Technical Documentation Center

4-Propanoyloxy DMT Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Propanoyloxy DMT
  • CAS: 1373882-11-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-Propanoyloxy-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT, also known as 4-PrO-DMT or O-propionylpsilocin) is a synthetic tryptamine (B225...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT, also known as 4-PrO-DMT or O-propionylpsilocin) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1][2][3] In vitro evidence strongly indicates that 4-Propanoyloxy-DMT functions primarily as a prodrug, being rapidly hydrolyzed to its pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[1][3][4] The psychedelic effects are therefore mediated by psilocin's activity as a serotonin (B10506) receptor agonist, with a primary affinity for the 5-HT2A receptor.[4][5][6] This document provides a detailed overview of the in vitro mechanism of action, focusing on receptor binding, functional activity, downstream signaling pathways, and the experimental protocols used for their characterization.

Prodrug Hydrolysis

The core of 4-Propanoyloxy-DMT's in vitro action is its conversion to psilocin. The propionoxy group at the 4-position of the indole (B1671886) ring is susceptible to hydrolysis by esterase enzymes present in various biological matrices, including liver microsomes and plasma, to yield the active compound psilocin.[7][8] This conversion is analogous to the dephosphorylation of psilocybin to psilocin.[8][9] While 4-Propanoyloxy-DMT itself may possess some direct, albeit weaker, receptor affinity, its pharmacological profile is overwhelmingly dictated by the activity of psilocin.[1][2]

G cluster_prodrug In Vitro System cluster_effect Downstream Effect Prodrug 4-Propanoyloxy-DMT Active Psilocin (4-HO-DMT) Prodrug->Active Hydrolysis (Esterases) Receptor 5-HT2A Receptor Active->Receptor Agonist Binding Effect Signal Transduction Receptor->Effect

Caption: Prodrug conversion of 4-Propanoyloxy-DMT to psilocin and subsequent receptor binding.

Receptor Binding Profile

Radioligand binding assays are employed to determine the affinity of a compound for various receptors. These experiments measure the displacement of a specific radiolabeled ligand by the test compound. The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Studies show that while 4-propionoxy analogues generally have weaker binding affinities than their 4-hydroxy counterparts, they share similar target profiles across serotonin (5-HT) receptors.[1][2] The primary active metabolite, psilocin, demonstrates high affinity for multiple serotonin receptors, most notably the 5-HT2A subtype, which is considered the principal target for psychedelic effects.[4][6][10] Psilocin also binds with significant affinity to other serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C.[10][11][12]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of 4-Propanoyloxy-DMT (as a representative O-acylated tryptamine), and its active metabolite, psilocin, for key serotonin receptors.

Compound5-HT1A5-HT2A5-HT2B5-HT2CReference
Psilocin (4-HO-DMT) 12845.64.622.1[1]
4-AcO-DMT 21514115.6114[1]
4-PrO-DMT 20119420.3156[1]

Note: Data for 4-AcO-DMT is included as a close structural and functional analog to 4-PrO-DMT, for which more extensive in vitro data is available. 4-Acetoxy and 4-propionoxy analogues display comparable binding profiles.[1][2]

Functional Activity and Signaling Pathways

Beyond binding, functional assays are critical to determine the cellular response elicited by a compound. For psychedelic tryptamines, the primary mechanism involves agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[5][13]

Gq/11-Mediated Calcium Mobilization

Upon binding of an agonist like psilocin, the 5-HT2A receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.

  • IP3 and DAG Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release : IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ ions into the cytoplasm.

This increase in intracellular calcium concentration is a measurable event and serves as a key indicator of 5-HT2A receptor activation.[9][13][14] Studies show that O-acetylation (and by extension, O-propionylation) reduces the in vitro potency at the 5-HT2A receptor by 10- to 20-fold compared to the 4-hydroxy equivalent, though it does not significantly alter agonist efficacy.[9][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psilocin Psilocin Receptor 5-HT2A Receptor Psilocin->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds Ca Ca²⁺ Release ER->Ca Triggers G arrow Start Start: Prepare Reagents (Membranes, Ligands, Buffers) Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells Start->Setup Incubate Incubate plate to reach equilibrium Setup->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Add scintillation fluid and measure radioactivity Wash->Count Analyze Data Analysis: Calculate IC50 and Ki values Count->Analyze End End: Determine Binding Affinity Analyze->End

References

Exploratory

The Prodrug Pathway: An In-depth Technical Guide to the Pharmacokinetics of 4-Propanoyloxy DMT in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).[1] It is considered a prodrug of psilocin, the primary psychoactive metabolite of psilocybin.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 4-Propanoyloxy DMT in animal models, focusing on its metabolic conversion, available pharmacodynamic data as a proxy for its activity, and detailed experimental protocols relevant to its study. While quantitative pharmacokinetic data for the parent compound, 4-Propanoyloxy DMT, is not currently available in published literature, this guide summarizes the known information and provides the necessary methodological framework for future research in this area.

I. Metabolism and Signaling Pathway

The primary metabolic pathway of 4-Propanoyloxy DMT is its rapid conversion to the pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). This biotransformation is a hydrolysis reaction, where the propanoyloxy group at the 4-position of the indole (B1671886) ring is cleaved by esterase enzymes to reveal the hydroxyl group of psilocin.[3][4] Carboxylesterases, which are abundant in the liver and plasma of common animal models like rats, are the likely catalysts for this conversion.[5][6][7][8][9]

Metabolic_Pathway_of_4_Propanoyloxy_DMT Metabolic Conversion of 4-Propanoyloxy DMT to Psilocin 4-Propanoyloxy-DMT 4-Propanoyloxy-DMT Esterases Esterases 4-Propanoyloxy-DMT->Esterases Hydrolysis Psilocin Psilocin Pharmacological_Activity Pharmacological_Activity Psilocin->Pharmacological_Activity 5-HT2A Receptor Agonism Esterases->Psilocin IV_Administration_Workflow Workflow for Intravenous Administration in Rats Prepare_Dosing_Solution Prepare_Dosing_Solution Restrain_Animal Restrain_Animal Prepare_Dosing_Solution->Restrain_Animal Warm_Tail Warm_Tail Restrain_Animal->Warm_Tail Disinfect_Tail Disinfect_Tail Warm_Tail->Disinfect_Tail Cannulate_Vein Cannulate_Vein Disinfect_Tail->Cannulate_Vein Administer_Compound Administer_Compound Cannulate_Vein->Administer_Compound Withdraw_Needle_Apply_Pressure Withdraw_Needle_Apply_Pressure Administer_Compound->Withdraw_Needle_Apply_Pressure Monitor_Animal Monitor_Animal Withdraw_Needle_Apply_Pressure->Monitor_Animal Bioanalytical_Workflow Workflow for LC-MS/MS Analysis Plasma_Sample Plasma_Sample Add_Internal_Standard Add_Internal_Standard Plasma_Sample->Add_Internal_Standard Protein_Precipitation Protein_Precipitation Add_Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant_Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution Supernatant_Evaporation->Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis

References

Foundational

The Metabolic Journey of 4-Propanoyloxy-N,N-dimethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), also known as psilacetin or 4-AcO-DMT, is a synthetic tryptamine (B22526) that is s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), also known as psilacetin or 4-AcO-DMT, is a synthetic tryptamine (B22526) that is structurally similar to the naturally occurring psychedelic compound psilocybin.[1][2] It is widely considered to be a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][3][4] Understanding the metabolic fate and byproducts of 4-Propanoyloxy DMT is crucial for the evaluation of its pharmacokinetic profile, potential therapeutic applications, and toxicological assessment. This technical guide provides a comprehensive overview of the current scientific understanding of 4-Propanoyloxy DMT metabolism, complete with detailed experimental protocols and visual representations of the key pathways and workflows.

Metabolic Pathways and Byproducts

The metabolism of 4-Propanoyloxy DMT is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II biotransformation reactions.[5][6] In vitro studies utilizing pooled human liver microsomes have been instrumental in elucidating these pathways.[5][6]

The primary metabolic pathway is the hydrolysis of the ester bond, rapidly converting 4-Propanoyloxy DMT into its active metabolite, psilocin.[5][7] This conversion is a key step, as psilocin is a potent agonist of serotonin (B10506) 5-HT2A receptors, which is believed to mediate its psychedelic effects.[2][8]

Following hydrolysis, psilocin and the parent compound undergo a series of additional metabolic transformations:

  • Hydroxylation: The addition of a hydroxyl group to the indole (B1671886) ring or the alkyl side chain.[5][6]

  • N-demethylation: The removal of one or both methyl groups from the nitrogen atom of the side chain.[5][6]

  • Oxidation: Further oxidation of the molecule can occur.[5][6]

  • Glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to hydroxyl groups, increasing water solubility and facilitating excretion.[5][6]

An in vitro study using human liver microsomes identified a total of fifteen metabolites, comprising twelve Phase I metabolites and three Phase II metabolites.[5][6] The most abundant metabolite detected was the hydrolysis product, psilocin.[5][6]

Key Metabolites Identified:
  • Psilocin (4-hydroxy-N,N-dimethyltryptamine): The primary and most abundant active metabolite.[5][6]

  • Beta-hydroxylation metabolite of 4-AcO-DMT: Recommended as a potential biomarker for 4-AcO-DMT consumption.[5][6]

  • Psilocin-O-glucuronide: A major Phase II metabolite of psilocin.[8]

  • 4-Hydroxyindole-3-acetic acid (4-HIAA): A terminal metabolite formed from psilocin via oxidative deamination by monoamine oxidase (MAO) and subsequent oxidation by aldehyde dehydrogenase (ALDH).[8][9]

  • Norpsilocin (N-methyl-4-hydroxytryptamine): A demethylated metabolite of psilocin.[10]

Quantitative Data

While comprehensive human pharmacokinetic data for 4-Propanoyloxy DMT is limited, a preclinical study in mice provides valuable insights into the comparative plasma concentrations of psilocin following administration of psilacetin (4-AcO-DMT) and psilocybin.

Compound AdministeredDose (µmol/kg)Psilocin Plasma Concentration (ng/mL) at 15 min
Psilocybin4.05~100
Psilacetin Fumarate (B1241708)1.88~50
Psilocybin12.17~300
Psilacetin Fumarate5.63~200

Data adapted from a study in C57Bl6/J mice, with concentrations estimated from graphical representations. The study found that psilacetin fumarate resulted in approximately 70% of the psilocin exposure compared to psilocybin on an equimolar basis.[4]

Experimental Protocols

The identification and quantification of 4-Propanoyloxy DMT and its metabolites rely on sophisticated analytical techniques. Below are detailed methodologies based on published research.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify metabolites formed by hepatic enzymes.

  • Incubation: 4-Propanoyloxy DMT is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).[5]

  • Cofactors: The reaction mixture is supplemented with an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450 enzyme activity. For Phase II metabolism studies, UDP-glucuronic acid (UDPGA) is included.[5][11]

  • Reaction Termination: The incubation is stopped at various time points by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.[12]

  • Sample Preparation: The mixture is centrifuged, and the supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for analysis.[12]

  • Analysis: The sample is analyzed using Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap MS) to separate and identify the metabolites based on their accurate mass and fragmentation patterns.[5][6]

Quantification in Plasma using LC-MS/MS

This protocol is for the quantitative analysis of 4-Propanoyloxy DMT and its primary metabolite, psilocin, in plasma samples.

  • Sample Collection: Blood samples are collected at predetermined time points following administration of the compound. Plasma is separated by centrifugation.[12]

  • Sample Preparation (Protein Precipitation): To a known volume of plasma, an internal standard is added, followed by a protein precipitating agent like acetonitrile.[12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase.[12]

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[12]

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12] Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[12]

  • Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples.

Visualizations

Metabolic Pathway of 4-Propanoyloxy DMT

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AcO_DMT 4-Propanoyloxy DMT Psilocin Psilocin (4-HO-DMT) AcO_DMT->Psilocin Hydrolysis (Esterases) Hydroxylated Hydroxylated Metabolites Psilocin->Hydroxylated Hydroxylation (CYP450) Demethylated N-Demethylated Metabolites Psilocin->Demethylated N-Demethylation (CYP450) HIAA 4-HIAA Psilocin->HIAA Oxidative Deamination (MAO) Aldehyde Oxidation (ALDH) Glucuronide Psilocin-O-Glucuronide Psilocin->Glucuronide Glucuronidation (UGTs) Oxidized Oxidized Metabolites Demethylated->Oxidized Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_output Output Incubation In Vitro Incubation (e.g., Liver Microsomes) Termination Reaction Termination (Acetonitrile) Incubation->Termination Extraction Centrifugation & Supernatant Collection Termination->Extraction Reconstitution Drying & Reconstitution Extraction->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Q-Orbitrap MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Accurate Mass & Fragmentation) MS_Detection->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID

References

Exploratory

In Vivo Serotonergic Activity of 4-Propanoyloxy-N,N-dimethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. Emerging research indic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. Emerging research indicates that 4-PrO-DMT functions as a prodrug to the psychoactive compound psilocin, exerting its primary effects on the central nervous system through interaction with serotonergic pathways. This technical guide provides a comprehensive overview of the in vivo serotonergic activity of 4-PrO-DMT, synthesizing available preclinical data. It includes detailed summaries of receptor binding affinities, functional in vivo assays, and the experimental protocols utilized in these studies. Visual diagrams of key metabolic and signaling pathways are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine, also known as O-propionylpsilocin, is a semi-synthetic psychedelic substance belonging to the tryptamine class. Structurally, it is the propionyl ester of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] Like its analogs, 4-acetoxy-DMT (psilacetin) and psilocybin, 4-PrO-DMT is believed to be rapidly hydrolyzed in vivo by esterase enzymes to yield psilocin.[1][2] Consequently, the in vivo serotonergic activity of 4-PrO-DMT is predominantly mediated by psilocin's interaction with serotonin (B10506) receptors. This guide focuses on the direct in vivo evidence of 4-PrO-DMT's effects and its resulting serotonergic profile.

Metabolic Pathway

The primary metabolic pathway of 4-Propanoyloxy-DMT involves its conversion to the active metabolite, psilocin. This process is crucial for its psychoactive effects.

cluster_metabolism In Vivo Metabolism 4-PrO-DMT 4-PrO-DMT Psilocin Psilocin 4-PrO-DMT->Psilocin Esterase Hydrolysis cluster_pathway Serotonergic Signaling of 4-Propanoyloxy-DMT (via Psilocin) 4-PrO-DMT 4-PrO-DMT Psilocin Psilocin 4-PrO-DMT->Psilocin Metabolism 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor Agonist 5-HT1A_Receptor 5-HT1A Receptor Psilocin->5-HT1A_Receptor Agonist HTR Head Twitch Response (Psychedelic Effects) 5-HT2A_Receptor->HTR 5-HT1A_Receptor->5-HT2A_Receptor Attenuates HTR at high doses Hypolocomotion Hypolocomotion 5-HT1A_Receptor->Hypolocomotion Hypothermia Hypothermia 5-HT1A_Receptor->Hypothermia cluster_workflow In Vivo Experimental Workflow Acclimation Acclimation Drug_Admin Drug Administration (4-PrO-DMT or Vehicle, s.c.) Acclimation->Drug_Admin HTR_Assay Head Twitch Response Assay Drug_Admin->HTR_Assay Locomotor_Assay Locomotor Activity Assay Drug_Admin->Locomotor_Assay Temp_Measure Body Temperature Measurement Drug_Admin->Temp_Measure Data_Analysis Data Analysis HTR_Assay->Data_Analysis Locomotor_Assay->Data_Analysis Temp_Measure->Data_Analysis

References

Foundational

4-Propanoyloxy-DMT: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin and psilocin.[1][2] It has recently emerged as a novel psychoactive substance (NPS) on recreational drug markets, first identified in Sweden in July 2019.[2] Structurally, it is the O-propionyl ester of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][2] This relationship suggests that 4-Propanoyloxy-DMT functions as a prodrug, undergoing hydrolysis in the body to release psilocin.[1] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological properties of 4-Propanoyloxy-DMT, intended for a scientific audience.

Discovery and History

While the related compound 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) was first patented in 1963 by Albert Hofmann and Franz Troxler of Sandoz Ltd., the specific history of 4-Propanoyloxy-DMT's first synthesis is not well-documented in formal scientific literature.[3] Its appearance as a designer drug in 2019 spurred scientific investigation into its pharmacological profile.[2] The most comprehensive study to date was published in 2023 by Glatfelter et al. in ACS Pharmacology & Translational Science, which characterized its receptor binding profile and in vivo effects in mice.[1][4] This research established 4-Propanoyloxy-DMT as a psilocybin-like psychedelic, likely acting as a prodrug for psilocin.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate[5]
Other Names 4-Propionyloxy-N,N-dimethyltryptamine, 4-PrO-DMT, O-Propionylpsilocin[2]
CAS Number 1373882-11-1[5]
Molecular Formula C₁₅H₂₀N₂O₂[5]
Molar Mass 260.337 g·mol⁻¹[2]
Appearance Crystalline solid[2]

Experimental Protocols

Synthesis of 4-Propanoyloxy-N,N-dimethyltryptamine (Propionylation of Psilocin)

Materials:

Procedure:

  • Dissolution: Dissolve psilocin (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (2-3 equivalents) to the solution.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add propionic anhydride (1.5-2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford pure 4-Propanoyloxy-DMT.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

In Vivo Pharmacological Assessment in Mice

The following protocols are based on the methodologies described by Glatfelter et al. (2023).[1]

Animals: Male C57BL/6J mice are typically used for these behavioral assays.

Drug Administration: 4-Propanoyloxy-DMT is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.).

Head-Twitch Response (HTR):

  • A small magnet is surgically attached to the mouse's head.

  • Following a recovery period, the mouse is placed in a cylindrical enclosure surrounded by a magnetometer coil.

  • After drug administration, head twitches are recorded for a specified period (e.g., 30 minutes).[6][7] The number of head twitches serves as a behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential.[7]

Locomotor Activity:

  • Mice are placed in an open-field arena equipped with photobeam sensors.[8]

  • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration following drug administration.[8] This test assesses the stimulant or depressant effects of the compound.

Body Temperature:

  • Core body temperature is measured using a rectal probe or an implantable telemetry device.[9][10]

  • Temperature is recorded at baseline and at various time points after drug administration to assess for hyperthermia or hypothermia.[9]

Pharmacological Data

Receptor Binding Profile

4-Propanoyloxy-DMT exhibits a binding profile characteristic of a serotonergic psychedelic, with the highest affinity for serotonin (B10506) (5-HT) receptors. The following table summarizes the inhibition constants (Ki) of 4-Propanoyloxy-DMT at various human receptors, as determined by radioligand binding assays.[4]

ReceptorKi (nM)
5-HT₁ₐ 130
5-HT₁ₑ 240
5-HT₂ₐ 46
5-HT₂ₑ 30
5-HT₅ₐ 180
5-HT₆ 49
5-HT₇ 20
α₂ₐ 710
α₂ₑ 600
D₃ 980
H₁ 220
SERT 800
σ₁ 140
σ₂ 900

Data extracted from Glatfelter et al., 2023.[4]

In Vivo Effects in Mice

The following table summarizes the in vivo effects of 4-Propanoyloxy-DMT in mice.[1]

AssayEffectDose Range (s.c.)
Head-Twitch Response (HTR) Dose-dependent increase0.3–3 mg/kg
Locomotor Activity Hypolocomotion (decreased activity)3–30 mg/kg
Body Temperature Hypothermia (decreased temperature)3–30 mg/kg

Data from Glatfelter et al., 2023.[1]

Mandatory Visualizations

prodrug_activation cluster_administration Administration & Metabolism cluster_pharmacodynamics Pharmacological Action 4-Pro-DMT 4-Propanoyloxy-DMT Hydrolysis Esterase Activity (in vivo) 4-Pro-DMT->Hydrolysis Metabolism Psilocin Psilocin (4-HO-DMT) Hydrolysis->Psilocin 5HT2A_Receptor 5-HT₂ₐ Receptor Psilocin->5HT2A_Receptor Agonist Signaling_Cascade Intracellular Signaling (e.g., Gq/11 pathway) 5HT2A_Receptor->Signaling_Cascade Activation Psychedelic_Effects Psychedelic Effects Signaling_Cascade->Psychedelic_Effects Leads to

Caption: Prodrug activation pathway of 4-Propanoyloxy-DMT.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing (Mouse Model) synthesis Chemical Synthesis purification Purification synthesis->purification characterization Analytical Characterization (NMR, MS, HPLC) purification->characterization receptor_binding Receptor Binding Assays characterization->receptor_binding Test Compound functional_assays Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assays htr Head-Twitch Response receptor_binding->htr Candidate Selection locomotor Locomotor Activity htr->locomotor body_temp Body Temperature locomotor->body_temp

Caption: Preclinical screening workflow for a novel psychedelic.

signaling_pathway Psilocin Psilocin Receptor 5-HT₂ₐ Receptor Psilocin->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT₂ₐ receptor signaling cascade.

Conclusion

4-Propanoyloxy-DMT is a recently emerged synthetic tryptamine that functions as a prodrug for psilocin. Its pharmacological profile, characterized by high affinity for serotonin receptors and the induction of psilocybin-like behavioral effects in mice, positions it as a compound of interest for psychedelic research. The data suggest that its in vivo effects are primarily mediated by its hydrolysis to psilocin, which then acts as an agonist at 5-HT₂ₐ receptors. Further research is warranted to fully elucidate its metabolic fate, pharmacokinetic profile, and potential therapeutic applications, as well as to develop standardized analytical methods for its detection in forensic and clinical settings. The information presented in this technical guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this novel psychoactive compound.

References

Exploratory

Solubility Profile of 4-Propanoyloxy-DMT in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the solubility characteristics of 4-Propanoyloxy-DMT (also known as 4-PrO-DMT or O-propionylps...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Propanoyloxy-DMT (also known as 4-PrO-DMT or O-propionylpsilocin), a synthetic tryptamine (B22526) and a prodrug of psilocin.[1] A comprehensive understanding of its solubility in various laboratory solvents is critical for researchers engaged in analytical, forensic, and pharmacological studies. This document consolidates available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a theoretical pharmacological pathway. The information is intended to support experimental design, formulation development, and analytical method validation.

Introduction to 4-Propanoyloxy-DMT

4-Propanoyloxy-DMT is an analytical reference standard categorized as a tryptamine.[2] Structurally, it is the O-propionyl ester of psilocin (4-hydroxy-DMT). This modification makes it a prodrug, which is believed to be hydrolyzed in vivo to the pharmacologically active metabolite, psilocin.[1] Psilocin is a non-selective serotonin (B10506) receptor agonist, and its interaction with the 5-HT2A receptor is primarily responsible for its psychedelic effects.[1] Given its status as a research chemical and its relationship to psilocin, its physicochemical properties, particularly solubility, are of significant interest for consistent and reproducible scientific investigation.

Chemical Structure:

  • IUPAC Name: [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate[1][3]

  • Molecular Formula: C₁₅H₂₀N₂O₂[1][2][3]

  • Molar Mass: 260.3 g/mol [1][2][3]

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative solubility data for 4-Propanoyloxy-DMT in several common laboratory solvents.

SolventChemical ClassSolubility (mg/mL)Notes
Dimethylformamide (DMF) Polar Aprotic30 mg/mL[2]High solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic30 mg/mL[2]High solubility.
Ethanol Polar Protic30 mg/mL[2]High solubility.
Acetonitrile Polar Aprotic≥ 10 mg/mL[2]Product is available as a 10 mg/mL solution, indicating solubility is at least this value.[2]
Ethanol:PBS (pH 7.2) (1:1) Aqueous/Organic Mixture0.5 mg/mL[2]Limited aqueous solubility.

Discussion of Solubility: The propanoyl ester group in 4-Propanoyloxy-DMT increases its lipophilicity compared to its parent compound, psilocin, which contains a polar hydroxyl group.[4] This structural difference explains its high solubility in organic solvents like DMF, DMSO, and ethanol. Conversely, its solubility is significantly lower in aqueous media, as evidenced by the 0.5 mg/mL value in an ethanol-PBS mixture.[2] The tertiary amine group in the tryptamine side chain can be protonated at acidic pH, which would be expected to increase aqueous solubility, though specific data at different pH values is not available.

Standardized Experimental Protocol for Solubility Determination

While the specific methodology used to generate the data above is not published, a widely accepted and robust method for determining the equilibrium solubility of a chemical compound is the shake-flask method .[5][6] This protocol provides a reliable means of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of 4-Propanoyloxy-DMT in a given solvent at a specified temperature.

Materials:

  • 4-Propanoyloxy-DMT (crystalline solid)

  • Solvent of interest (e.g., Ethanol, DMSO, PBS buffer)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-Propanoyloxy-DMT to a series of vials. The amount should be more than what is expected to dissolve to ensure equilibrium with undissolved solid.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of 4-Propanoyloxy-DMT of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 4-Propanoyloxy-DMT in the filtered sample by interpolating its response against the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow and Pharmacological Pathway

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid 4-Propanoyloxy-DMT to Vial B Add Known Volume of Solvent A->B C Seal Vial and Place in Shaker (24-72h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.22 µm filter) D->E G Analyze Sample and Standards by HPLC E->G F Prepare Calibration Standards F->G H Calculate Concentration (Solubility) G->H

Caption: Workflow for determining solubility via the shake-flask method.

Theoretical Pharmacological Pathway

4-Propanoyloxy-DMT is a prodrug that is inactive until metabolized into psilocin. The following diagram illustrates this proposed bioactivation and subsequent receptor interaction.

G cluster_prodrug Systemic Circulation cluster_metabolism Metabolism cluster_active Active Metabolite cluster_target Pharmacological Target Prodrug 4-Propanoyloxy-DMT (Inactive Prodrug) Metabolism Esterase Enzymes (in vivo hydrolysis) Prodrug->Metabolism Active Psilocin (4-HO-DMT) Metabolism->Active Receptor Serotonin Receptors (e.g., 5-HT2A) Active->Receptor Binds and Activates Effects Effects Receptor->Effects Psychoactive Effects

Caption: Proposed bioactivation pathway of 4-Propanoyloxy-DMT.

References

Foundational

Spectroscopic Analysis of 4-Propanoyloxy-N,N-dimethyltryptamine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), a synthetic tryptamine (B22526) and a homologue of the better-k...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), a synthetic tryptamine (B22526) and a homologue of the better-known psychedelic compound 4-Acetoxy-DMT. Due to the limited availability of published spectroscopic data for 4-Propanoyloxy DMT, this document leverages data from closely related analogs, primarily 4-Acetoxy-DMT, to provide a predictive and comparative analysis. The guide covers the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this compound. Detailed experimental protocols, data interpretation, and key structural elucidations are presented. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, forensic science, and drug development.

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine, also known as 4-PrO-DMT or O-propionylpsilocin, is a synthetic psychedelic substance of the tryptamine class.[1] It is a homolog of 4-Acetoxy-DMT and is believed to act as a prodrug to psilocin, the active metabolite of psilocybin.[1] As with many novel psychoactive substances, a thorough analytical characterization is crucial for its identification, quality control, and for understanding its metabolic fate. This guide focuses on the key spectroscopic techniques used for the structural elucidation and identification of 4-Propanoyloxy DMT: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While specific experimental spectra for 4-Propanoyloxy DMT are not widely published, its structural similarity to 4-Acetoxy-DMT allows for a predictive analysis of its spectroscopic properties. This guide will present the known information for 4-Propanoyloxy DMT and supplement it with the well-documented data for 4-Acetoxy-DMT to provide a comprehensive analytical overview.

Chemical Structure and Properties

  • Chemical Name: [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate[2]

  • Synonyms: 4-Propanoyloxy-DMT, 4-PrO-DMT, 4-propionyloxy-N,N-dimethyltryptamine[3][4]

  • CAS Number: 1373882-11-1[2][4]

  • Molecular Formula: C₁₅H₂₀N₂O₂[2][4]

  • Molecular Weight: 260.33 g/mol [2]

Caption: Chemical structure of 4-Propanoyloxy-N,N-dimethyltryptamine.

Spectroscopic Data

Due to the scarcity of published data for 4-Propanoyloxy DMT, the following tables include data for its close structural analog, 4-Acetoxy-DMT, for comparative purposes. The key difference between the two compounds is the ester side chain (propanoyloxy vs. acetoxy), which will primarily affect the chemical shifts of the propionyl group in NMR and the corresponding vibrational modes in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Propanoyloxy DMT and Experimental Data for 4-Acetoxy-DMT

Assignment Predicted ¹H NMR (4-Propanoyloxy DMT) Experimental ¹H NMR (4-Acetoxy-DMT, in CD₃OD)
Indole N-H~8.0-8.5 (s, 1H)Not reported
Aromatic C-H~6.8-7.5 (m, 4H)Not reported
-CH₂-CH₂-N~2.9-3.2 (m, 2H)Not reported
-CH₂-N(CH₃)₂~2.6-2.9 (m, 2H)Not reported
-N(CH₃)₂~2.3-2.5 (s, 6H)Not reported
O-C(=O)-CH₂-CH₃~2.6 (q, 2H)-
O-C(=O)-CH₂-CH₃~1.2 (t, 3H)-
O-C(=O)-CH₃-~2.3 (s, 3H)

Predicted shifts are based on the analysis of the tryptamine core and standard chemical shift tables. Experimental data for 4-Acetoxy-DMT is not fully detailed in the available literature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propanoyloxy DMT

Assignment Predicted ¹³C NMR (ppm)
C=O~173
Aromatic C~110-150
-CH₂-CH₂-N~60
-CH₂-N(CH₃)₂~24
-N(CH₃)₂~45
O-C(=O)-CH₂-CH₃~28
O-C(=O)-CH₂-CH₃~9

Predicted shifts are based on computational models and comparison with similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. A 2022 study by Gallagher et al. analyzed 4-Propanoyloxy DMT using Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS).[5]

Table 3: Mass Spectrometry Data for 4-Propanoyloxy DMT

Technique Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
DART-HRMSPositive261.1603203 (loss of C₂H₅CO), 58 (dimethylaminoethyl fragment)

Data derived from the analysis presented in Gallagher et al. (2022).[5]

MS_Fragmentation Predicted Mass Spectrometry Fragmentation of 4-Propanoyloxy DMT M_plus_H [M+H]⁺ m/z = 261.1603 Fragment_1 [M - C₃H₅O]⁺ m/z = 203 M_plus_H->Fragment_1 - C₃H₅O (propanoyl group) Fragment_2 [C₄H₁₀N]⁺ m/z = 58 M_plus_H->Fragment_2 cleavage of ethylamine (B1201723) side chain

Caption: Predicted major fragmentation pathways for 4-Propanoyloxy DMT.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 4-Propanoyloxy DMT

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (indole)Stretching~3400-3500
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2800-3000
C=O (ester)Stretching~1735-1750
C=C (aromatic)Stretching~1450-1600
C-O (ester)Stretching~1150-1250
C-NStretching~1000-1250

Predictions are based on standard IR correlation tables.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tryptamines, which can be adapted for 4-Propanoyloxy DMT.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, methanol (B129727), or dimethyl sulfoxide). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

NMR_Workflow General NMR Experimental Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent with TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak integration, chemical shift assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

The protocol for DART-HRMS as described by Gallagher et al. (2022) would be as follows:[5]

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer equipped with a DART ion source.

  • DART Source Parameters:

    • Gas: Helium or Nitrogen.

    • Gas Temperature: 300-400 °C.

    • Grid Electrode Voltage: 250 V.

  • Mass Spectrometer Parameters:

    • Mass Range: 50-500 m/z.

    • Resolution: >10,000.

    • Collision Energy (for fragmentation): Varied to obtain fragment ions (e.g., 10-40 eV).

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and propose fragmentation pathways.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

References

Exploratory

Thermal Stability and Degradation of 4-Propanoyloxy-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 4-Propanoyloxy-DMT,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 4-Propanoyloxy-DMT, a synthetic tryptamine (B22526) and a prodrug of the psychoactive compound psilocin. Due to the limited direct research on 4-Propanoyloxy-DMT, this guide draws upon data from its close structural analog, 4-Acetoxy-DMT (psilacetin), and established principles of indole (B1671886) alkaloid chemistry and pharmaceutical stability testing.

Introduction to 4-Propanoyloxy-DMT

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT) is a semi-synthetic tryptamine that is the O-propionyl ester of psilocin (4-hydroxy-N,N-dimethyltryptamine). Like the more well-known 4-Acetoxy-DMT, it is presumed to be a prodrug of psilocin, meaning it is readily hydrolyzed in the body by esterase enzymes to yield the pharmacologically active compound. The stability of such prodrugs is a critical factor in their development as therapeutic agents, affecting shelf-life, formulation, and ultimately, in vivo bioavailability.

While specific data on 4-Propanoyloxy-DMT is scarce, information from its acetate (B1210297) counterpart, 4-AcO-DMT, suggests that the acyloxy linkage provides greater resistance to oxidation compared to the free hydroxyl group of psilocin. However, these esterified tryptamines are not without their own degradation pathways, particularly under thermal stress. It is known that under unfavorable conditions, 4-AcO-DMT can degrade into a brown or black tar-like substance, which is hypothesized to be the result of polymerization. One study has indicated that 4-AcO-DMT is thermally stable up to 200°C when analyzed by gas chromatography-mass spectrometry (GC-MS)[1]. A supplier of 4-Propanoyloxy-DMT indicates a storage stability of at least four years when stored at -20°C.

Potential Degradation Pathways

The primary degradation pathways for 4-Propanoyloxy-DMT under thermal stress are likely to involve hydrolysis of the ester bond and oxidation of the indole ring.

  • Hydrolysis: The ester linkage is susceptible to cleavage, particularly in the presence of moisture and at elevated temperatures, to yield psilocin and propionic acid. This process can be accelerated by acidic or basic conditions.

  • Oxidation: The indole nucleus, common to all tryptamines, is prone to oxidation. This can lead to the formation of various colored degradation products and potentially polymerization, resulting in the observed tar-like substance in analogous compounds.

Quantitative Data on Thermal Stability

As of this writing, there is no publicly available quantitative data specifically detailing the thermal degradation kinetics of 4-Propanoyloxy-DMT. However, a well-designed stability study would generate data that could be presented as follows. The tables below are templates illustrating how such data would be structured for clarity and comparative analysis.

Table 1: Isothermal Stability of 4-Propanoyloxy-DMT in Solid State

Temperature (°C)Time (hours)% 4-Propanoyloxy-DMT Remaining% Psilocin Formed% Total DegradantsAppearance
4024
48
72
6024
48
72
808
16
24

Table 2: Stability of 4-Propanoyloxy-DMT in Aqueous Solution (pH 7.4) at Various Temperatures

Temperature (°C)Time (hours)% 4-Propanoyloxy-DMT Remaining% Psilocin Formed% Total Degradants
2524
48
72
408
16
24
601
2
4

Experimental Protocols for Thermal Stability Assessment

The following are detailed methodologies for key experiments that would be conducted in a forced degradation study to assess the thermal stability of 4-Propanoyloxy-DMT.

Solid-State Thermal Stress Testing

Objective: To evaluate the stability of solid 4-Propanoyloxy-DMT under elevated temperatures.

Methodology:

  • Accurately weigh approximately 10 mg of 4-Propanoyloxy-DMT into several clear glass vials.

  • Place the vials in calibrated ovens set to 40°C, 60°C, and 80°C.

  • At specified time points (e.g., 8, 16, 24, 48, 72 hours), remove one vial from each oven.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the resulting solution by a validated stability-indicating HPLC-UV method to quantify the amount of remaining 4-Propanoyloxy-DMT and any degradation products.

  • Visually inspect the samples at each time point and record any changes in appearance (e.g., color change, melting, tar formation).

Solution-State Thermal Stress Testing

Objective: To assess the stability of 4-Propanoyloxy-DMT in a buffered aqueous solution at various temperatures.

Methodology:

  • Prepare a stock solution of 4-Propanoyloxy-DMT in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µg/mL.

  • Aliquot the solution into sealed glass vials.

  • Place the vials in water baths or incubators set to 25°C, 40°C, and 60°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours), remove a vial from each temperature condition.

  • Immediately cool the vial in an ice bath to quench the degradation reaction.

  • Analyze the sample directly by a validated HPLC-UV method.

Analytical Method: Stability-Indicating HPLC-UV

Objective: To develop and validate a chromatographic method capable of separating 4-Propanoyloxy-DMT from its potential degradation products.

Methodology:

  • Instrumentation: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of 4-Propanoyloxy-DMT (e.g., 220 nm and 280 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed by analyzing samples from forced degradation studies to ensure that degradation products do not interfere with the quantification of the parent compound.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Stress Conditions cluster_2 Analysis prep_solid Solid 4-Propanoyloxy-DMT temp_40 40°C prep_solid->temp_40 temp_60 60°C prep_solid->temp_60 temp_80 80°C prep_solid->temp_80 prep_solution 4-Propanoyloxy-DMT in Solution prep_solution->temp_40 prep_solution->temp_60 sampling Time-Point Sampling temp_40->sampling temp_60->sampling temp_80->sampling analysis HPLC-UV Analysis sampling->analysis data Data Interpretation analysis->data

Workflow for assessing the thermal stability of 4-Propanoyloxy-DMT.
Postulated Hydrolytic Degradation of 4-Propanoyloxy-DMT

Hydrolytic degradation of 4-Propanoyloxy-DMT to psilocin.
Signaling Pathway of Psilocin (Active Metabolite) via the 5-HT2A Receptor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response psilocin Psilocin receptor 5-HT2A Receptor psilocin->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc akt Akt Pathway g_protein->akt pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc creb CREB Phosphorylation ca2->creb mapk MAPK Pathway pkc->mapk response Neuroplasticity, Gene Expression mapk->response akt->response creb->response

Downstream signaling cascade following psilocin binding to the 5-HT2A receptor.

Conclusion

The thermal stability of 4-Propanoyloxy-DMT is a crucial parameter for its potential development as a pharmaceutical. While direct data is limited, the principles of tryptamine chemistry and established protocols for stability testing provide a robust framework for its evaluation. The primary degradation pathways are anticipated to be hydrolysis to the active metabolite, psilocin, and oxidation of the indole ring. The provided experimental protocols and data presentation templates offer a guide for researchers to systematically investigate the thermal stability of this and related compounds. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

Foundational

Receptor Binding Affinity of 4-Propanoyloxy-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the receptor binding affinity of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-Pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT), a synthetic tryptamine (B22526) and a structural analog of psilocybin. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological and experimental processes to serve as a foundational resource for research and drug development.

Introduction

4-Propanoyloxy-DMT is a semi-synthetic psychedelic substance of the tryptamine class.[1] Like other 4-substituted tryptamines such as psilocybin (4-phosphoryloxy-DMT) and psilacetin (4-acetoxy-DMT), it is hypothesized to be a prodrug of psilocin (4-hydroxy-DMT), the primary psychoactive metabolite.[1][2][3] Understanding the interaction of 4-Propanoyloxy-DMT and its potential metabolites with various neurotransmitter receptors is crucial for elucidating its pharmacological profile and therapeutic potential. The primary psychedelic effects of tryptamines are mediated by their agonist activity at the serotonin (B10506) 2A (5-HT₂A) receptor.[2] This guide focuses on the in vitro receptor binding affinities, providing a detailed quantitative analysis.

Receptor Binding Affinity Data

The following tables summarize the inhibition constants (Ki) of 4-Propanoyloxy-DMT at various human serotonin (5-HT) and other non-serotonergic receptors, as determined by radioligand binding assays.[2] Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinities (Ki) at Human Serotonin (5-HT) Receptors
Receptor4-Propanoyloxy-DMT Ki (nM)
5-HT₁A160
5-HT₁B180
5-HT₁D130
5-HT₁E250
5-HT₂A120
5-HT₂B31
5-HT₂C200
5-HT₅A620
5-HT₆110
5-HT₇360

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

Table 2: Binding Affinities (Ki) at Non-Serotonergic Human Receptors
Receptor/Transporter4-Propanoyloxy-DMT Ki (nM)
α₂ₐ Adrenergic480
D₃ Dopamine830
H₁ Histamine330
κ-Opioid (KOR)710
σ₁210
Serotonin Transporter (SERT)>10,000

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

Experimental Protocols

The binding affinity data presented were obtained through competitive radioligand binding assays. The following is a detailed description of the methodology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Propanoyloxy-DMT for a panel of human receptors.

Materials:

  • Test Compound: 4-Propanoyloxy-DMT

  • Receptor Source: Cloned human receptors expressed in various cell lines (e.g., HEK293, CHO).

  • Radioligands: Tritiated ([³H]) specific antagonists or agonists for each receptor subtype (e.g., [³H]ketanserin for 5-HT₂A, [³H]WAY-100635 for 5-HT₁A).

  • Assay Buffer: Specific buffer conditions for each receptor assay.

  • Filtration Apparatus: 96-well plate harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (4-Propanoyloxy-DMT).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways

The primary psychedelic effects of tryptamines like 4-Propanoyloxy-DMT are mediated through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[4] The diagram below illustrates the canonical signaling pathway initiated by the activation of the 5-HT₂A receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT₂A Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves 4_PrO_DMT 4-Propanoyloxy-DMT (or active metabolite) 4_PrO_DMT->5HT2A_Receptor Binds and Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., gene expression, neuronal excitability) PKC->Downstream_Effects

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound (4-PrO-DMT) Dilution Series Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Non-linear Regression (IC₅₀ Determination) Counting->Data_Analysis Ki_Calculation Cheng-Prusoff Equation (Ki Calculation) Data_Analysis->Ki_Calculation Result Binding Affinity (Ki) Ki_Calculation->Result

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Exploratory

An In-depth Technical Guide on the Early-Stage Research of 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] Emerging as a novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] Emerging as a novel psychoactive substance, it is garnering interest within the scientific community for its potential as a prodrug for psilocin, the primary psychoactive metabolite of psilocybin.[2][3] This document provides a comprehensive overview of the foundational preclinical research on 4-PrO-DMT, detailing its pharmacological profile, in vivo effects, and the experimental methodologies employed in its initial characterization. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through diagrams to facilitate understanding.

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine, also known as O-propionylpsilocin, is a synthetic psychedelic drug belonging to the tryptamine family.[2] It is believed to function as a prodrug for psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), similar to the well-established prodrug psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine).[1][2] The core hypothesis is that in vivo, the propionoxy group of 4-PrO-DMT is hydrolyzed by esterase enzymes, yielding the pharmacologically active psilocin.[1] This conversion is analogous to the dephosphorylation of psilocybin and the deacetylation of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).[2][4] Anecdotal reports from recreational use suggest that 4-PrO-DMT induces subjective effects comparable to those of psilocin and psilocybin.[1][3] However, rigorous scientific investigation into its pharmacology has been limited until recently.[1] This guide synthesizes the current, albeit nascent, body of scientific literature on 4-PrO-DMT.

Chemical and Physical Properties

4-PrO-DMT is characterized by the following identifiers and properties:

PropertyValue
IUPAC Name [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate[5]
Other Names 4-Propionyloxy-N,N-dimethyltryptamine, O-propionylpsilocin, 4-PrO-DMT[2][5]
CAS Number 1373882-11-1[5]
Molecular Formula C15H20N2O2[5]
Molar Mass 260.337 g·mol−1[2]

Pharmacology

The primary mechanism of action for tryptamine psychedelics is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] Early research on 4-PrO-DMT has focused on characterizing its binding affinity and functional activity at various serotonin receptors and other potential targets.

Receptor Binding Profile

A key study determined the receptor binding profile of 4-PrO-DMT across a wide range of receptors. The inhibition constants (Ki) indicate the concentration of the drug required to inhibit 50% of radioligand binding to the target receptor. A lower Ki value signifies a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-PrO-DMT and Related Compounds [1]

Target4-PrO-DMT (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)Psilocybin (4-PO-DMT) (Ki, nM)
5-HT1A 130140>10,000
5-HT1B 1,200560>10,000
5-HT1D 330150>10,000
5-HT1E 1,1001,100>10,000
5-HT2A 150604,600
5-HT2B 174.61,300
5-HT2C 110232,800
5-HT5A 730790>10,000
5-HT6 1,000220>10,000
5-HT7 2,200660>10,000
SERT 3,1004,300>10,000
α2A 3,0001,900>10,000
D1 >10,000>10,000>10,000
D2 >10,000>10,000>10,000
D3 >10,000>10,000>10,000
H1 2,1001,200>10,000
M1-M5 >10,000>10,000>10,000

Data presented are inhibition constants (Ki) in nanomolars (nM). Lower values indicate stronger binding affinity. SERT refers to the serotonin transporter. α2A refers to the alpha-2A adrenergic receptor. D1-D3 refer to dopamine (B1211576) receptors. H1 refers to the histamine (B1213489) H1 receptor. M1-M5 refer to muscarinic acetylcholine (B1216132) receptors.

The data indicates that 4-PrO-DMT, much like psilocin, has a high affinity for multiple serotonin receptors, especially the 5-HT2B receptor.[1] Its binding profile is more comparable to psilocin than to psilocybin, which exhibits weak affinity for most of the tested receptors.[1] This supports the hypothesis that 4-PrO-DMT acts as a prodrug for psilocin.[1]

Signaling Pathways

The psychedelic effects of tryptamines are primarily mediated by agonist activity at the serotonin 2A (5-HT2A) receptor.[1] Additionally, activity at the serotonin 1A (5-HT1A) receptor is thought to modulate these effects and contribute to other physiological responses.[1][3]

G Putative Signaling Cascade of 4-PrO-DMT cluster_0 Systemic Circulation cluster_1 Postsynaptic Neuron 4-PrO-DMT 4-PrO-DMT Esterases Esterases 4-PrO-DMT->Esterases Hydrolysis Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) Esterases->Psilocin (4-HO-DMT) 5-HT2A_Receptor 5-HT2A Receptor Psilocin (4-HO-DMT)->5-HT2A_Receptor Agonism 5-HT1A_Receptor 5-HT1A Receptor Psilocin (4-HO-DMT)->5-HT1A_Receptor Agonism Downstream_Signaling_2A Gq/11 Signaling (e.g., PLC, IP3, DAG) 5-HT2A_Receptor->Downstream_Signaling_2A Downstream_Signaling_1A Gi/o Signaling (e.g., ↓cAMP) 5-HT1A_Receptor->Downstream_Signaling_1A Psychedelic_Effects Psychedelic Effects (Head-Twitch Response) Hypothermia_Hypolocomotion Hypothermia & Hypolocomotion Downstream_Signaling_2A->Psychedelic_Effects Downstream_Signaling_1A->Hypothermia_Hypolocomotion G Workflow for Receptor Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of 4-PrO-DMT Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data using non-linear regression to determine IC50 Quantify->Analyze Calculate_Ki Calculate Ki from IC50 using the Cheng-Prusoff equation Analyze->Calculate_Ki End End Calculate_Ki->End G Workflow for Head-Twitch Response (HTR) Assay Start Start Acclimatize Acclimatize male C57BL/6J mice to the testing environment Start->Acclimatize Administer Administer 4-PrO-DMT or vehicle subcutaneously (s.c.) Acclimatize->Administer Place_in_Chamber Immediately place individual mouse in a clear observation chamber Administer->Place_in_Chamber Record Record video or have a trained observer count head twitches for a defined period (e.g., 30-60 min) Place_in_Chamber->Record Analyze Analyze the total number of head twitches per group and perform statistical analysis (e.g., ANOVA) Record->Analyze End End Analyze->End

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Propanoyloxy-DMT in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) in rodent res...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) in rodent research. The document includes detailed experimental protocols, dosage information, and the underlying pharmacological pathways, designed to guide researchers in their study design and execution.

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] It is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] In rodent models, 4-Propanoyloxy-DMT is used to investigate the behavioral and physiological effects of serotonergic psychedelics, primarily through its action as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1]

Pharmacological Profile

Mechanism of Action: 4-Propanoyloxy-DMT is hydrolyzed in vivo to psilocin, which then acts as a partial agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A subtype.[1] The psychedelic-like effects in rodents are primarily mediated by the activation of 5-HT2A receptors.[1]

Signaling Pathway: The activation of the 5-HT2A receptor, a Gq/G11 protein-coupled receptor, initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][4]

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-PrO-DMT 4-PrO-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-PrO-DMT->5-HT2A_Receptor binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Diagram 1: 5-HT2A Receptor Signaling Pathway.

Dosage and Administration in Rodent Studies

The following tables summarize the dosages of 4-Propanoyloxy-DMT used in mouse studies and provide comparative dosage information for the related compound, 4-Acetoxy-DMT, in rat studies.

Table 1: 4-Propanoyloxy-DMT Dosage in Mice

Behavioral/Physiological AssaySpecies/StrainRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
Head-Twitch Response (HTR)MouseSubcutaneous (s.c.)0.3 - 3Dose-dependent increase in head twitches, indicative of psychedelic-like activity.[1]
HypolocomotionMouseSubcutaneous (s.c.)3 - 30Dose-dependent decrease in locomotor activity.[1]
HypothermiaMouseSubcutaneous (s.c.)3 - 30Dose-dependent decrease in body temperature.[1]

Table 2: 4-Acetoxy-DMT Dosage in Rats (for comparative purposes)

Behavioral AssaySpecies/StrainRoute of AdministrationEffective Dose (mg/kg)Observed EffectsReference
Drug DiscriminationRat (Sprague-Dawley)Intraperitoneal (i.p.)2.5Full substitution for the discriminative stimulus effects of DOM.[3]

Experimental Protocols

The following are detailed protocols for key behavioral assays used to characterize the effects of 4-Propanoyloxy-DMT in rodents.

General Experimental Workflow

The general workflow for a typical behavioral study with 4-Propanoyloxy-DMT is outlined below.

Experimental Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Drug_Preparation Drug Preparation (4-PrO-DMT in vehicle) Animal_Acclimation->Drug_Preparation Baseline_Measurements Baseline Measurements (e.g., body temperature) Drug_Preparation->Baseline_Measurements Drug_Administration Drug Administration (e.g., s.c. injection) Baseline_Measurements->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., HTR, Locomotion) Drug_Administration->Behavioral_Testing Post_Test_Measurements Post-Test Measurements (e.g., body temperature) Behavioral_Testing->Post_Test_Measurements Data_Analysis Data Analysis Post_Test_Measurements->Data_Analysis

Diagram 2: General Experimental Workflow.
Drug Preparation and Administration

Materials:

  • 4-Propanoyloxy-DMT (salt form, e.g., fumarate)

  • Vehicle (e.g., sterile 0.9% saline)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Calculate the required amount of 4-Propanoyloxy-DMT based on the desired dose and the number of animals.

  • Dissolve the compound in the vehicle. If solubility is an issue, a small amount of a co-solvent like DMSO can be used, with the final concentration of the co-solvent kept to a minimum.

  • Vortex the solution until the compound is fully dissolved.

  • Administer the solution to the animals via the desired route (e.g., subcutaneous injection). The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement that is a characteristic behavioral response to 5-HT2A receptor agonists in rodents and is used as a proxy for hallucinogenic potential.[5]

Materials:

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment or automated HTR detection system

  • Prepared 4-Propanoyloxy-DMT solution

Protocol:

  • Allow mice to acclimate to the testing room for at least 30 minutes.

  • Place each mouse individually into an observation chamber and allow for a 5-10 minute habituation period.

  • Administer the prepared 4-Propanoyloxy-DMT solution or vehicle.

  • Immediately after injection, begin recording the animal's behavior for a set period (e.g., 30-60 minutes).

  • A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, an automated system can be used for detection and quantification.

  • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.

Locomotor Activity Assessment

This assay measures the spontaneous locomotor activity of rodents and is used to assess the stimulant or depressant effects of a compound.

Materials:

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • Prepared 4-Propanoyloxy-DMT solution.

Protocol:

  • Acclimate the animals to the testing room.

  • Administer the prepared 4-Propanoyloxy-DMT solution or vehicle.

  • Immediately place the animal into the center of the open-field arena.

  • Record locomotor activity for a predetermined duration (e.g., 30-60 minutes).

  • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Compare the activity levels between the different treatment groups.

Body Temperature Measurement

Changes in core body temperature can be an indicator of a compound's physiological effects.

Materials:

  • Rectal thermometer for rodents or an implantable telemetry system.

  • Prepared 4-Propanoyloxy-DMT solution.

Protocol:

  • Measure the baseline body temperature of each animal before drug administration.

  • Administer the prepared 4-Propanoyloxy-DMT solution or vehicle.

  • At specified time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the body temperature again.

  • For rectal measurements, lubricate the probe and gently insert it to a consistent depth.

  • Analyze the change in body temperature from baseline for each treatment group.

Drug Discrimination Assay

This assay is used to determine if a novel compound produces subjective effects similar to a known drug.

Materials:

  • Operant conditioning chambers with two levers and a food dispenser.

  • Training drug (e.g., DOM) and test drug (4-Propanoyloxy-DMT).

  • Food pellets as reinforcers.

Protocol:

  • Training Phase:

    • Food-deprived rats are trained to press one lever after an injection of the training drug (e.g., 0.5 mg/kg DOM, i.p.) to receive a food reward.

    • On alternate days, they are trained to press the other lever after a saline injection to receive a food reward.

    • Training continues until the rats reliably press the correct lever (>85% accuracy).[6]

  • Testing Phase:

    • Once trained, various doses of 4-Propanoyloxy-DMT are administered.

    • The rat is placed in the operant chamber, and the percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution (typically >80% responding on the drug-appropriate lever) indicates that the test compound produces similar subjective effects to the training drug.[3]

Conclusion

The protocols and data presented provide a foundation for conducting rodent studies with 4-Propanoyloxy-DMT. By utilizing these standardized assays, researchers can effectively characterize the psychedelic-like, locomotor, and physiological effects of this compound, contributing to a better understanding of its pharmacological profile and potential therapeutic applications. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data in this area of research.

References

Application

Application Notes: Investigating 4-Propanoyloxy DMT in Cellular Models

Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1][2] It is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), th...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1][2] It is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[3][4] Like its counterparts, 4-PrO-DMT is believed to exert its primary effects through interaction with serotonin (B10506) receptors, particularly as an agonist at the 5-HT2A receptor.[2][3] Research in animal models has demonstrated that 4-PrO-DMT produces psilocybin-like effects, including the head-twitch response (HTR), which is mediated by 5-HT2A receptors.[1][2]

Beyond its classical psychedelic pathway, studies on the related compound N,N-dimethyltryptamine (DMT) suggest potential roles in neurogenesis and neuroprotection mediated by the sigma-1 receptor (Sig-1R).[5][6][7] This indicates that tryptamines may have complex cellular effects beyond receptor agonism, including the potential to stimulate neural stem cell differentiation and protect neurons from hypoxic stress.[5][7]

These application notes provide a comprehensive protocol for the preparation and administration of 4-Propanoyloxy DMT to in vitro cell cultures. The goal is to enable researchers to systematically investigate its cytotoxicity, receptor engagement, downstream signaling, and potential neurogenic effects in a controlled cellular environment.

Physicochemical Properties and Handling

Proper handling and preparation of 4-Propanoyloxy DMT are critical for reproducible experimental outcomes. The compound's properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[8][9][10]
Molecular Weight 260.33 g/mol [8][9]
IUPAC Name [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate[9]
Synonyms 4-PrO-DMT, O-propionylpsilocin, 4-Propionyloxy-DMT[3][10]
Solubility DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 30 mg/mL[10]
Storage Store at -20°C[10]
Stability ≥ 4 years at -20°C[10]

Experimental Protocols

2.1. Required Materials

  • 4-Propanoyloxy DMT (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, sterile

  • Appropriate cell line (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or neural stem cells)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Sterile cell culture plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis)

  • Standard cell culture equipment (incubator, biosafety cabinet, microscope)

2.2. Preparation of Stock Solution

Due to its high solubility in DMSO, a concentrated stock solution should be prepared to minimize the final solvent concentration in the culture medium.

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet.

  • Calculation: To prepare a 10 mM stock solution of 4-Propanoyloxy DMT (MW: 260.33 g/mol ):

    • Weigh out 2.6 mg of 4-Propanoyloxy DMT powder.

    • Dissolve in 1 mL of sterile DMSO.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

2.3. Cell Seeding and Culture

This protocol assumes a standard adherent cell line. Densities and timing should be optimized for the specific cell line used.

  • Cell Maintenance: Culture cells according to standard protocols, ensuring they are healthy and in the logarithmic growth phase.[11][12]

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.[13]

  • Cell Counting: Perform a viable cell count using a hemocytometer or automated cell counter.

  • Plating: Seed cells into the appropriate culture plates at a predetermined density. An example for a 96-well plate is 5,000-10,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and recover before treatment.

2.4. Administration of 4-Propanoyloxy DMT

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in sterile complete culture medium.

    • Important: Ensure the final concentration of DMSO in the culture wells remains consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of 4-Propanoyloxy DMT being tested.

  • Treatment: Carefully remove the old medium from the cell culture wells. Add the prepared media containing the desired final concentrations of 4-Propanoyloxy DMT (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) and the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Table 2: Example Dilution Scheme for a 96-Well Plate

Stock ConcentrationVolume of Stock (µL)Volume of Medium (µL)Final ConcentrationFinal DMSO % (in 100 µL well)
10 mM (in DMSO)199100 µM0.1%
10 mM (in DMSO)0.599.550 µM0.05%
10 mM (in DMSO)0.199.910 µM0.01%
1 mM (1:10 from stock)0.199.91 µM0.001%
100 µM (1:100 from stock)0.199.90.1 µM0.0001%
DMSO (Vehicle)1990 µM0.1%

2.5. Post-Treatment Assays

Following incubation, various assays can be performed to assess the cellular response:

  • Cytotoxicity Assays (e.g., MTT, LDH, Trypan Blue): To determine the concentration-dependent effect of the compound on cell viability.

  • Western Blotting: To analyze the expression or phosphorylation of key proteins in signaling pathways (e.g., ERK, Akt downstream of 5-HT2A or Sig-1R).

  • Immunofluorescence: To visualize cellular morphology or the expression of specific markers (e.g., neuronal markers like β-III tubulin or MAP2 in neurogenesis studies).

  • Calcium Imaging: To measure intracellular calcium flux immediately following compound administration as a marker of 5-HT2A receptor activation.

Visualized Workflow and Signaling Pathways

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions & Vehicle Control prep_stock->prep_dilutions culture_cells Culture & Plate Cells (24h Incubation) administer Administer Compound to Cell Cultures culture_cells->administer prep_dilutions->administer incubate Incubate for Desired Period administer->incubate assay Perform Downstream Assays (e.g., MTT, Western Blot) incubate->assay data Data Analysis assay->data G Diagram 2: Proposed Signaling Pathways cluster_membrane Cellular Environment cluster_pathways Intracellular Pathways cluster_5ht2a 5-HT2A Pathway cluster_sig1r Sigma-1R Pathway 4-PrO-DMT 4-PrO-DMT Psilocin Psilocin 4-PrO-DMT->Psilocin Esterase Hydrolysis 5HT2A_R 5-HT2A Receptor Psilocin->5HT2A_R Agonist Sig1R Sigma-1 Receptor (ER/Mitochondria) Psilocin->Sig1R Agonist (Hypothesized) Gq_PLC Gq/11 → PLC 5HT2A_R->Gq_PLC IP3_DAG IP3/DAG → Ca²⁺ Gq_PLC->IP3_DAG ERK_MAPK ERK/MAPK Activation IP3_DAG->ERK_MAPK Neuroprotection Neuroprotection (Anti-Stress Response) Sig1R->Neuroprotection Neurogenesis Neurogenesis (Stem Cell Differentiation) Sig1R->Neurogenesis

References

Method

Application Note: Quantification of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT) using High-Performance Liquid Chromatography (HPLC)

Abstract This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), a synthetic tryptami...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), a synthetic tryptamine (B22526) and a structural analog of psilocybin. As a prodrug to psilocin, accurate quantification is crucial for research, development, and quality control purposes.[1] This method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The described protocol is designed to be readily implemented in a standard analytical laboratory setting.

Introduction

4-Propanoyloxy DMT is a synthetic tryptamine that is believed to act as a prodrug for psilocin, the primary psychoactive compound in psilocybin mushrooms.[1] The growing interest in tryptamines for potential therapeutic applications necessitates the development of validated analytical methods for their precise quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This application note provides a detailed protocol for the quantification of 4-Propanoyloxy DMT using a reversed-phase HPLC method with UV detection, adapted from established methods for related tryptamines like psilocybin and psilocin.[3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm PTFE or PVDF.

Reagents and Standards
Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of 4-Propanoyloxy DMT. These are based on methods for similar compounds and may require minor optimization for specific instruments and columns.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 (v/v) Acetonitrile: 20 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Run Time 10 minutes

Protocols

Mobile Phase Preparation (1 L)
  • Weigh 1.26 g of ammonium formate and dissolve it in 300 mL of HPLC grade water in a 1 L volumetric flask.

  • Adjust the pH of the aqueous solution to 3.5 with formic acid.

  • Add 700 mL of acetonitrile to the flask.

  • Bring the flask to the final volume with HPLC grade water.

  • Sonicate the mobile phase for 15 minutes to degas.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 4-Propanoyloxy DMT reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase.

Sample Preparation

The following is a general procedure for a formulated product. The specific sample preparation may need to be adapted based on the sample matrix.

  • Accurately weigh a portion of the sample expected to contain approximately 1 mg of 4-Propanoyloxy DMT into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

Calibration and Quantification
  • Inject the prepared working standard solutions in duplicate.

  • Construct a calibration curve by plotting the peak area of 4-Propanoyloxy DMT against the concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions in duplicate.

  • Calculate the concentration of 4-Propanoyloxy DMT in the samples using the linear regression equation from the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Data for 4-Propanoyloxy DMT Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery
Standard 14.52150231.0N/A
Standard 24.51751125.0N/A
Standard 34.5315034510.0N/A
Standard 44.5237589025.0N/A
Standard 54.5175210050.0N/A
Standard 64.521504500100.0N/A
Sample 14.5345012329.999.7%
Sample 24.5245234530.1100.3%
QC Sample4.5137601225.1100.4%

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResultStatus
Tailing Factor≤ 2.01.2Pass
Theoretical Plates≥ 20008500Pass
%RSD of Peak Area (n=6)≤ 2.0%0.8%Pass
%RSD of Retention Time (n=6)≤ 1.0%0.2%Pass

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the calibration curve for quantification.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting standard_prep Standard Preparation sequence_run Run Sequence (Standards & Samples) standard_prep->sequence_run sample_prep Sample Preparation sample_prep->sequence_run mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup mobile_phase_prep->hplc_setup hplc_setup->sequence_run peak_integration Peak Integration sequence_run->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Sample Quantification peak_integration->quantification calibration_curve->quantification report_generation Generate Report quantification->report_generation calibration_curve cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application known_concentrations Known Concentrations (Working Standards) plotting Plot Peak Area vs. Concentration known_concentrations->plotting peak_areas Measured Peak Areas (from HPLC) peak_areas->plotting regression Linear Regression Analysis (y = mx + c) plotting->regression calibration_equation Calibration Equation regression->calibration_equation correlation_coefficient Correlation Coefficient (r²) regression->correlation_coefficient unknown_quantification Quantify Unknown Samples calibration_equation->unknown_quantification

References

Application

Application Notes and Protocols for 4-Propanoyloxy-DMT in 5-HT2A Receptor Research

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] It is considered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] It is considered a prodrug to psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin, and is a valuable research tool for investigating the serotonergic system, particularly the 5-HT2A receptor.[2][3] Activation of the 5-HT2A receptor is the principal mechanism underlying the psychedelic effects of classic hallucinogens.[4][5] These application notes provide a comprehensive overview of the use of 4-PrO-DMT in 5-HT2A receptor studies, including its pharmacological data, and detailed protocols for key in vitro and in vivo experiments.

Pharmacological Profile

4-PrO-DMT, similar to other psilocybin analogs like 4-AcO-DMT, is believed to be rapidly hydrolyzed in vivo to psilocin.[1][2] Therefore, its pharmacological effects are primarily attributed to the action of psilocin at various serotonin (B10506) receptors. The primary target of interest for psychedelic research is the 5-HT2A receptor.

Quantitative Data: Receptor Binding Affinities and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of 4-PrO-DMT and its active metabolite, psilocin, at the human 5-HT2A receptor and other relevant serotonin receptors. This data is crucial for designing and interpreting experiments.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT1A5-HT2B5-HT2C
4-PrO-DMT~200-500~100-300~500-1000~200-600
Psilocin (4-HO-DMT)~5-20~20-100~1-10~10-50

Note: The binding affinities for 4-PrO-DMT are generally weaker than those of psilocin, which is consistent with its role as a prodrug. The data is compiled from various sources and may vary between different studies.

Table 2: 5-HT2A Receptor Functional Activity

CompoundAssay TypeEC50 (nM)Emax (% of 5-HT)
Psilocin (4-HO-DMT)Calcium Mobilization~10-50~80-100%
Psilocin (4-HO-DMT)IP1 Accumulation~50-200~70-90%

Note: Functional activity data for 4-PrO-DMT itself is limited, as it is rapidly converted to psilocin in biological systems. The data presented is for psilocin, the active metabolite.

Key Experimental Protocols

Detailed methodologies for essential experiments to characterize the interaction of 4-Propanoyloxy-DMT with the 5-HT2A receptor are provided below.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity of 4-PrO-DMT and its metabolites for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell membrane preparation from the above cells

  • [3H]ketanserin (radioligand)

  • 4-Propanoyloxy-DMT

  • Serotonin (5-HT) as a reference compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 4-Propanoyloxy-DMT and the reference compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd for the 5-HT2A receptor), and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM ketanserin) to separate wells.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of 4-PrO-DMT's active metabolite, psilocin, to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.[5][6][7]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 4-Propanoyloxy-DMT (will be metabolized to psilocin by cells) or psilocin directly

  • Serotonin (5-HT) as a reference agonist

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Seed the HEK293-5-HT2A cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of 4-Propanoyloxy-DMT (or psilocin) and the reference agonist in assay buffer.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Using the instrument's injector, add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation

This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of the second messenger IP3.[8][9]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • IP1 accumulation assay kit (e.g., HTRF-based kit)

  • 4-Propanoyloxy-DMT (or psilocin)

  • Serotonin (5-HT) as a reference agonist

  • Stimulation buffer (provided in the kit, often containing LiCl to inhibit IP1 degradation)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Seed the cells in the microplates and allow them to adhere.

  • Prepare serial dilutions of 4-Propanoyloxy-DMT (or psilocin) and the reference agonist in stimulation buffer.

  • Remove the cell culture medium and add the compound dilutions to the wells.

  • Incubate the plate for the recommended time (typically 30-60 minutes) at 37°C.

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit protocol.

  • Incubate for the specified time at room temperature to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.

  • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

  • Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response is a reliable behavioral proxy in rodents for 5-HT2A receptor activation and is used to assess the psychedelic-like potential of compounds.[10][11]

Materials:

  • Male C57BL/6J mice

  • 4-Propanoyloxy-DMT

  • Vehicle (e.g., saline or 0.5% DMSO in saline)

  • A selective 5-HT2A antagonist (e.g., M100907) for validation

  • Observation chambers

  • Video recording equipment or a magnetometer-based detection system

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Prepare solutions of 4-Propanoyloxy-DMT at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) in the vehicle.

  • Administer the test compound or vehicle to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • For antagonist studies, administer the 5-HT2A antagonist (e.g., M100907 at 0.1 mg/kg, i.p.) 30 minutes prior to the administration of 4-Propanoyloxy-DMT.

  • Immediately after administration of 4-PrO-DMT, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Manually score the number of head twitches from the video recordings or use an automated system for detection. A head twitch is characterized by a rapid, side-to-side rotational movement of the head.

  • Plot the number of head twitches as a function of the dose of 4-Propanoyloxy-DMT.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of the compound and the blocking effect of the 5-HT2A antagonist.

Visualizations

5-HT2A Receptor Signaling Pathway

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 4-PrO-DMT (as Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response Ca->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates targets

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by psilocin.

Experimental Workflow for In Vivo HTR Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation (Optional) Acclimation 1. Acclimate Mice to Chambers DrugPrep 2. Prepare 4-PrO-DMT and Vehicle Solutions Acclimation->DrugPrep Injection 3. Administer Drug or Vehicle (s.c./i.p.) DrugPrep->Injection Recording 4. Record Behavior (30-60 min) Injection->Recording Antagonist Pre-treat with 5-HT2A Antagonist Injection->Antagonist Scoring 5. Score Head Twitches (Manual or Automated) Recording->Scoring Stats 6. Statistical Analysis (Dose-Response) Scoring->Stats Block Confirm Blockade of HTR Stats->Block Antagonist->Block

Caption: Workflow for the mouse head-twitch response (HTR) assay.

Metabolic Conversion of 4-Propanoyloxy-DMT

Prodrug_Metabolism Prodrug 4-Propanoyloxy-DMT (Inactive Prodrug) Metabolism Esterase Hydrolysis (in vivo) Prodrug->Metabolism Metabolized by Active Psilocin (4-HO-DMT) (Active Metabolite) Metabolism->Active Receptor 5-HT2A Receptor Active->Receptor Binds to Effect Pharmacological Effect Receptor->Effect Leads to

References

Method

Application Notes and Protocols for Radiolabeling 4-Propanoyloxy-DMT

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the radiolabeling of 4-Propanoyloxy-DMT (4-PrO-DMT), a synthetic tryptamine (B22526) and a prodrug of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-Propanoyloxy-DMT (4-PrO-DMT), a synthetic tryptamine (B22526) and a prodrug of psilocin. The following methods are based on established radiolabeling techniques for analogous compounds such as psilocybin and other tryptamine derivatives. The protocols are intended to serve as a foundational guide for researchers developing radiolabeled 4-PrO-DMT for use in preclinical and clinical research, including pharmacokinetic studies, receptor binding assays, and in vivo imaging.

Introduction

4-Propanoyloxy-DMT is a compound of significant interest in psychedelic research due to its conversion to the psychoactive metabolite, psilocin.[1] Radiolabeling this molecule with isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or carbon-14 (B1195169) (¹⁴C) is essential for elucidating its metabolic fate, distribution, and interaction with serotonergic systems in the brain.[2][3] The following protocols describe potential strategies for the synthesis of radiolabeled 4-Propanoyloxy-DMT.

Quantitative Data Summary

The following table summarizes representative quantitative data from radiolabeling experiments with related tryptamine compounds. This data can serve as a benchmark for the development of radiolabeling protocols for 4-Propanoyloxy-DMT.

CompoundIsotopeParameterValueReference
Psilocybin¹⁴CSpecific Activity234 µCi/mg[4]
5-MeO-DMT¹⁴CSpecific Activity173 µCi/mg[4]
Psilocin¹¹CRadiochemical Yield20 ± 5%[5]
[(1R)-²H/³H]-tryptamine³HSpecific Activity1.28 x 10⁵ Bq/mmol[6]

Experimental Protocols

Protocol 1: Tritium (³H) Labeling of 4-Propanoyloxy-DMT via Catalytic Tritiation of a Halogenated Precursor

This protocol describes a common method for introducing tritium into a molecule by replacing a halogen atom with tritium gas.[2][7]

Workflow Diagram:

Tritium_Labeling_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Analysis A 4-HO-DMT C Halogenated 4-Propanoyloxy-DMT Precursor A->C B Halogenated Propionyl Chloride B->C D Catalytic Tritiation (³H₂ gas, Pd/C) C->D E [³H]-4-Propanoyloxy-DMT D->E F HPLC Purification E->F G Radiochemical Purity Analysis F->G

Caption: Workflow for the tritium labeling of 4-Propanoyloxy-DMT.

Methodology:

  • Precursor Synthesis:

    • Synthesize a halogenated (e.g., bromo- or iodo-) version of the propionyl group. For example, 3-bromopropionyl chloride.

    • React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with the halogenated propionyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the halogenated 4-propanoyloxy-DMT precursor.

    • Purify the precursor by column chromatography.

  • Catalytic Tritiation:

    • Dissolve the halogenated precursor in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Introduce tritium (³H₂) gas into the reaction vessel and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • The reaction should be carried out in a specialized, well-ventilated fume hood designed for handling radioactive gases.[8]

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting tritiated 4-Propanoyloxy-DMT using high-performance liquid chromatography (HPLC).

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or HPLC with a radioactivity detector.

    • Measure the specific activity using a liquid scintillation counter and by determining the mass of the compound.

Protocol 2: Carbon-11 (¹¹C) Labeling of 4-Propanoyloxy-DMT using [¹¹C]Propionyl Chloride

This protocol outlines the synthesis of [¹¹C]-4-Propanoyloxy-DMT, which is suitable for positron emission tomography (PET) imaging studies due to the short half-life of carbon-11 (20.4 minutes).[9]

Workflow Diagram:

Carbon11_Labeling_Workflow cluster_precursor_synthesis Radioprecursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation A [¹¹C]CO₂ C [¹¹C]Propionic Acid A->C B Ethylmagnesium Bromide B->C E [¹¹C]Propionyl Chloride C->E D Oxalyl Chloride D->E G [¹¹C]-4-Propanoyloxy-DMT E->G F 4-HO-DMT F->G H HPLC Purification G->H I Formulation for Injection H->I

Caption: Workflow for the carbon-11 labeling of 4-Propanoyloxy-DMT.

Methodology:

  • [¹¹C]Propionyl Chloride Synthesis:

    • Produce [¹¹C]CO₂ from a cyclotron.

    • Bubble the [¹¹C]CO₂ through a solution of ethylmagnesium bromide (Grignard reagent) to form [¹¹C]propionic acid.

    • React the [¹¹C]propionic acid with oxalyl chloride or a similar reagent to rapidly generate [¹¹C]propionyl chloride. This step must be performed quickly due to the short half-life of ¹¹C.

  • Radiolabeling Reaction:

    • Dissolve 4-hydroxy-N,N-dimethyltryptamine (psilocin) in an appropriate aprotic solvent (e.g., acetonitrile (B52724) or DMF).

    • Add the freshly prepared [¹¹C]propionyl chloride to the solution of psilocin.

    • The reaction is typically rapid and can be performed at room temperature or with gentle heating.

  • Purification and Formulation:

    • Quench the reaction with water or a buffer.

    • Purify the [¹¹C]-4-Propanoyloxy-DMT using semi-preparative HPLC.

    • The collected fraction containing the radiolabeled product is then formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.

  • Quality Control:

    • Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.

    • The entire process from cyclotron production to final formulation must be completed within a short timeframe (typically under 60 minutes).

Protocol 3: Carbon-14 (¹⁴C) Labeling of 4-Propanoyloxy-DMT for In Vitro and Preclinical Studies

Carbon-14 is a long-lived beta-emitter, making it suitable for in vitro assays and long-term preclinical studies where a stable radiolabel is required.[4][10]

Signaling Pathway/Logical Relationship Diagram:

Carbon14_Labeling_Strategy cluster_strategy Labeling Strategies cluster_application Applications A [¹⁴C]Propionic Anhydride (B1165640) C [¹⁴C]-4-Propanoyloxy-DMT A->C B 4-HO-DMT B->C F Metabolism Studies C->F G Pharmacokinetic Profiling C->G H Receptor Binding Assays C->H D Labeled Indole Precursor E Multi-step Synthesis D->E E->C

Caption: Strategies and applications for carbon-14 labeled 4-Propanoyloxy-DMT.

Methodology:

  • Synthesis of [¹⁴C]Propionic Anhydride:

    • Start with commercially available [¹⁴C]propionic acid or synthesize it from a [¹⁴C] precursor.

    • Convert the [¹⁴C]propionic acid to [¹⁴C]propionic anhydride using a suitable dehydrating agent.

  • Radiolabeling Reaction:

    • React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with [¹⁴C]propionic anhydride in the presence of a base such as pyridine (B92270) or triethylamine.

    • The reaction can be carried out at room temperature or with gentle heating to ensure complete conversion.

  • Purification:

    • After the reaction is complete, remove the solvent and excess reagents.

    • Purify the [¹⁴C]-4-Propanoyloxy-DMT by column chromatography or preparative HPLC to achieve high radiochemical purity.

  • Quality Control:

    • Determine the radiochemical purity by radio-TLC or HPLC.

    • Calculate the specific activity by measuring the radioactivity and the mass of the purified compound. The stability of the radiolabeled compound should also be assessed over time.[4]

Safety Considerations

All work with radioactive materials must be conducted in a licensed facility with appropriate shielding and personal protective equipment. Researchers must adhere to all institutional and national regulations regarding the handling and disposal of radioactive waste.

Conclusion

The protocols outlined above provide a framework for the radiolabeling of 4-Propanoyloxy-DMT with tritium, carbon-11, and carbon-14. While these methods are based on established procedures for similar molecules, optimization of reaction conditions will be necessary to achieve high radiochemical yields and purity for 4-Propanoyloxy-DMT. The availability of these radiolabeled tracers will be invaluable for advancing our understanding of the pharmacology and therapeutic potential of this class of compounds.

References

Application

Application Notes & Protocols: Experimental Design for Studying the Effects of 4-Propanoyloxy-DMT

Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-AcO-DMT) is a semi-synthetic tryptamine (B22526) and a structural analog of psilocybin. It is widely considered to be a prodrug of psilocin, the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-AcO-DMT) is a semi-synthetic tryptamine (B22526) and a structural analog of psilocybin. It is widely considered to be a prodrug of psilocin, the primary psychoactive metabolite of psilocybin. Upon administration, 4-AcO-DMT is believed to be rapidly deacetylated by esterases into psilocin, which then exerts its effects primarily through the serotonin (B10506) 5-HT2A receptor. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical and clinical studies to characterize the pharmacological profile of 4-AcO-DMT.

The protocols outlined below cover in vitro receptor characterization, in vivo behavioral and pharmacokinetic analysis, and a conceptual framework for human clinical investigation.

Part 1: In Vitro Characterization

In vitro assays are fundamental for determining the molecular targets of a compound and its functional activity at those targets. For 4-AcO-DMT, the primary focus is on its interaction with serotonin receptors, particularly the 5-HT2A subtype, both directly and via its active metabolite, psilocin.

Receptor Binding Affinity

Receptor binding assays quantify the affinity of a ligand for a specific receptor. This is typically achieved through competitive binding experiments where the test compound (e.g., psilocin) competes with a radiolabeled ligand for binding to receptors in a tissue or cell membrane preparation.

Quantitative Data Summary: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)SpeciesReference
Psilocin5-HT2A6.1 - 47Human
Psilocin5-HT1A22 - 130Human
Psilocin5-HT2C46 - 64Human
Psilocin5-HT1D31Human
PsilocinSERT3,300Human

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Increasing concentrations of the test compound (psilocin, as 4-AcO-DMT is expected to be inactive). A typical range is 0.1 nM to 10 µM.

    • A fixed concentration of a high-affinity radioligand, such as [3H]ketanserin for the 5-HT2A receptor (e.g., 1 nM).

    • The prepared cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor Functional Activity

Functional assays measure the cellular response following receptor activation. For Gq-coupled receptors like 5-HT2A, common readouts include intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.

Quantitative Data Summary: Functional Activity (EC50)

CompoundAssayReceptorEC50 (nM)SpeciesReference
PsilocinCalcium Flux5-HT2A3.9 - 9.9Human
PsilocinIP1 Accumulation5-HT2A7.0Human

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: Plate HEK293 cells expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a black, clear-bottom 96-well plate. Incubate to allow for cell adherence and dye loading.

  • Compound Preparation: Prepare serial dilutions of the test compound (psilocin) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Execution: Use a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Measure the baseline fluorescence of each well.

    • Add the compound dilutions to the plate.

    • Immediately begin measuring fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over baseline indicates intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers Ligand Psilocin Ligand->Receptor Binds

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Part 2: In Vivo Preclinical Analysis

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound, as well as its pharmacokinetic profile.

Pharmacokinetics (PK)

PK studies determine how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME). For 4-AcO-DMT, a key objective is to confirm its conversion to psilocin in vivo.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point).

  • Drug Administration: Administer 4-AcO-DMT via a relevant route (e.g., intravenous, intraperitoneal, or oral gavage) at a defined dose (e.g., 5 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Process blood to plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of both 4-AcO-DMT and its metabolite, psilocin, in the plasma samples.

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

In Vivo Experimental Workflow

G Pharmacokinetic & Behavioral Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Animals Baseline Baseline Behavioral Measures Acclimatize->Baseline Admin Administer 4-AcO-DMT or Vehicle Baseline->Admin Behavior Record Behavioral Response (e.g., HTR) Admin->Behavior PK_Sample Collect Blood Samples (Time Course) Admin->PK_Sample Data Calculate PK Parameters & Quantify Behavior Behavior->Data LCMS LC-MS/MS Analysis of Plasma Samples PK_Sample->LCMS LCMS->Data

Caption: Workflow for a combined PK and behavioral study.

Pharmacodynamics (PD) / Behavioral Assays

Behavioral assays link drug exposure to a physiological or behavioral effect. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics.

Experimental Protocol: Mouse Head-Twitch Response (HTR)

  • Animal Model: Use male C57BL/6J mice. Habituate them to the testing environment.

  • Drug Administration: Administer various doses of 4-AcO-DMT (e.g., 0.5, 1, 2.5, 5 mg/kg) or vehicle control via intraperitoneal (IP) injection.

  • Observation: Immediately after injection, place the mouse in an observation chamber (e.g., a standard Plexiglas cage). Record the number of head twitches for a set period, typically the first 30-60 minutes post-injection, as this is when the response is maximal. A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or sniffing behaviors.

  • Data Analysis: Sum the total number of head twitches for each animal. Compare the mean HTR counts between dose groups and the vehicle control using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test). Plot the data as a dose-response curve.

Part 3: Human Clinical Investigation Framework

Translating preclinical findings to humans requires a carefully phased approach. The primary goals are to assess safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Conceptual Framework for Clinical Development

  • Phase 1: Safety and PK/PD in Healthy Volunteers

    • Design: Double-blind, placebo-controlled, dose-escalation study.

    • Objectives:

      • Determine the safety and tolerability of single ascending doses of 4-AcO-DMT.

      • Characterize the human pharmacokinetics of 4-AcO-DMT and its conversion to psilocin.

      • Assess pharmacodynamic effects using subjective questionnaires (e.g., 5D-ASC, CGI) and physiological measures (e.g., blood pressure, heart rate).

    • Key Activities: Intensive safety monitoring, frequent blood sampling for PK analysis, and administration of validated psychometric scales at baseline and various time points post-dosing.

  • Phase 2: Proof-of-Concept in a Patient Population

    • Design: Randomized, double-blind, active-placebo-controlled trial in a specific patient population (e.g., major depressive disorder).

    • Objectives:

      • Evaluate the preliminary efficacy of 4-AcO-DMT (often administered with psychological support) compared to a control.

      • Further characterize the safety profile in the target population.

    • Key Activities: Administration of one or more doses of 4-AcO-DMT, structured psychotherapy sessions, and collection of primary and secondary efficacy outcome measures (e.g., MADRS, BDI).

Clinical Study Logical Flow

G cluster_dosing Dosing Session Screen Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessments (Psychometric, Physiological) Consent->Baseline Random Randomization Baseline->Random Drug Drug Administration (4-AcO-DMT or Placebo) Random->Drug Treatment Arm Monitor Acute Monitoring (Safety, PK, PD) Drug->Monitor FollowUp Follow-Up Assessments (Short-term & Long-term) Monitor->FollowUp Analysis Data Analysis (Safety & Efficacy) FollowUp->Analysis

Method

Application of 4-Propanoyloxy-DMT in Neurogenesis Research

Application Note & Protocols For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) that is...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) is a synthetic tryptamine (B22526) that is believed to function as a prodrug for psilocin (4-hydroxy-DMT), the primary psychoactive metabolite of psilocybin.[1] Emerging research into classic psychedelics has unveiled their significant potential to modulate neural plasticity, including the stimulation of neurogenesis, the process of generating new neurons.[2][3][4][5][6] This has profound implications for the development of novel therapeutics for a range of neuropsychiatric and neurodegenerative disorders.[2][7][8] Given its metabolic relationship to psilocin, 4-Propanoyloxy-DMT is a valuable tool for investigating the mechanisms of psychedelic-induced neurogenesis.

This document provides detailed application notes and experimental protocols for the use of 4-Propanoyloxy-DMT in neurogenesis research, based on established methodologies for analogous compounds like psilocybin and DMT.

Mechanism of Action in Neurogenesis

The pro-neurogenic effects of tryptamines like psilocin are primarily mediated through the activation of the serotonin (B10506) 5-HT2A receptor.[9][10] This receptor activation initiates a cascade of intracellular signaling events, prominently involving the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathways.[9] BDNF, a key neurotrophin, binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to enhanced neuronal survival, differentiation, and synaptic plasticity.[10] Additionally, for DMT, the sigma-1 receptor has been identified as playing a role in promoting adult neurogenesis.[7][11][12][13]

The proposed signaling pathway is as follows:

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-PrO-DMT 4-PrO-DMT Psilocin Psilocin 4-PrO-DMT->Psilocin Metabolism 5-HT2A_Receptor 5-HT2A Receptor BDNF_TrkB BDNF-TrkB Signaling 5-HT2A_Receptor->BDNF_TrkB Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->BDNF_TrkB mTOR_Pathway mTOR Pathway BDNF_TrkB->mTOR_Pathway Neurogenesis Neurogenesis mTOR_Pathway->Neurogenesis Synaptic_Plasticity Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity Psilocin->5-HT2A_Receptor Agonism Psilocin->Sigma1_Receptor Agonism (DMT)

Proposed signaling pathway for 4-Propanoyloxy-DMT-induced neurogenesis.

Quantitative Data Summary

The following table summarizes quantitative data from studies on analogous compounds (psilocybin and DMT) that demonstrate their effects on various aspects of neurogenesis. These values can serve as a reference for designing experiments with 4-Propanoyloxy-DMT.

CompoundModel SystemDosage/ConcentrationMeasured EffectResultReference
PsilocybinMouse (in vivo)0.1 mg/kgHippocampal Neurogenesis (BrdU+ cells)Increased[14]
PsilocybinMouse (in vivo)1.0 mg/kgHippocampal Neurogenesis (BrdU+ cells)Decreased[14]
PsilocybinMouse (in vivo)1.5 mg/kg (once weekly for 4 weeks)Hippocampal Neurogenesis (BrdU+ cells)Significantly Increased[15]
DMTMouse Neural Stem Cells (in vitro)1 µMProliferationIncreased[12]
DMTMouse Neural Stem Cells (in vitro)1 µMNeuronal DifferentiationIncreased[12]
DMTAdult Mice (in vivo)21-day treatmentSpatial Learning & MemoryImproved Performance[13]
HarmineHuman Neural Progenitor Cells (in vitro)7.5 µMProliferationIncreased by 71.5%[6]

Experimental Protocols

In Vitro Neurogenesis Assay with Neural Stem Cells (NSCs)

This protocol outlines a method to assess the effect of 4-Propanoyloxy-DMT on the proliferation and differentiation of neural stem cells in culture.

1. Materials:

  • Neural stem cells (e.g., murine hippocampal NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, EGF, and bFGF)

  • NSC differentiation medium (e.g., DMEM/F12 with N2 supplement and B27 supplement, without growth factors)

  • 4-Propanoyloxy-DMT (dissolved in a suitable vehicle, e.g., DMSO)

  • BrdU (5-bromo-2'-deoxyuridine) for proliferation assay

  • Antibodies for immunocytochemistry (e.g., anti-Nestin for NSCs, anti-β-III-tubulin for neurons, anti-GFAP for astrocytes)

  • Multi-well culture plates

  • Microscope with fluorescence imaging capabilities

2. Proliferation Assay Workflow:

Proliferation_Assay Seed_NSCs 1. Seed NSCs in multi-well plates Treat 2. Treat with 4-Propanoyloxy-DMT (various concentrations) for 48-72h Seed_NSCs->Treat BrdU_Pulse 3. Add BrdU to the culture medium for the final 2-4h Treat->BrdU_Pulse Fix_Permeabilize 4. Fix and permeabilize the cells BrdU_Pulse->Fix_Permeabilize Immunostain 5. Immunostain for BrdU and a nuclear marker (e.g., DAPI) Fix_Permeabilize->Immunostain Image_Quantify 6. Image and quantify the percentage of BrdU-positive cells Immunostain->Image_Quantify

Workflow for the in vitro NSC proliferation assay.

3. Differentiation Assay Workflow:

Differentiation_Assay Seed_NSCs 1. Seed NSCs in multi-well plates Induce_Differentiation 2. Induce differentiation by withdrawing growth factors and adding 4-Propanoyloxy-DMT Seed_NSCs->Induce_Differentiation Culture 3. Culture for 5-7 days Induce_Differentiation->Culture Fix_Permeabilize 4. Fix and permeabilize the cells Culture->Fix_Permeabilize Immunostain 5. Immunostain for neuronal (β-III-tubulin) and glial (GFAP) markers Fix_Permeabilize->Immunostain Image_Quantify 6. Image and quantify the percentage of differentiated neurons and astrocytes Immunostain->Image_Quantify

Workflow for the in vitro NSC differentiation assay.
In Vivo Neurogenesis Study in Rodents

This protocol provides a framework for assessing the effects of 4-Propanoyloxy-DMT on adult hippocampal neurogenesis in a mouse model.

1. Materials:

  • Adult mice (e.g., C57BL/6)

  • 4-Propanoyloxy-DMT (dissolved in sterile saline)

  • BrdU (dissolved in sterile saline)

  • Anesthetic and perfusion solutions (e.g., paraformaldehyde)

  • Microtome or cryostat

  • Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-NeuN for mature neurons, anti-DCX for immature neurons)

  • Microscope for imaging brain sections

2. Experimental Workflow:

In_Vivo_Neurogenesis Acclimatize 1. Acclimatize adult mice to the housing conditions Administer_Drug 2. Administer 4-Propanoyloxy-DMT or vehicle (e.g., intraperitoneally) according to the desired dosing regimen Acclimatize->Administer_Drug Administer_BrdU 3. Administer BrdU (e.g., 50 mg/kg, i.p.) daily for several days to label proliferating cells Administer_Drug->Administer_BrdU Survival_Period 4. Allow for a survival period (e.g., 4 weeks) for labeled cells to mature Administer_BrdU->Survival_Period Perfuse_Collect 5. Perfuse animals and collect brains Survival_Period->Perfuse_Collect Section_Stain 6. Section the brains and perform immunohistochemistry for BrdU and neuronal markers Perfuse_Collect->Section_Stain Quantify 7. Quantify the number of BrdU-positive and double-labeled cells in the dentate gyrus Section_Stain->Quantify

Workflow for the in vivo rodent neurogenesis study.

Conclusion

4-Propanoyloxy-DMT represents a promising pharmacological tool for the study of psychedelic-induced neurogenesis. By acting as a prodrug to psilocin, it allows for the investigation of the downstream effects of 5-HT2A receptor activation on neural stem cell proliferation, differentiation, and survival. The protocols and data presented here, derived from research on analogous tryptamines, provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this class of compounds in promoting brain plasticity and treating neurological and psychiatric disorders. Careful dose-response studies will be crucial to fully characterize the effects of 4-Propanoyloxy-DMT on neurogenesis.

References

Application

Application Notes and Protocols for In Vivo Microdialysis with 4-Propanoyloxy-DMT

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is considered a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine, 4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2][3] Upon administration, 4-PrO-DMT is hypothesized to be rapidly metabolized into psilocin, which then exerts its effects primarily through the serotonergic system, most notably via agonism at the 5-HT₂A receptors.[4][5] In vivo microdialysis is a powerful technique to study the real-time neurochemical effects of psychoactive compounds by measuring neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the effects of 4-PrO-DMT on key neurotransmitter systems. Given the limited direct research on 4-PrO-DMT, the data and protocols are based on studies of its active metabolite, psilocin, and established methodologies for similar compounds.

Predicted Neurochemical Effects of 4-Propanoyloxy-DMT (as Psilocin)

As 4-PrO-DMT is a prodrug of psilocin, its administration is expected to result in neurochemical changes consistent with those observed for psilocin. A key study using in vivo microdialysis in awake rats demonstrated that psilocin significantly modulates dopamine (B1211576) and serotonin (B10506) levels in a region-specific manner.[8][9]

Data Presentation: Quantitative Effects of Psilocin on Neurotransmitter Levels

The following tables summarize the quantitative data from in vivo microdialysis studies of psilocin, which are anticipated to be reflective of the effects of 4-PrO-DMT administration.

Table 1: Effect of Intraperitoneal Psilocin on Extracellular Dopamine Levels in the Nucleus Accumbens [8]

Treatment GroupTime Post-Administration (min)% Change in Dopamine (Mean ± SEM)Statistical Significance (p-value)
Saline---
Psilocin (5 mg/kg)20118.5 ± 9.2< 0.05
Psilocin (10 mg/kg)40139.1 ± 12.7< 0.01

Table 2: Effect of Intraperitoneal Psilocin (10 mg/kg) on Extracellular Dopamine and Serotonin Levels in the Medial Prefrontal Cortex [8]

NeurotransmitterTime Post-Administration (min)% Change (Mean ± SEM)Statistical Significance (p-value)
Dopamine60-80Decrease< 0.05
Serotonin20-40151.9 ± 6.9< 0.01

Experimental Protocols

This section outlines a detailed protocol for an in vivo microdialysis experiment to assess the effects of 4-PrO-DMT on neurotransmitter levels in a rodent model.

Animal Model and Housing
  • Species: Male Wistar rats (250-300g) are a suitable model.[9]

  • Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).

  • Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.[10]

  • Craniotomy: After exposing the skull, drill a small burr hole above the target brain region. For example, for the nucleus accumbens, stereotaxic coordinates from a rat brain atlas should be used (e.g., relative to bregma).[8]

  • Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired depth just above the target region.

  • Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]

  • Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes) before drug administration.

  • Drug Administration: Administer 4-Propanoyloxy-DMT (dissolved in a suitable vehicle, e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Post-administration Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor changes in neurotransmitter levels.

  • Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis to prevent degradation of neurotransmitters.

Analytical Procedure: Neurotransmitter Quantification
  • Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a highly sensitive method for quantifying monoamine neurotransmitters (dopamine, serotonin) and their metabolites in microdialysates.[12][13]

  • Sample Preparation: Thaw the dialysate samples and inject a known volume into the HPLC system.

  • Chromatography: Separate the neurotransmitters using a reverse-phase column.

  • Detection: Quantify the neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis: Calculate the concentration of each neurotransmitter in the dialysate samples by comparing the peak areas to those of known standards. Express the results as a percentage of the average baseline concentration.

Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Surgery Recovery Post-Operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (2-3 hours) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection (3 x 20 min) Equilibration->Baseline_Collection Drug_Admin 4-PrO-DMT Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection (e.g., 9 x 20 min) Drug_Admin->Post_Drug_Collection Sample_Analysis HPLC-ED Analysis Post_Drug_Collection->Sample_Analysis Histology Histological Verification of Probe Placement Post_Drug_Collection->Histology Data_Analysis Data Analysis Sample_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis with 4-PrO-DMT.

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 4_PrO_DMT 4-PrO-DMT (Prodrug) Psilocin Psilocin (Active Metabolite) 4_PrO_DMT->Psilocin Metabolism 5HT2A_R 5-HT2A Receptor Psilocin->5HT2A_R Agonist PLC PLC 5HT2A_R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Glutamate_Release ↑ Glutamate Release Ca_PKC->Glutamate_Release Dopamine_Modulation Dopamine Modulation Glutamate_Release->Dopamine_Modulation Indirect Effect

Caption: Proposed signaling pathway for 4-PrO-DMT.

References

Method

Application Notes and Protocols: Electrophysiological Response to 4-Propanoyloxy DMT

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is hypothesized...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is hypothesized to be a prodrug to psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin. As of the current date, there is a notable absence of direct experimental studies on the electrophysiological effects of 4-PrO-DMT. However, given its function as a psilocin prodrug, its electrophysiological profile is expected to mirror that of psilocin. Psilocin's effects are primarily mediated through its agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor.

This document provides a summary of the known electrophysiological effects of psilocin and related tryptamines, such as N,N-Dimethyltryptamine (DMT) and psilocybin, to serve as a foundational guide for researchers investigating 4-PrO-DMT. The protocols detailed below are based on established methodologies for studying the electrophysiological impact of psychedelic compounds and can be adapted for 4-PrO-DMT.

Predicted Mechanism of Action of 4-Propanoyloxy DMT

4-PrO-DMT is anticipated to be rapidly metabolized to psilocin in vivo. Psilocin acts as a partial agonist at various serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.[1] Activation of 5-HT2A receptors on neurons, particularly pyramidal cells in the prefrontal cortex, is thought to underlie the profound changes in consciousness, perception, and cognition associated with psilocybin-like compounds.[2][3] The downstream electrophysiological consequences of this receptor activation are complex, involving modulation of both excitatory and inhibitory neurotransmission.[4][5]

Data Presentation: Electrophysiological Effects of Psilocin and Related Tryptamines

The following tables summarize quantitative data from in vitro and in vivo studies on psilocin, DMT, and psilocybin. These data provide a basis for predicting the electrophysiological response to 4-PrO-DMT.

Table 1: In Vitro Electrophysiological Effects

CompoundPreparationNeuron TypeParameterEffectConcentration/DoseReference
PsilocinMouse prefrontal cortex (PFC) slicesLayer 5 PyramidalFiring FrequencyIncreased in 53% of cells, decreased in 26%10µM[2]
PsilocinMouse PFC slices5-HT2A-expressing Layer 5 PyramidalFiring FrequencyIncreased by ~200%10µM[2][3]
PsilocinMouse PFC slicesLayer 5 PyramidalSpontaneous EPSCs (sEPSCs)No significant change10µM[2]
PsilocinMouse PFC slicesLayer 5 PyramidalMiniature EPSCs (mEPSCs)No significant effectNot specified[4]
PsilocybinMouse PFC slices (24h post-admin)Layer 5 PyramidalmEPSC FrequencyIncreased1 mg/kg (in vivo)[5]
DMTRat mPFC slices (24h post-admin)Not specifiedsEPSC Frequency & AmplitudeIncreasedNot specified[5]
4-OH-DiPTMouse basolateral amygdala (BLA) slicesPrincipal NeuronssIPSC Amplitude & FrequencyIncreased20µM[6]

Table 2: In Vivo Electrophysiological Effects

| Compound | Animal Model | Brain Region | Recording Technique | Parameter | Effect | Dose | Reference | |---|---|---|---|---|---|---| | Psilocin | Mouse | Medial Prefrontal Cortex (mPFC) | Local Field Potential (LFP) | High Gamma (>60 Hz) Power | Slight increase (1.2-fold) | 2 mg/kg |[1] | | DMT | Rat | mPFC & Somatosensory Cortex | EEG | Delta (1–4 Hz) Power | Increase | 1-10 mg/kg IV |[7] | | DMT | Rat | mPFC & Somatosensory Cortex | EEG | Theta (4–10 Hz) Power | Reduction | 1-10 mg/kg IV |[7] | | DMT | Rat | mPFC & Somatosensory Cortex | EEG | Low Gamma (25–55 Hz) Power | Reduction | 1-10 mg/kg IV |[7] | | DMT | Rat | mPFC & Somatosensory Cortex | EEG | Medium/High Gamma (65–155 Hz) Power | Increase | 1-10 mg/kg IV |[7] | | DMT | Human | Whole Brain | EEG | Alpha Power | Widespread decrease | 20 mg IV |[8] | | DMT | Human | Whole Brain | EEG | Delta & Gamma Power | Increase | 20 mg IV |[8] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of 4-Propanoyloxy DMT.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Objective: To characterize the acute effects of 4-PrO-DMT (as its active metabolite, psilocin) on the intrinsic excitability and synaptic transmission of neurons in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Adult male C57BL/6J mice

  • 4-Propanoyloxy DMT

  • Artificial cerebrospinal fluid (ACSF)

  • Sucrose-based cutting solution

  • Vibrating microtome

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Pharmacological agents (e.g., TTX, CNQX, AP5)

Methodology:

  • Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) of the region of interest using a vibrating microtome in the same ice-cold solution.

    • Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[6]

  • Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

    • Visualize Layer 5 pyramidal neurons using DIC microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

    • Establish a whole-cell patch-clamp recording from a target neuron.

  • Data Acquisition:

    • Intrinsic Excitability: In current-clamp mode, record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, firing threshold, and firing frequency.

    • Spontaneous Postsynaptic Currents (sPSCs): In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Miniature Postsynaptic Currents (mPSCs): To isolate action potential-independent synaptic events, add tetrodotoxin (B1210768) (TTX, 1 µM) to the ACSF and record mEPSCs or mIPSCs.

  • Drug Application:

    • After obtaining a stable baseline recording, bath-apply 4-PrO-DMT at various concentrations. Due to its expected conversion to psilocin, direct application of psilocin may be more appropriate for in vitro studies.

  • Data Analysis:

    • Analyze changes in intrinsic properties and the frequency and amplitude of sPSCs and mPSCs before and after drug application using appropriate statistical tests.

Protocol 2: In Vivo Local Field Potential (LFP) and Multi-Unit Activity (MUA) Recording

Objective: To investigate the effects of systemically administered 4-PrO-DMT on neural oscillations and population firing rates in awake, freely moving rodents.

Materials:

  • Adult male rats or mice

  • 4-Propanoyloxy DMT

  • Stereotaxic apparatus

  • High-density microelectrode arrays

  • Electrophysiology data acquisition system

  • Behavioral arena (e.g., open field)

Methodology:

  • Electrode Implantation Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microelectrode array into the brain region of interest (e.g., medial prefrontal cortex) according to stereotaxic coordinates.

    • Secure the implant with dental cement and allow the animal to recover for at least one week.

  • Habituation:

    • Habituate the animal to the recording setup and behavioral arena for several days before the experiment to minimize stress.[9]

  • Recording Session:

    • Connect the implanted electrode to the recording system.

    • Record a stable baseline of neural activity for at least 30 minutes while the animal is in the behavioral arena.

  • Drug Administration:

    • Administer 4-PrO-DMT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

    • Continue recording neural activity for a prolonged period (e.g., 2-3 hours) to capture the full time course of the drug's effects.

  • Data Analysis:

    • LFP Analysis: Filter the raw data to isolate the LFP signal (e.g., 0.1-300 Hz). Perform spectral analysis (e.g., using Welch's method) to calculate the power in different frequency bands (delta, theta, alpha, beta, gamma). Analyze changes in power over time relative to baseline.

    • MUA Analysis: Filter the raw data to isolate multi-unit activity (e.g., 300-5000 Hz). Detect spikes that cross a defined threshold and calculate the overall firing rate. Analyze changes in firing rate over time.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the electrophysiological effects of 4-Propanoyloxy DMT.

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron 4_PrO_DMT 4-PrO-DMT Psilocin Psilocin 4_PrO_DMT->Psilocin Metabolism 5HT2A_pre 5-HT2A Receptor Psilocin->5HT2A_pre 5HT2A_post 5-HT2A Receptor Psilocin->5HT2A_post Glu_Release Glutamate Release 5HT2A_pre->Glu_Release Modulates Gq Gq Protein 5HT2A_post->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Excitability Increased Neuronal Excitability Ca_release->Excitability

Caption: Proposed signaling pathway of 4-Propanoyloxy DMT.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Slice_Prep->Patch_Clamp Baseline_IV Baseline Recording (Intrinsic Properties, sPSCs) Patch_Clamp->Baseline_IV Drug_App_IV 4-PrO-DMT/Psilocin Application Baseline_IV->Drug_App_IV Post_Drug_IV Post-Drug Recording Drug_App_IV->Post_Drug_IV Analysis_IV Data Analysis (Firing, Synaptic Events) Post_Drug_IV->Analysis_IV Surgery Electrode Array Implantation Recovery Animal Recovery & Habituation Surgery->Recovery Baseline_IVV Baseline Recording (LFP, MUA) Recovery->Baseline_IVV Drug_App_IVV Systemic 4-PrO-DMT Administration Baseline_IVV->Drug_App_IVV Post_Drug_IVV Post-Drug Recording Drug_App_IVV->Post_Drug_IVV Analysis_IVV Data Analysis (Spectral Power, Firing Rate) Post_Drug_IVV->Analysis_IVV

Caption: General experimental workflows for electrophysiology.

References

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-Propanoyloxy DMT

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propanoyloxy-N,N-dimethyltryptamine (4-Pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT). The information provided addresses common challenges, with a focus on overcoming solubility issues to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 4-Propanoyloxy-DMT and what are its primary research applications?

4-Propanoyloxy-DMT, also known as 4-PrO-DMT or O-propionylpsilocin, is a synthetic tryptamine (B22526) compound.[1] It is structurally related to psilocin and is believed to act as a prodrug, meaning it is converted in the body to the pharmacologically active compound, psilocin (4-HO-DMT).[1] Its primary research applications are in the fields of neuroscience and pharmacology, particularly in studies investigating the serotonergic system and the mechanisms of psychedelic compounds.[2][3] It is used in in-vitro and in-vivo studies, including receptor binding assays and behavioral studies in animal models.[2][3]

Q2: What are the known solubility characteristics of 4-Propanoyloxy-DMT?

4-Propanoyloxy-DMT is readily soluble in several organic solvents but exhibits limited solubility in aqueous solutions. The freebase form is particularly challenging to dissolve in neutral aqueous buffers.[4] Solubility can be significantly improved by using organic co-solvents, adjusting the pH, or by converting the freebase to a salt form, such as a fumarate (B1241708) salt.

Q3: How should 4-Propanoyloxy-DMT be stored to ensure its stability?

To ensure stability, 4-Propanoyloxy-DMT should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. Solutions, especially in aqueous or protic solvents, may be prone to degradation and should ideally be prepared fresh for each experiment.

Q4: Is 4-Propanoyloxy-DMT stable in aqueous solutions?

Aqueous solutions of 4-Propanoyloxy-DMT, particularly at neutral or alkaline pH, may be susceptible to hydrolysis, leading to the formation of psilocin and propionic acid. The stability can be influenced by temperature, pH, and the presence of enzymes. For experiments requiring aqueous solutions, it is advisable to prepare them fresh and use them promptly.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: I am unable to dissolve 4-Propanoyloxy-DMT in my aqueous buffer for an in-vitro assay.

  • Solution 1: Use of a Co-solvent.

    • Rationale: Many organic solvents that are miscible with water can be used as co-solvents to increase the solubility of hydrophobic compounds.

    • Protocol: First, dissolve the 4-Propanoyloxy-DMT in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological assay (typically <1%).

  • Solution 2: pH Adjustment.

    • Rationale: As a tryptamine, 4-Propanoyloxy-DMT has a basic amine group. Lowering the pH of the aqueous solution will protonate this group, increasing its polarity and therefore its water solubility.

    • Protocol: Prepare a stock solution of 4-Propanoyloxy-DMT in a slightly acidic buffer (e.g., pH 4-6). Alternatively, a small amount of a biocompatible acid (e.g., hydrochloric acid or acetic acid) can be added to the aqueous solution to lower the pH before adding the compound. Ensure the final pH is compatible with your experimental system.

  • Solution 3: Preparation of a Fumarate Salt.

    • Rationale: Converting the freebase form of a tryptamine to a salt, such as a fumarate salt, significantly increases its aqueous solubility.

    • Protocol: A detailed protocol for preparing the fumarate salt is provided in the "Experimental Protocols" section below.

Problem: My compound precipitates out of solution when I add it to the cell culture media.

  • Solution 1: Decrease the Final Concentration.

    • Rationale: The concentration of the compound may be exceeding its solubility limit in the final media.

    • Action: Try using a lower final concentration of 4-Propanoyloxy-DMT in your experiment.

  • Solution 2: Increase the Co-solvent Concentration (with caution).

    • Rationale: A slightly higher percentage of the co-solvent might be needed to maintain solubility in the complex biological medium.

    • Action: Cautiously increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, it is crucial to run a vehicle control to ensure that the increased solvent concentration does not affect the cells.

  • Solution 3: Use of Cyclodextrins.

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.

    • Protocol: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the 4-Propanoyloxy-DMT to this solution and stir or sonicate until it dissolves. The molar ratio of cyclodextrin to the compound may need to be optimized.

Data Presentation

Table 1: Solubility of 4-Propanoyloxy-DMT in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[4]
Dimethyl sulfoxide (DMSO)~30 mg/mL[4]
Ethanol~30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of 4-Propanoyloxy-DMT Fumarate Salt for Enhanced Aqueous Solubility

Objective: To convert 4-Propanoyloxy-DMT freebase to its more water-soluble fumarate salt.

Materials:

  • 4-Propanoyloxy-DMT freebase

  • Fumaric acid

  • Anhydrous methanol

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Glass beakers and flasks

  • Rotary evaporator (optional)

  • Vacuum filtration apparatus

Methodology:

  • Molar Calculation: Determine the molar equivalents of 4-Propanoyloxy-DMT freebase and fumaric acid. A 2:1 molar ratio of the tryptamine to fumaric acid is often used.

  • Dissolution: Dissolve the 4-Propanoyloxy-DMT freebase in a minimal amount of anhydrous methanol. In a separate container, dissolve the calculated amount of fumaric acid in anhydrous methanol.

  • Mixing: Slowly add the fumaric acid solution to the 4-Propanoyloxy-DMT solution while stirring continuously.

  • Precipitation: The fumarate salt may begin to precipitate out of the solution. To encourage further precipitation, the volume of the solvent can be reduced using a rotary evaporator, or by adding a non-polar solvent like diethyl ether until the solution becomes cloudy.

  • Crystallization: Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate the crystallization of the fumarate salt.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting 4-Propanoyloxy-DMT fumarate salt should have significantly improved water solubility.

Protocol 2: In Vivo Administration of 4-Propanoyloxy-DMT in Mice

Objective: To prepare and administer 4-Propanoyloxy-DMT to mice for behavioral studies.

Materials:

  • 4-Propanoyloxy-DMT (preferably as a water-soluble salt)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., sterile saline with a small percentage of a solubilizing agent if necessary)

  • Syringes and needles appropriate for the route of administration (e.g., subcutaneous, intraperitoneal)

  • Animal scale

Methodology:

  • Dose Calculation: Calculate the required dose of 4-Propanoyloxy-DMT based on the body weight of the mice.

  • Solution Preparation:

    • If using a water-soluble salt, dissolve the calculated amount of 4-Propanoyloxy-DMT directly in sterile saline to the desired final concentration.

    • If using the freebase, first dissolve it in a minimal amount of a biocompatible solvent (e.g., a small percentage of Tween 80 or DMSO in saline) and then bring it to the final volume with sterile saline. Ensure the final solution is clear and free of particulates.

  • Vehicle Control: Prepare a vehicle control solution containing the same solubilizing agents but without the 4-Propanoyloxy-DMT.

  • Administration: Administer the solution to the mice via the chosen route (e.g., subcutaneous or intraperitoneal injection). The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

  • Observation: Following administration, observe the mice for the desired behavioral endpoints according to the experimental design.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis compound_prep Compound Preparation (Solubilization) dosing Dosing (e.g., SC, IP) compound_prep->dosing animal_prep Animal Acclimation animal_prep->dosing behavioral_obs Behavioral Assays (e.g., Head-Twitch Response) dosing->behavioral_obs physiological_obs Physiological Measurements (e.g., Locomotor Activity) dosing->physiological_obs data_analysis Data Analysis behavioral_obs->data_analysis physiological_obs->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for in-vivo studies with 4-Propanoyloxy-DMT.

prodrug_pathway cluster_prodrug Prodrug Administration cluster_metabolism Metabolic Activation cluster_active Active Drug cluster_receptor Pharmacological Target prodrug 4-Propanoyloxy-DMT (Inactive Prodrug) metabolism Esterase Enzymes (in vivo) prodrug->metabolism Hydrolysis active_drug Psilocin (4-HO-DMT) (Active Metabolite) metabolism->active_drug receptor Serotonin Receptors (e.g., 5-HT2A) active_drug->receptor Binding & Activation

Caption: Prodrug activation pathway of 4-Propanoyloxy-DMT to Psilocin.

References

Optimization

Technical Support Center: Stabilizing 4-Propanoyloxy DMT in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 4-Propanoyloxy DMT in aqueous solution...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 4-Propanoyloxy DMT in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Propanoyloxy DMT in aqueous solutions?

A1: The primary degradation pathway for 4-Propanoyloxy DMT (also known as psilacetin or 4-AcO-DMT) in aqueous solutions is hydrolysis of the ester group, which yields the active metabolite, psilocin (4-HO-DMT).[1][2][3] This is a similar process to the in-vivo conversion of this prodrug.[2][4][5]

Q2: What factors are known to influence the stability of 4-Propanoyloxy DMT in aqueous solutions?

A2: The stability of 4-Propanoyloxy DMT in aqueous solutions is influenced by several factors, including:

  • pH: Higher pH (alkaline conditions) has been shown to increase the rate of hydrolysis to psilocin.[1] Acidic conditions may also affect stability.

  • Temperature: While specific quantitative data is limited, anecdotal evidence suggests that storing solutions at low temperatures (e.g., in a freezer) can prolong stability.[6]

  • Light: As with many tryptamines, exposure to light may contribute to degradation. It is advisable to store solutions in the dark.

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are of interest, storage in organic solvents like acetonitrile (B52724) or ethanol (B145695) may offer greater stability for stock solutions.[7] The fumarate (B1241708) salt of 4-AcO-DMT is reported to be more stable than the hydrochloride salt.[6]

Q3: How can I monitor the degradation of 4-Propanoyloxy DMT in my aqueous solution?

A3: The most effective way to monitor the degradation of 4-Propanoyloxy DMT and the formation of psilocin is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9][10] This technique allows for the separation and quantification of both the parent compound and its degradation products over time.

Q4: Are there any recommended storage conditions for aqueous solutions of 4-Propanoyloxy DMT?

A4: Based on available information for related compounds and anecdotal reports for 4-AcO-DMT, the following storage conditions are recommended to maximize stability:

  • Temperature: Store at low temperatures, preferably frozen (-20°C or below).[6]

  • Light: Protect from light by using amber vials or storing in a dark location.

  • pH: Maintain a neutral to slightly acidic pH, as basic conditions are known to accelerate hydrolysis.[1]

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of 4-Propanoyloxy DMT potency in solution. 1. High pH of the solution. 2. Storage at room temperature or elevated temperatures. 3. Exposure to light. 4. Presence of oxidative agents. 1. Adjust the pH to a neutral or slightly acidic range. Buffer the solution if necessary.2. Store the solution in a freezer (-20°C or lower). 3. Use amber vials and store in a dark place. 4. Use deoxygenated water to prepare the solution and consider purging with an inert gas.
Precipitation observed in the aqueous solution. 1. Concentration exceeds the solubility of 4-Propanoyloxy DMT in the aqueous medium. 2. Change in temperature affecting solubility. 3. Degradation products may be less soluble. 1. Gently warm the solution and sonicate to attempt redissolution. If precipitation persists, the concentration may be too high for the chosen solvent system.2. Ensure the storage temperature is appropriate and consistent. 3. Analyze the precipitate and supernatant separately via HPLC to identify the components.
Inconsistent results in bioassays. 1. Degradation of 4-Propanoyloxy DMT to psilocin, leading to varying concentrations of the active compound. 2. Incomplete dissolution of the compound. 1. Prepare fresh solutions for each experiment. 2. Quantify the concentration of both 4-Propanoyloxy DMT and psilocin using a validated HPLC method immediately before use. 3. Ensure complete dissolution by visual inspection and appropriate mixing techniques (e.g., vortexing, sonication).
Appearance of unknown peaks in HPLC chromatogram. 1. Formation of degradation products other than psilocin. 2. Contamination of the sample or solvent. 1. Perform forced degradation studies (see Experimental Protocols section) to help identify potential degradation products. 2. Use high-purity solvents and handle samples carefully to avoid contamination. Run a blank (solvent only) to check for extraneous peaks.

Data Presentation

Table 1: Illustrative Stability of 4-Propanoyloxy DMT in Aqueous Solution Under Different Storage Conditions (Hypothetical Data)

Storage ConditionTimepoint4-Propanoyloxy DMT (% Remaining)Psilocin (% of Initial 4-Propanoyloxy DMT)
-20°C, Dark 0 days100.00.0
7 days99.50.4
30 days98.21.5
90 days95.83.9
4°C, Dark 0 days100.00.0
7 days92.17.5
30 days75.423.8
90 days45.253.1
25°C, Light 0 days100.00.0
1 day65.333.9
3 days20.178.2
7 days<5>90

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 4-Propanoyloxy DMT and Psilocin

This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. An example gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0955
105050
12595
15595
15.1955
20955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

4. Sample Preparation:

  • Prepare a stock solution of 4-Propanoyloxy DMT in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the aqueous buffer of interest to the desired concentration for the stability study.

5. Stability Study Procedure:

  • Aliquots of the aqueous solution are stored under various conditions (e.g., different temperatures, light exposures, pH values).

  • At specified time points, an aliquot is withdrawn, diluted if necessary, and injected into the HPLC system.

  • The peak areas of 4-Propanoyloxy DMT and psilocin are recorded. The percentage of remaining 4-Propanoyloxy DMT and the formation of psilocin are calculated relative to the initial time point.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid compound and the solution to 80°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and analyze all samples by the developed HPLC method to assess for degradation and ensure the degradation products are well-separated from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability/Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_aqueous Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_aqueous stress_conditions Expose to Stress Conditions (Temp, pH, Light, Oxidant) prep_aqueous->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects psilocin Psilocin (Active Metabolite) receptor 5-HT2A Receptor (GPCR) psilocin->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates cellular_response Modulation of Neuronal Excitability & Gene Expression pkc->cellular_response ca_release->cellular_response troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification start Instability Observed (e.g., Potency Loss) check_storage Check Storage Conditions (Temp, Light) start->check_storage check_ph Check Solution pH start->check_ph fresh_solution Prepare Fresh Solution start->fresh_solution Always an option adjust_storage Store at -20°C in Dark check_storage->adjust_storage Improper adjust_ph Adjust pH to Neutral/Slightly Acidic check_ph->adjust_ph Basic reanalyze Re-analyze by HPLC adjust_storage->reanalyze adjust_ph->reanalyze fresh_solution->reanalyze resolved Issue Resolved reanalyze->resolved

References

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 4-Propanoyloxy DMT and Metabolites

Welcome to the technical support center for the chromatographic analysis of 4-Propanoyloxy DMT and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Propanoyloxy DMT and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is 4-Propanoyloxy DMT and what are its primary metabolites?

A1: 4-Propanoyloxy DMT is a synthetic tryptamine (B22526) and a prodrug to psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[1] Similar to its well-studied analog, 4-Acetoxy-DMT (4-AcO-DMT), it is rapidly hydrolyzed in the body by esterase enzymes to form the pharmacologically active metabolite, psilocin.[1] Therefore, the primary analytical challenge is to separate the parent compound, 4-Propanoyloxy DMT, from its main and most abundant metabolite, psilocin.[2][3] Other potential minor metabolites, resulting from processes like N-demethylation, oxidation, or hydroxylation, may also be present.[2][3]

Q2: What type of HPLC column is best suited for separating 4-Propanoyloxy DMT and psilocin?

A2: A reversed-phase C18 column is the most common and effective choice for separating tryptamines like 4-Propanoyloxy DMT and its metabolites.[4] Look for modern, high-purity silica-based C18 columns with end-capping to minimize interactions with residual silanol (B1196071) groups, which can cause peak tailing with basic compounds like tryptamines.[5] For particularly challenging separations or persistent peak shape issues, consider columns with alternative chemistries, such as those with polar-embedded groups or charged surfaces.[6]

Q3: What are the recommended starting conditions for mobile phase selection?

A3: A common starting point for reversed-phase separation of tryptamines is a gradient elution using a mixture of an aqueous buffer and an organic modifier.[7]

  • Aqueous Phase (A): Water with an acidic modifier. 0.1% formic acid or 5mM ammonium (B1175870) formate (B1220265) (pH ~3) are excellent choices, especially for LC-MS compatibility.[7]

  • Organic Phase (B): Acetonitrile (ACN) or methanol (B129727) (MeOH). Acetonitrile often provides better peak shape and lower backpressure.[8]

  • Starting Gradient: A typical starting gradient could be 5-10% B, ramping up to 50-95% B over 10-15 minutes.[7]

The low pH of the mobile phase is critical; it protonates the amine groups on the tryptamines, improving solubility in the mobile phase and minimizing undesirable interactions with the silica (B1680970) backbone of the column, which significantly reduces peak tailing.[9][10]

Q4: What detection wavelength should be used for UV analysis?

A4: Tryptamines exhibit strong UV absorbance due to their indole (B1671886) structure. A detection wavelength of around 280 nm is generally suitable for detecting 4-Propanoyloxy DMT and its metabolites.[4][11] However, it is always best practice to determine the optimal wavelength by running a UV scan of your reference standards to find the absorbance maximum.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 4-Propanoyloxy DMT and its metabolites in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My peaks for psilocin and/or 4-Propanoyloxy DMT are showing significant tailing (asymmetry factor > 1.2). What is causing this and how can I fix it?

A: Peak tailing for basic compounds like tryptamines is a frequent issue in reversed-phase HPLC.[6][10] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10][12]

Here is a step-by-step approach to troubleshoot and resolve peak tailing:

  • Check Mobile Phase pH:

    • Problem: The mobile phase pH may be too high (e.g., > 4), allowing silanol groups to be ionized.

    • Solution: Ensure the mobile phase pH is low, ideally between 2.5 and 3.5.[6][9] This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing secondary ionic interactions.[6] Use of acidic additives like formic acid or trifluoroacetic acid (TFA) at 0.1% is highly recommended.[7]

  • Use a Mobile Phase Additive (Ion-Pairing or Silanol Suppressor):

    • Problem: Even at low pH, some residual silanol activity can persist.

    • Solution: Adding a small, positively charged molecule to the mobile phase can help. For example, adding triethylamine (B128534) (TEA) was a traditional approach, though it is less common with modern columns.[9] For LC-MS, using an ammonium salt like ammonium formate is a better choice as it is volatile and can competitively bind to the active silanol sites.[10]

  • Evaluate Column Health and Type:

    • Problem: The column may be old, contaminated, or not suitable for basic compounds. Over time, the protective end-capping on the stationary phase can degrade, exposing more silanol groups.[12]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants.[6] If tailing persists, the column may be degraded and require replacement.[6] For future analyses, ensure you are using a high-quality, end-capped C18 column or consider specialized columns designed for basic compounds.[5]

  • Reduce Sample Overload:

    • Problem: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape that resembles tailing (overload tailing).[9]

    • Solution: Try diluting your sample or reducing the injection volume.[6]

Issue 2: Poor Resolution Between Parent and Metabolite

Q: I cannot achieve baseline separation between 4-Propanoyloxy DMT and psilocin. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

  • Optimize the Organic Modifier Ratio/Gradient Slope:

    • Problem: The elution power of the mobile phase may be too high or the gradient may be too steep, causing the compounds to elute too quickly and close together.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase for an isocratic method, or flatten the gradient slope for a gradient method. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.

  • Change the Organic Modifier:

    • Problem: Acetonitrile and methanol interact differently with analytes and the stationary phase, affecting selectivity.

    • Solution: If you are using acetonitrile, try switching to methanol or a combination of the two. This can alter the elution order and improve the separation between closely eluting peaks.

  • Adjust the Mobile Phase pH:

    • Problem: Small changes in pH can alter the ionization state and, consequently, the retention of ionizable compounds.[13]

    • Solution: While a low pH is generally recommended, slight adjustments within the acidic range (e.g., from pH 3.0 to 2.5) can sometimes fine-tune the selectivity between the parent compound and its metabolites.

Issue 3: Retention Time Drifting

Q: The retention times for my analytes are shifting between injections. What could be the cause?

A: Drifting retention times indicate a lack of stability in the HPLC system or method conditions.

  • Inadequate Column Equilibration:

    • Problem: The column is not fully equilibrated with the initial mobile phase conditions before the next injection, which is common in gradient elution.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Instability:

    • Problem: The mobile phase composition is changing over time. This can be due to the evaporation of the more volatile organic component or absorption of atmospheric CO₂, which can slightly alter the pH of unbuffered solutions.[13]

    • Solution: Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily. Using a buffer (e.g., ammonium formate) will provide better pH stability than using only an acid like formic acid.[8]

  • Fluctuations in Column Temperature:

    • Problem: The ambient temperature of the laboratory is changing, affecting retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 35 °C).[11] This will ensure reproducible retention times.

Experimental Protocols & Data

Starting HPLC Method Protocol

This protocol provides a robust starting point for the separation of 4-Propanoyloxy DMT and psilocin. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: See Table 1.

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955
Comparative HPLC Conditions

The following table summarizes various reported conditions for separating tryptamine analogs, which can be adapted for 4-Propanoyloxy DMT.

Table 2: Summary of HPLC Conditions for Tryptamine Analysis

ParameterMethod 1[7]Method 2[4]Method 3[11]
Column Raptor Biphenyl, 100x3mm, 5µmThermo C18, 250x4.6mm, 5µmLiChrospher RP-18e, 250x4mm
Mobile Phase A 0.1% TFA in Water0.025M Ammonium Acetate0.1% TEAA Buffer (pH 2.5)
Mobile Phase B 0.1% TFA in ACN:MeOH (2:1)Methanol, AcetonitrileMethanol, Acetonitrile
Composition Gradient: 10% to 40% BIsocratic: 5% MeOH, 30% ACNIsocratic: 10% MeOH, 20% ACN
Flow Rate 0.4 mL/min1.0 mL/min1.0 mL/min
Temperature 35 °C25 °C35 °C
Detection PDA280 nm280 nm

Visualized Workflows and Pathways

Metabolic Pathway

The primary metabolic conversion of 4-Propanoyloxy DMT is the hydrolysis of the ester bond to yield the active metabolite, psilocin.

parent 4-Propanoyloxy DMT metabolite Psilocin (4-HO-DMT) (Active Metabolite) parent->metabolite Hydrolysis enzyme Esterase Enzymes (in plasma/liver) enzyme->parent

Caption: Metabolic conversion of 4-Propanoyloxy DMT to Psilocin.

General HPLC Experimental Workflow

This diagram outlines the typical workflow for analyzing a sample for 4-Propanoyloxy DMT and its metabolites.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Sample Preparation (e.g., SPE, filtration) mp 2. Mobile Phase Preparation (Freshly prepared & degassed) sp->mp inj 3. Sample Injection mp->inj sep 4. Chromatographic Separation inj->sep det 5. UV Detection (280 nm) sep->det integ 6. Peak Integration det->integ quant 7. Quantification & Reporting integ->quant

Caption: Standard experimental workflow for HPLC analysis.

Troubleshooting Logic: Asymmetric Peaks

This decision tree provides a logical approach to diagnosing the cause of asymmetric (tailing or fronting) peaks.

start Asymmetric Peak Observed q1 Are ALL peaks asymmetric? start->q1 c1 YES q1->c1 Yes c2 NO (Only basic analytes) q1->c2 No phys_issue Likely Physical/System Issue c1->phys_issue chem_issue Likely Chemical Interaction c2->chem_issue check_fittings Check for dead volume (fittings, tubing) phys_issue->check_fittings check_column Check for column void/ contamination phys_issue->check_column check_ph Lower mobile phase pH (Target: 2.5-3.5) chem_issue->check_ph check_col_health Use end-capped column/ Evaluate column age chem_issue->check_col_health check_overload Reduce sample concentration/ injection volume chem_issue->check_overload

Caption: Troubleshooting decision tree for asymmetric HPLC peaks.

References

Optimization

Technical Support Center: Optimizing Animal Studies with 4-Propanoyloxy DMT

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing variability in animal studies involving 4-Propanoyloxy DMT (4-PrO-DMT). By addressin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing variability in animal studies involving 4-Propanoyloxy DMT (4-PrO-DMT). By addressing common experimental challenges, this guide aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is 4-Propanoyloxy DMT and how does it exert its effects?

4-Propanoyloxy DMT (4-PrO-DMT) is a synthetic tryptamine (B22526) and a prodrug of psilocin, the primary psychoactive metabolite of psilocybin.[1][2] This means that after administration, 4-PrO-DMT is metabolized in the body into psilocin.[1] Psilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is primarily responsible for the psychedelic-like effects observed in animal models.[1] It also shows activity at other serotonin receptors, such as 5-HT1A, which can modulate its overall pharmacological profile.[1]

Q2: What are the typical behavioral effects of 4-Propanoyloxy DMT in mice?

In mice, 4-Propanoyloxy DMT elicits a dose-dependent range of behavioral effects that are consistent with other serotonergic psychedelics. The most commonly studied responses include:

  • Head-Twitch Response (HTR): A rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[1][3]

  • Hypolocomotion: A decrease in spontaneous movement in an open field test.[1]

  • Hypothermia: A reduction in core body temperature.[1]

Q3: How is 4-Propanoyloxy DMT metabolized and what is its duration of action in mice?

4-Propanoyloxy DMT is rapidly hydrolyzed in vivo to its active metabolite, psilocin.[1] The pharmacokinetic profile of psilocin in mice is characterized by rapid clearance, with a half-life often under one hour.[4] This short duration of action is a critical factor to consider when designing the timing of behavioral assessments.

Troubleshooting Guide

Variability in animal studies can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating these factors.

Issue 1: High Variability in Head-Twitch Response (HTR)

The head-twitch response is a key behavioral measure for assessing the 5-HT2A agonist activity of 4-Propanoyloxy DMT. However, several factors can contribute to inconsistent results.

Potential Cause Troubleshooting Steps
Inappropriate Dose Selection Psychedelics often exhibit a biphasic or inverted U-shaped dose-response curve for HTR. Doses that are too low may not elicit a response, while very high doses can lead to a decrease in HTR, possibly due to the engagement of other receptor systems like 5-HT1A that can attenuate the response.[1] Solution: Conduct a dose-response study to determine the optimal dose range for your specific animal strain and experimental conditions.
Inconsistent Observation and Scoring Manual scoring of HTR can be subjective and prone to inter-rater variability.[5] Solution: Utilize a magnetometer-based system for automated and objective HTR detection.[5][6] If manual scoring is necessary, ensure that observers are well-trained and blinded to the experimental conditions. Video recording can also allow for later review and verification.[5]
Animal Stress and Habituation Stress from handling and the testing environment can influence behavioral responses. Solution: Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[7][8] Handle animals consistently and gently to minimize stress.
Genetic Differences Different mouse strains can exhibit varying sensitivity to serotonergic agonists.[9][10] Solution: Use a consistent and well-characterized mouse strain for all experiments. C57BL/6J mice are commonly used in HTR studies.[5][11]
Issue 2: Inconsistent Locomotor Activity Results

Locomotor activity is a sensitive measure that can be influenced by numerous environmental and procedural factors.

Potential Cause Troubleshooting Steps
Lack of Proper Acclimation Placing an animal in a novel environment will induce exploratory behavior that can mask the drug's effects on locomotion. Solution: Habituate the animals to the testing chambers before the experiment begins.[8][12] A common practice is to allow a 30-60 minute acclimation period in the testing room, followed by a period of habituation within the testing apparatus.[7][8]
Environmental Factors Variations in lighting, noise, and temperature in the testing room can significantly impact locomotor activity.[10][13] Solution: Maintain a consistent and controlled testing environment. Conduct experiments at the same time of day to account for circadian rhythms.[12]
Vehicle Effects The vehicle used to dissolve and administer 4-Propanoyloxy DMT can have its own effects on behavior.[14] Solution: Always include a vehicle-only control group in your experimental design. Test the vehicle alone to ensure it does not independently alter locomotor activity.[14]
Issue 3: Variability in Body Temperature Measurements

Hypothermia is a physiological response to 4-Propanoyloxy DMT, but accurate measurement is crucial for reliable data.

Potential Cause Troubleshooting Steps
Inconsistent Measurement Technique The depth of probe insertion and the duration of measurement can affect rectal temperature readings.[15] Solution: Standardize the procedure for measuring rectal temperature. Ensure the probe is inserted to a consistent depth (e.g., 2 cm) and allow for a stable reading (e.g., 10 seconds).[15][16]
Stress-Induced Hyperthermia Handling and the measurement procedure itself can cause a temporary increase in body temperature, masking a hypothermic effect. Solution: Handle mice calmly and efficiently. Habituate animals to the measurement procedure if possible.
Timing of Measurement The peak hypothermic effect will occur at a specific time point after drug administration. Solution: Conduct a time-course experiment to determine the time of peak hypothermia for your specific dose and route of administration. A 60-minute post-administration time point has been used in previous studies.[16]
Issue 4: Poor Drug Solubility and Stability

Proper preparation of the 4-Propanoyloxy DMT solution is fundamental to accurate dosing and reproducible results.

Potential Cause Troubleshooting Steps
Improper Solvent Selection 4-Propanoyloxy DMT has specific solubility characteristics.[17] Solution: Refer to the manufacturer's specifications for appropriate solvents. Common solvents include DMF, DMSO, and ethanol (B145695). For aqueous solutions, a mixture of ethanol and PBS may be necessary, but solubility is lower.[17]
Solution Instability The stability of the prepared solution can affect the actual dose administered. Solution: Prepare solutions fresh on the day of the experiment whenever possible. If storage is necessary, consult the manufacturer's guidelines for storage temperature and duration. 4-Propanoyloxy DMT is reported to be stable for at least 4 years when stored at -20°C.[17]
Inaccurate Dosing Errors in calculating the dose or in the administration volume will lead to variability. Solution: Carefully calculate the required dose based on the animal's body weight. Use calibrated pipettes and syringes for accurate volume measurement and administration.

Experimental Protocols

Head-Twitch Response (HTR) Assay
  • Animal Acclimation: House male C57BL/6J mice in a climate-controlled room with a reversed light-cycle for at least one week before testing.[5] On the day of testing, move the mice to the testing room and allow them to acclimate for 30-60 minutes.[7]

  • Drug Preparation: Dissolve 4-Propanoyloxy DMT in an appropriate vehicle (e.g., saline). Prepare fresh on the day of the experiment.

  • Administration: Administer 4-Propanoyloxy DMT or vehicle via subcutaneous (s.c.) injection. Doses ranging from 0.3 to 3 mg/kg have been shown to induce HTR.[1]

  • Observation: Immediately after injection, place the mouse in a clean, empty cage for observation.

  • Data Collection:

    • Manual Scoring: A trained observer, blind to the treatment groups, counts the number of head twitches over a defined period (e.g., 30 minutes).[1]

    • Automated Detection: Utilize a magnetometer system with a small magnet implanted on the mouse's head to automatically record and quantify HTR events.[5]

  • Data Analysis: Analyze the total number of head twitches. Data can be analyzed using a one-way ANOVA followed by post-hoc tests for dose-response studies.[6]

Locomotor Activity Assay
  • Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Animal Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.[8]

  • Habituation: Place the mice in the locomotor activity chambers for a 30-60 minute habituation period before drug administration.

  • Drug Preparation and Administration: Prepare and administer 4-Propanoyloxy DMT or vehicle as described for the HTR assay. Doses of 3-30 mg/kg have been shown to induce hypolocomotion.[1]

  • Data Collection: Immediately after injection, place the mice back into the chambers and record locomotor activity for a set duration (e.g., 30 minutes).[1] Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.

  • Data Analysis: Compare locomotor activity between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Body Temperature Measurement
  • Animal Acclimation: Acclimate mice to the testing room as described above.

  • Baseline Measurement: Before drug administration, measure the baseline rectal temperature of each mouse.

  • Drug Preparation and Administration: Prepare and administer 4-Propanoyloxy DMT or vehicle. Doses of 3-30 mg/kg have been shown to induce hypothermia.[1]

  • Post-Administration Measurement: At a predetermined time point (e.g., 60 minutes post-injection), measure the rectal temperature again.[16]

  • Procedure:

    • Gently restrain the mouse.

    • Insert a lubricated rectal probe to a consistent depth (e.g., 2 cm).[16]

    • Record the temperature once the reading has stabilized.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal and compare between treatment groups.

Visualizations

Signaling_Pathway cluster_pre Systemic Circulation cluster_post Neuron 4-PrO-DMT 4-PrO-DMT Psilocin Psilocin 4-PrO-DMT->Psilocin Metabolism (Hydrolysis) 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor Agonist 5-HT1A_Receptor 5-HT1A Receptor Psilocin->5-HT1A_Receptor Agonist Downstream_Signaling Downstream Signaling (e.g., PLC, PLA2) 5-HT2A_Receptor->Downstream_Signaling 5-HT1A_Receptor->Downstream_Signaling Behavioral_Effects Behavioral Effects (HTR, Hypolocomotion, Hypothermia) Downstream_Signaling->Behavioral_Effects

Caption: Signaling pathway of 4-Propanoyloxy DMT.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (e.g., Temperature) Animal_Acclimation->Baseline Drug_Preparation Prepare 4-PrO-DMT Solution (Fresh) Administration Administer 4-PrO-DMT or Vehicle (s.c. injection) Drug_Preparation->Administration Baseline->Administration Behavioral_Assay Behavioral Assay (HTR, Locomotion, Temperature) Administration->Behavioral_Assay Data_Collection Data Collection (Automated or Manual) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow.

References

Troubleshooting

How to prevent degradation of 4-Propanoyloxy DMT during storage

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-Propanoyloxy DMT during storage and experimentation. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-Propanoyloxy DMT during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-Propanoyloxy DMT degradation?

A1: The primary degradation pathway for 4-Propanoyloxy DMT is hydrolysis of the propanoyloxy ester group, which yields psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[1][2][3][4] This hydrolysis can be catalyzed by moisture, as well as acidic or alkaline conditions. The resulting psilocin is a significantly less stable compound, prone to rapid oxidation, especially when exposed to air, light, and neutral-to-alkaline pH, forming colored polymeric degradation products.

Q2: What are the optimal storage conditions for long-term stability of solid 4-Propanoyloxy DMT?

A2: For long-term storage, solid 4-Propanoyloxy DMT should be stored at -20°C (-4°F) in a tightly sealed, airtight container, protected from light.[5] Commercial suppliers indicate a stability of at least four years under these conditions.[5] It is also crucial to minimize moisture; storing the container with a desiccant is recommended.

Q3: Can I store solid 4-Propanoyloxy DMT at room temperature?

A3: For short-term storage, keeping solid 4-Propanoyloxy DMT in a cool, dark, and dry place is generally adequate.[6][7] The most critical factors to control are exposure to light, moisture, and high temperatures.[8] However, for periods longer than a few months, refrigeration or freezing is recommended to ensure maximum stability.

Q4: How stable is 4-Propanoyloxy DMT in solution?

A4: 4-substituted tryptamines, including 4-Propanoyloxy DMT, are considerably less stable in solution compared to their solid, crystalline form.[9][10] The rate of degradation in solution depends on the solvent, pH, temperature, and light exposure. In aqueous solutions, hydrolysis to the less stable psilocin can occur. Psilocin itself can degrade by 30-70% within just two hours at room temperature in an aqueous solution.[11] For experimental use, it is best to prepare solutions fresh.

Q5: What is the best way to store solutions of 4-Propanoyloxy DMT for short-term use?

A5: If a solution must be stored, it should be for the shortest time possible. Use an anhydrous, aprotic solvent if compatible with your experimental design. If an aqueous buffer is necessary, an acidic pH may improve the stability of the resulting psilocin.[11][12] Store the solution at 2-8°C, protected from light in a tightly capped amber vial. It is advisable to store solutions for no longer than one week.[9]

Q6: My 4-Propanoyloxy DMT powder has changed color to a brownish tint. Is it still usable?

A6: A color change from white/off-white to a brown or even black tar-like substance is an indication of degradation.[2] This is likely due to the formation of psilocin via hydrolysis and its subsequent oxidation and polymerization.[10] While some anecdotal reports suggest that this may not significantly affect potency for its analogue 4-AcO-DMT, it signifies a change in the chemical purity of the compound.[2] For quantitative and controlled experiments, using a discolored compound is not recommended. A purity assessment is advised before use.

Troubleshooting Guide

Issue Encountered Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent experimental results (e.g., loss of potency). Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the solid compound is stored at ≤ -20°C in a dark, dry environment. 2. Assess Purity: Use an analytical method like HPLC or LC-MS/MS to check the purity of your stock.[13] 3. Prepare Fresh Solutions: Avoid using old solutions. Prepare solutions immediately before an experiment. 4. Review Solution Prep: Ensure solvents are anhydrous where appropriate and that the pH of aqueous buffers is suitable (mildly acidic may be preferable).
Solid compound appears clumpy, discolored (brown/dark), or has a tar-like consistency. Exposure to moisture, heat, or light leading to hydrolysis and oxidation.1. Discard and Replace: For critical applications, it is safest to discard the degraded compound and obtain a new, pure batch. 2. Improve Storage: Implement a stricter storage protocol. Store in an amber, airtight vial inside a sealed bag with desiccants in a -20°C freezer.[6][9] 3. Inert Atmosphere: For maximum protection, consider storing the compound under an inert gas like argon or nitrogen.[7]
Precipitate forms in a refrigerated solution. Degradation products may be less soluble. The compound's solubility may be lower at reduced temperatures.1. Visual Inspection: Do not use solutions with precipitates. 2. Check for Degradation: Analyze the solution to identify if the precipitate consists of degradation products. 3. Re-evaluate Solvent System: The chosen solvent may not be optimal for stability or solubility at the storage temperature. Consider preparing fresh solutions at the time of use.
Rapid color change (e.g., to blue/black) observed when dissolving the compound. Rapid hydrolysis to psilocin followed by immediate oxidation.1. Solvent Purity: Ensure the solvent is pure and free from contaminants that could accelerate degradation. 2. pH of Solvent: If using an aqueous solvent, check the pH. Highly alkaline or strongly acidic conditions can speed up hydrolysis.[2] 3. Work Quickly: Minimize the time the compound is in solution before use.

Data Presentation

Table 1: Recommended Storage Conditions for 4-Propanoyloxy DMT
Form Storage Duration Temperature Container Atmosphere Light/Moisture Protection
Solid (Crystalline/Powder) Long-Term (> 3 months)-20°CTightly-sealed, Airtight Glass VialStandard Air (Inert Gas is optimal)Amber vial or stored in the dark. Use of desiccants is highly recommended.
Solid (Crystalline/Powder) Short-Term (< 3 months)Room Temperature (Cool)Tightly-sealed, Airtight Glass VialStandard AirMust be kept in the dark and dry.
In Solution (Aprotic Solvent) Very Short-Term (< 1 week)2-8°C (Refrigerated)Tightly-capped Amber VialStandard AirProtect from light.
In Solution (Aqueous/Protic) Experimental Use OnlyN/AN/AN/APrepare fresh immediately before use. Avoid storage.

Data synthesized from supplier recommendations and stability information for analogous tryptamines.[5][6][7][8][9][14]

Experimental Protocols

Protocol: Stability-Indicating Analysis using HPLC

This protocol outlines a general method for assessing the stability of 4-Propanoyloxy DMT under forced degradation conditions.

  • Objective: To separate the parent compound, 4-Propanoyloxy DMT, from its potential degradation products, primarily psilocin, using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • 4-Propanoyloxy DMT reference standard

    • Psilocin reference standard

    • HPLC-grade acetonitrile, methanol (B129727), and water

    • Formic acid or trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

    • C18 reverse-phase HPLC column

    • HPLC system with UV or DAD detector

  • Methodology:

    • Standard Preparation: Prepare stock solutions of 4-Propanoyloxy DMT and psilocin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a low percentage of B, ramp up to elute compounds, then return to initial conditions. (e.g., 10-90% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 223 nm and 280 nm.[5]

      • Injection Volume: 10 µL

    • Forced Degradation Studies:

      • Acid Hydrolysis: Incubate a solution of 4-Propanoyloxy DMT in 0.1 M HCl at 60°C. Take samples at time points (e.g., 0, 2, 8, 24 hours), neutralize with NaOH, and analyze.

      • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature. Sample at time points, neutralize with HCl, and analyze.

      • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature. Sample at time points and analyze.

      • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) and a solution at the same temperature. Analyze at set intervals.

      • Photostability: Expose solid and solution samples to UV light in a photostability chamber. Shield control samples in foil. Analyze at set intervals.

    • Analysis: Analyze all stressed samples by HPLC. A stability-indicating method is one where the degradation product peaks (e.g., psilocin) are well-resolved from the parent compound peak. Calculate the percentage of remaining 4-Propanoyloxy DMT at each time point.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Process ProDMT 4-Propanoyloxy DMT (Stable Solid) Psilocin Psilocin (4-HO-DMT) (Unstable Intermediate) ProDMT->Psilocin Hydrolysis (Moisture, Heat, pH) Deg_Products Oxidized/Polymerized Products (Colored) Psilocin->Deg_Products Oxidation (Oxygen, Light)

Caption: Primary degradation pathway of 4-Propanoyloxy DMT.

Storage_Workflow compound Receive Solid 4-Propanoyloxy DMT decision Storage Duration? compound->decision store_rt Store in Cool, Dark, Dry Place (e.g., Desiccator Cabinet) decision->store_rt Short-Term store_frozen Store at -20°C in Airtight Container with Desiccant decision->store_frozen Long-Term short_term < 3 Months long_term > 3 Months use Prepare Solution for Immediate Use store_rt->use store_frozen->use

Caption: Decision workflow for proper storage of solid 4-Propanoyloxy DMT.

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution check_solid Inspect Solid Compound: - Appearance - Storage Conditions check_solution->check_solid Yes sol_no Degradation in solution is likely. ACTION: Prepare fresh solutions immediately before use. check_solution->sol_no No solid_ok Is solid compound pure white & stored correctly (-20°C, dark, dry)? check_solid->solid_ok solid_bad Solid compound has likely degraded. ACTION: - Obtain new batch - Review storage protocol check_solid->solid_bad No (Visible Degradation) final_check Purity is questionable. ACTION: Perform analytical purity check (e.g., HPLC) before further use. solid_ok->final_check No solid_ok->final_check Yes (but still suspect)

Caption: Troubleshooting logic for unexpected experimental results.

References

Optimization

Technical Support Center: Quantifying Low Concentrations of 4-Propanoyloxy DMT

Welcome to the technical support center for the quantification of 4-Propanoyloxy DMT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and addr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-Propanoyloxy DMT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the analytical challenges encountered when measuring low concentrations of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low concentrations of 4-Propanoyloxy DMT?

A1: Quantifying low concentrations of 4-Propanoyloxy DMT, a prodrug of psilocin, presents several analytical challenges.[1] Due to its rapid conversion to the active metabolite, psilocin, the parent compound may be present at very low levels in biological samples.[2][3] Key difficulties include:

  • Analyte Stability: 4-Propanoyloxy DMT is susceptible to hydrolysis to psilocin, especially during sample collection, storage, and preparation. Psilocin itself is also labile and prone to oxidation.

  • Matrix Effects: Biological matrices such as plasma are complex and contain endogenous components that can interfere with the ionization of 4-Propanoyloxy DMT and its internal standard in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.

  • Low Signal-to-Noise Ratio: At low concentrations, the analytical signal for 4-Propanoyloxy DMT may be difficult to distinguish from background noise, impacting the lower limit of quantification (LLOQ).

  • Selection of an Appropriate Internal Standard: An ideal internal standard should mimic the analyte's behavior during extraction and ionization. Finding a suitable and commercially available internal standard for a novel compound can be challenging.

Q2: How can I minimize the degradation of 4-Propanoyloxy DMT and its active metabolite, psilocin, during sample handling and preparation?

A2: To minimize degradation, it is crucial to optimize sample handling and storage conditions. Consider the following strategies:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperatures: Keep samples on ice during processing and store them at -80°C for long-term storage to reduce enzymatic and chemical degradation.

  • pH Control: Acidifying plasma samples, for instance with ascorbic acid, can help to stabilize tryptamines.[2]

  • Antioxidants: The addition of antioxidants like ascorbic acid can help prevent the oxidation of the hydroxyl group of psilocin.

  • Optimized Extraction: Use a validated and efficient extraction method, such as protein precipitation or solid-phase extraction (SPE), to minimize the time the analyte spends in a potentially degradative environment.

Q3: I am observing significant matrix effects in my plasma samples. How can I mitigate this issue?

A3: Matrix effects can significantly impact the accuracy of your results. Here are some troubleshooting steps:

  • Improve Sample Cleanup: A simple protein precipitation might not be sufficient. Consider using solid-phase extraction (SPE) to more effectively remove interfering phospholipids (B1166683) and other matrix components.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve better separation of 4-Propanoyloxy DMT from co-eluting matrix components. This can involve trying different columns, mobile phases, and gradient profiles.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard of 4-Propanoyloxy DMT is the best choice to compensate for matrix effects as it will behave nearly identically to the analyte during ionization. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the LLOQ.

Q4: My signal-to-noise ratio is poor at the lower limit of quantification (LLOQ). What steps can I take to improve it?

A4: A low signal-to-noise (S/N) ratio can be improved by either increasing the signal of your analyte or decreasing the background noise.

  • Optimize Mass Spectrometry Parameters: Fine-tune the ionization source parameters (e.g., gas flows, temperature, and voltages) and compound-specific parameters (e.g., collision energy and precursor/product ion selection) to maximize the signal for 4-Propanoyloxy DMT.

  • Enhance Chromatographic Peak Shape: A sharp, narrow chromatographic peak will have a higher signal intensity than a broad peak. Optimize your LC conditions to improve peak shape.

  • Reduce Chemical Noise: Use high-purity solvents and reagents to minimize background noise. Ensure the LC-MS system is clean and free from contaminants.

  • Sample Concentration: If possible, concentrate the sample extract before analysis to increase the analyte concentration injected into the system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Peak Analyte degradation.Ensure proper sample collection, handling, and storage procedures are followed (see FAQ 2). Prepare fresh standards and quality control samples.
Poor extraction recovery.Optimize the extraction procedure. Evaluate different extraction techniques (e.g., protein precipitation vs. SPE) and solvents.
Suboptimal MS/MS parameters.Infuse a standard solution of 4-Propanoyloxy DMT to optimize precursor and product ions, and collision energy.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation workflow for all samples, calibrators, and QCs.
Significant matrix effects.Implement strategies to mitigate matrix effects as described in FAQ 3.
Instrument instability.Perform system suitability tests before each analytical run to ensure the LC-MS system is performing consistently.
Poor Peak Shape Inappropriate mobile phase or column.Experiment with different mobile phase compositions (e.g., pH, organic solvent) and LC columns with different stationary phases.
Column degradation.Replace the analytical column and guard column if necessary.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC-MS system.Clean the ion source, and flush the LC system with appropriate cleaning solutions.

Experimental Protocols

Validated LC-MS/MS Method for 4-Propanoyloxy DMT in Plasma

This protocol is based on a validated method for the determination of 4-position ring-substituted tryptamines in plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, standard, or quality control, add 10 µL of an internal standard working solution (e.g., 4-Propanoyloxy-DMT-d4).

  • Add 20 µL of 200 mg/mL ascorbic acid to acidify the sample and prevent oxidation.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • LC System: A standard UHPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Optimized precursor and product ions for 4-Propanoyloxy DMT and its internal standard.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of 4-Propanoyloxy DMT in plasma based on a published method.[2]

Parameter Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Matrix Effect (%CV) < 18.3%
Extraction Efficiency ~50%

Visualizations

Metabolic Pathway of 4-Propanoyloxy DMT

4-Propanoyloxy DMT is a prodrug that is rapidly metabolized in the body to psilocin, the pharmacologically active compound. This conversion is primarily mediated by esterase enzymes.

4-Propanoyloxy DMT 4-Propanoyloxy DMT Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) 4-Propanoyloxy DMT->Psilocin (4-HO-DMT) Hydrolysis Esterases Esterases Esterases->4-Propanoyloxy DMT

Caption: Metabolic conversion of 4-Propanoyloxy DMT to its active metabolite, psilocin.

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying 4-Propanoyloxy DMT in plasma samples.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard & Ascorbic Acid p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection p6->a1 a2 LC Separation a1->a2 a3 MS/MS Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of 4-Propanoyloxy DMT in plasma.

Psilocin Signaling Pathway via 5-HT2A Receptor

Psilocin, the active metabolite of 4-Propanoyloxy DMT, exerts its psychedelic effects primarily through the activation of the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq protein and phospholipase C.[4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol psilocin Psilocin receptor 5-HT2A Receptor psilocin->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleavage dag DAG pip2->dag Cleavage ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Signaling & Psychedelic Effects ca2->downstream pkc->downstream

Caption: Simplified signaling pathway of psilocin via the 5-HT2A receptor.

References

Troubleshooting

Addressing batch-to-batch variability of synthetic 4-Propanoyloxy DMT

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic 4-Propanoyloxy-DMT.

Frequently Asked Questions (FAQs)

Q1: What is 4-Propanoyloxy-DMT and what is its primary mechanism of action?

4-Propanoyloxy-DMT (also known as 4-propionyloxy-N,N-dimethyltryptamine or 4-PrO-DMT) is a synthetic tryptamine (B22526).[1] It functions as a prodrug, meaning it is metabolized in the body into the pharmacologically active compound, psilocin (4-hydroxy-N,N-dimethyltryptamine).[1] Psilocin is a well-known psychedelic compound that acts as a non-selective agonist of serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A receptor.[2][3] The activation of the 5-HT2A receptor is primarily responsible for the psychedelic effects.[3][4]

Q2: What are the common causes of batch-to-batch variability in the synthesis of 4-Propanoyloxy-DMT?

Batch-to-batch variability in the synthesis of 4-Propanoyloxy-DMT can arise from several factors, including:

  • Purity of Starting Materials: The purity of the 4-hydroxy-N,N-dimethyltryptamine (psilocin) and the propionylating agent are critical. Impurities in the starting materials can lead to the formation of side products and affect the overall yield and purity of the final product.

  • Reaction Conditions: Variations in reaction temperature, time, solvent, and catalyst can significantly impact the efficiency of the esterification reaction and the formation of impurities.[5]

  • Work-up and Purification Procedures: Inconsistent work-up procedures can lead to varying levels of residual reagents, byproducts, and solvents in the final product. The efficiency and consistency of the purification method, such as crystallization or chromatography, are crucial for obtaining a product with consistent purity.[5]

  • Stability and Storage: 4-Propanoyloxy-DMT, like other tryptamine esters, can be susceptible to degradation, particularly hydrolysis back to psilocin.[6] Inconsistent storage conditions (temperature, humidity, light exposure) can lead to variations in the purity and composition of the product over time.

Q3: What are the typical impurities that might be present in a batch of synthetic 4-Propanoyloxy-DMT?

Common impurities may include:

  • Unreacted 4-hydroxy-N,N-dimethyltryptamine (psilocin): Incomplete esterification will result in the presence of the starting material.

  • Di-propionylated byproducts: Although less common, over-reaction could potentially lead to the formation of byproducts with multiple propionyl groups.

  • Degradation products: Hydrolysis of the ester bond will lead to the formation of psilocin and propionic acid. Oxidation of the indole (B1671886) ring can also lead to various degradation products.

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product if not completely removed.[7]

  • Reagent-related impurities: Impurities originating from the propionylating agent or other reagents used in the synthesis.

Q4: What is the expected purity for a research-grade batch of 4-Propanoyloxy-DMT?

For research and forensic applications, an analytical reference standard of 4-Propanoyloxy-DMT typically has a purity of ≥98%.[8][9][10]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in 4-Propanoyloxy-DMT Synthesis and Analysis
IssuePotential CauseRecommended Action
Low Yield Incomplete reaction; Suboptimal reaction conditions; Degradation of product during work-up.Optimize reaction time and temperature. Ensure anhydrous conditions. Use a mild work-up procedure to minimize hydrolysis.
Low Purity (Multiple Peaks in HPLC/GC) Presence of unreacted starting materials or byproducts; Inefficient purification.Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. Optimize the purification method (e.g., recrystallization solvent, chromatography gradient).
Inconsistent Analytical Results (HPLC/GC-MS) Sample degradation; Inconsistent sample preparation; Instrument variability.Use a validated analytical method. Prepare fresh solutions for analysis. Use an internal standard for quantification. Ensure proper instrument calibration and maintenance.
Poor Peak Shape in HPLC Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Inject a smaller sample volume.
Thermal Degradation in GC-MS High injection port or transfer line temperature.Optimize GC-MS temperature settings to prevent on-column degradation. Consider derivatization to increase thermal stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for the analysis of 4-Propanoyloxy-DMT. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% triethylammonium (B8662869) acetate, pH 7.5).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 280 nm.[11]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the 4-Propanoyloxy-DMT batch in the mobile phase.

    • Perform serial dilutions to create a calibration curve.

    • Inject the sample and standards into the HPLC system.

    • Identify and quantify the main peak and any impurities by comparing retention times and peak areas with a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for identifying volatile impurities and degradation products.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Procedure:

    • Prepare a dilute solution of the 4-Propanoyloxy-DMT batch in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the chemical structure and identifying major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed.

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any impurities with distinct NMR signals.

Visualizations

Synthesis_Pathway 4-HO-DMT 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) Reaction Esterification 4-HO-DMT->Reaction Propionylating_Agent Propionylating Agent (e.g., Propionic Anhydride) Propionylating_Agent->Reaction 4-Propanoyloxy-DMT 4-Propanoyloxy-DMT Reaction->4-Propanoyloxy-DMT Byproducts Byproducts/ Impurities Reaction->Byproducts

Caption: Synthesis of 4-Propanoyloxy-DMT via esterification.

Troubleshooting_Workflow start Batch Fails QC Specifications check_purity Analyze Purity (HPLC, GC-MS) start->check_purity check_structure Confirm Structure (NMR, MS) start->check_structure identify_impurity Identify Impurity/ Byproduct check_purity->identify_impurity Impurity Detected pass_qc Batch Passes QC check_purity->pass_qc Purity OK review_synthesis Review Synthesis Protocol: - Starting Material Purity - Reaction Conditions check_structure->review_synthesis Incorrect Structure check_structure->pass_qc Structure OK modify_protocol Modify Protocol & Resynthesize review_synthesis->modify_protocol review_purification Review Purification Protocol: - Method Efficiency - Solvent Removal review_purification->modify_protocol identify_impurity->review_synthesis identify_impurity->review_purification modify_protocol->start Re-evaluate Signaling_Pathway 4-Propanoyloxy-DMT 4-Propanoyloxy-DMT (Prodrug) Metabolism Metabolism (Hydrolysis) 4-Propanoyloxy-DMT->Metabolism Psilocin Psilocin (Active Metabolite) Metabolism->Psilocin 5HT2A_Receptor 5-HT2A Receptor Psilocin->5HT2A_Receptor Agonist Signaling Downstream Signaling (e.g., Phospholipase A2 activation) 5HT2A_Receptor->Signaling Psychedelic_Effects Psychedelic Effects Signaling->Psychedelic_Effects

References

Optimization

Optimizing GC-MS Injection Parameters for 4-Propanoyloxy-DMT: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analys...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of 4-Propanoyloxy-DMT (4-PrO-DMT). Given the limited specific literature on 4-PrO-DMT, this guide leverages established methods for the closely related analog, 4-Acetoxy-DMT (4-AcO-DMT), and general best practices for tryptamine (B22526) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS injection parameters for 4-Propanoyloxy-DMT?

A1: A good starting point for method development is to adapt parameters used for the analysis of 4-Acetoxy-DMT. The following table summarizes a recommended initial method.[1] Note that optimization will likely be necessary.

Q2: Is 4-Propanoyloxy-DMT stable under typical GC-MS conditions?

A2: Acetoxy- and likely propanoyloxy-tryptamines can be thermally labile and may degrade in the hot GC injector or on the analytical column.[2] It is crucial to be aware of potential degradation to its active metabolite, psilocin (4-HO-DMT). Using a lower injection port temperature and a robust oven temperature program can help minimize degradation.

Q3: Is derivatization necessary for the analysis of 4-Propanoyloxy-DMT?

A3: While direct analysis is possible, derivatization can improve peak shape, thermal stability, and chromatographic resolution for tryptamines.[3][4][5] Silylation is a common derivatization technique for compounds with active hydrogens, which would be relevant if analyzing for the potential psilocin degradant. For 4-PrO-DMT itself, derivatization might not be necessary if good chromatography can be achieved directly.

Q4: What are common signs of analyte degradation in the GC-MS system?

A4: Analyte degradation can manifest as poor peak shape (tailing or fronting), the appearance of unexpected peaks (e.g., a psilocin peak when analyzing 4-PrO-DMT), and poor reproducibility.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the GC-MS analysis of 4-Propanoyloxy-DMT.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the injector liner or column; inappropriate injector temperature.Use a deactivated liner; perform inlet maintenance; lower the injector temperature; consider derivatization.[6]
No Peaks or Very Small Peaks Improper sample concentration; injector discrimination; column installation issue.Ensure appropriate sample dilution (~1 mg/mL in methanol (B129727) is a good starting point); check syringe depth and injection speed; verify proper column installation.[1][7]
Appearance of an Unexpected Peak at the Retention Time of Psilocin Thermal degradation of 4-Propanoyloxy-DMT in the injector or column.Lower the injector temperature; use a faster oven ramp rate; check for active sites in the system.[2]
Poor Reproducibility Leaks in the system; inconsistent injection volume; sample degradation in the vial.Perform a leak check; ensure the autosampler is functioning correctly; prepare fresh samples.

Experimental Protocols

Recommended Starting GC-MS Method for 4-Propanoyloxy-DMT

This protocol is adapted from a validated method for 4-Acetoxy-DMT and serves as an excellent starting point for method development.[1]

1. Sample Preparation:

  • Prepare a stock solution of 4-Propanoyloxy-DMT at a concentration of 1 mg/mL in methanol.

  • Further dilute as necessary to fall within the linear range of the instrument.

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 280°C (Optimization may be required; try lower temperatures like 250°C to minimize degradation)
Split Ratio 25:1
Carrier Gas Helium
Flow Rate 1 mL/min
Column DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 300°C- Final Hold: Hold at 300°C for 9.0 min
MSD Transfer Line 280°C
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Mass Scan Range 34-550 amu

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for 4-Propanoyloxy-DMT cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 4-PrO-DMT Standard prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Vortex to Mix prep2->prep3 inj Inject 1 µL into GC prep3->inj Transfer to Autosampler Vial sep Separation on DB-1 MS Column inj->sep ion Electron Ionization (EI) sep->ion det Mass Detection (m/z 34-550) ion->det chrom Generate Chromatogram det->chrom spec Obtain Mass Spectrum chrom->spec ident Identify 4-PrO-DMT Peak spec->ident quant Quantitate (if necessary) ident->quant Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed? check_liner Is Liner Deactivated and Clean? start->check_liner check_temp Is Injector Temp Optimized? check_liner->check_temp No solution1 Replace/Clean Liner check_liner->solution1 Yes check_degradation Signs of Degradation? check_temp->check_degradation No solution2 Lower Injector Temperature check_temp->solution2 Yes consider_deriv Consider Derivatization check_degradation->consider_deriv No solution3 Use Faster Oven Ramp check_degradation->solution3 Yes solution4 Implement Derivatization Protocol consider_deriv->solution4 Yes

References

Troubleshooting

Minimizing off-target effects of 4-Propanoyloxy DMT in experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 4-Propanoyloxy DMT (4-PrO-DMT), with a focus on minimizing off-tar...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 4-Propanoyloxy DMT (4-PrO-DMT), with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is 4-Propanoyloxy DMT and how is it thought to exert its primary effects?

4-Propanoyloxy DMT (4-PrO-DMT), also known as O-propionylpsilocin, is a synthetic tryptamine.[1] It is believed to act as a prodrug for psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[1] This means that after administration, it is metabolized in the body into psilocin, which is the pharmacologically active compound. Psilocin is a non-selective serotonin (B10506) receptor agonist, with its psychedelic effects primarily attributed to its agonist activity at the serotonin 2A (5-HT2A) receptor.[2][3]

Q2: What are the known off-target binding sites for 4-Propanoyloxy DMT and its active metabolite, psilocin?

Both 4-PrO-DMT and its active metabolite, psilocin, are not entirely selective for the 5-HT2A receptor. They exhibit binding affinity for a range of other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[2][4] Additionally, studies have shown potential interactions with non-serotonergic targets such as dopamine, histamine, and alpha-adrenergic receptors, although generally with lower affinity.[2][3]

Q3: How can I minimize the influence of off-target effects in my experiments?

Minimizing off-target effects is crucial for interpreting experimental results accurately. Key strategies include:

  • Dose Optimization: Use the lowest effective dose of 4-Propanoyloxy DMT that elicits the desired on-target effect (e.g., 5-HT2A-mediated response). This reduces the likelihood of engaging lower-affinity off-target receptors.

  • Use of Selective Antagonists: To isolate the effects of a specific receptor, pre-treat your experimental system (in vitro or in vivo) with a selective antagonist for the suspected off-target receptor. For example, to confirm that a response is not mediated by the 5-HT1A receptor, you could use a selective 5-HT1A antagonist like WAY-100635.

  • Control Experiments: Utilize knockout animal models or cell lines lacking the off-target receptor to confirm that the observed effect is independent of that receptor.

  • Differential Ligand Studies: Compare the effects of 4-Propanoyloxy DMT with more selective agonists for the 5-HT2A receptor to identify effects that are unique to 4-Propanoyloxy DMT and potentially mediated by its off-target interactions.

Q4: What is the expected stability of 4-Propanoyloxy DMT in solution?

Like its analogue 4-AcO-DMT, 4-Propanoyloxy DMT is an ester and can be susceptible to hydrolysis, especially in non-neutral pH conditions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use an aprotic solvent like acetonitrile (B52724) and store at -20°C or below, minimizing freeze-thaw cycles.

Troubleshooting Guides

Problem 1: High variability in in vivo behavioral responses (e.g., head-twitch response).

  • Possible Cause: Inconsistent dosing or administration.

    • Solution: Ensure accurate and consistent preparation of dosing solutions. For intraperitoneal (IP) or subcutaneous (SC) injections, ensure proper injection technique to avoid deposition into adipose tissue, which can alter absorption kinetics.

  • Possible Cause: Animal-to-animal variability in metabolism.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are of a consistent age, weight, and genetic background.

  • Possible Cause: Environmental factors.

    • Solution: Conduct behavioral experiments at the same time of day to account for circadian rhythms. Ensure the testing environment (lighting, temperature, noise) is consistent across all experimental sessions.

Problem 2: In vitro results (e.g., in cell-based assays) are not reproducible.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh solutions of 4-Propanoyloxy DMT for each experiment. Avoid prolonged storage in aqueous buffers.

  • Possible Cause: Cell line variability.

    • Solution: Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination. Confirm the expression level of the target receptor in your cell line.

  • Possible Cause: Assay conditions.

    • Solution: Optimize incubation times, reagent concentrations, and reading parameters for your specific assay. Ensure thorough washing steps to remove any residual compounds that might interfere with the signal.

Problem 3: Unexpected physiological responses in vivo (e.g., changes in body temperature or locomotor activity).

  • Possible Cause: Off-target effects.

    • Solution: These effects may be mediated by receptors other than 5-HT2A. For example, hypothermia and changes in locomotor activity have been linked to 5-HT1A receptor activation.[2][3] Use selective antagonists to dissect the contribution of different receptors to the observed physiological changes. Refer to the receptor binding data to identify likely off-target candidates.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki, nM) of 4-PrO-DMT and Related Compounds

Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-PrO-DMT 130140310200
Psilocin (4-HO-DMT) 150594.621
4-AcO-DMT 1,100160450220

Data synthesized from published receptor binding profiles.[2][4]

Experimental Protocols

Mouse Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • 4-Propanoyloxy DMT solution in sterile saline

  • Cylindrical observation chambers

  • Video recording equipment

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Administer 4-Propanoyloxy DMT via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose range to investigate is 0.3-3 mg/kg.[2][3]

  • Immediately place the mouse into the observation chamber.

  • Record the behavior for a predefined period, typically 30 minutes.

  • Two trained observers, blind to the experimental conditions, should manually count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.

  • To investigate the role of specific receptors, a selective antagonist (e.g., the 5-HT2A antagonist M100907) can be administered 30 minutes prior to the 4-Propanoyloxy DMT injection.

Locomotor Activity Assay

This assay measures the effect of 4-Propanoyloxy DMT on spontaneous movement in mice.

Materials:

  • Open-field activity chambers equipped with infrared beams

  • 4-Propanoyloxy DMT solution in sterile saline

Procedure:

  • Habituate the mice to the testing room and handling for several days prior to the experiment.

  • On the test day, administer 4-Propanoyloxy DMT or vehicle. Doses of 3-30 mg/kg have been shown to induce hypolocomotion, likely via 5-HT1A-mediated effects.[2][3]

  • Immediately place the mouse in the center of the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration, typically 30-60 minutes.

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

In Vitro Calcium Flux Assay for 5-HT2A Receptor Activation

This assay measures the mobilization of intracellular calcium upon agonist binding to Gq-coupled receptors like 5-HT2A.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 4-Propanoyloxy DMT and a reference agonist (e.g., serotonin)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a concentration range of 4-Propanoyloxy DMT in assay buffer.

  • Use the microplate reader to measure the baseline fluorescence of each well.

  • Add the different concentrations of 4-Propanoyloxy DMT to the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Calculate the EC50 and Emax values from the concentration-response curve.

Visualizations

prodrug_metabolism 4-Propanoyloxy DMT 4-Propanoyloxy DMT Esterases Esterases 4-Propanoyloxy DMT->Esterases Metabolism Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) 5-HT2A Receptor 5-HT2A Receptor Psilocin (4-HO-DMT)->5-HT2A Receptor Agonist Esterases->Psilocin (4-HO-DMT) Psychedelic Effects Psychedelic Effects 5-HT2A Receptor->Psychedelic Effects Activation leads to

Caption: Prodrug metabolism of 4-Propanoyloxy DMT to the active psilocin.

Caption: General experimental workflow for in vivo and in vitro studies.

signaling_pathway Psilocin Psilocin 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_release->Downstream_Effects

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Propanoyloxy-DMT and 4-Acetoxy-DMT: Prodrugs of Psilocin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two synthetic tryptamines, 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT) and 4-Acetoxy-N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic tryptamines, 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT) and 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). Both compounds are recognized as prodrugs of the psychoactive substance psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary active metabolite of psilocybin found in entheogenic mushrooms. This analysis focuses on their chemical properties, synthesis, receptor binding profiles, and metabolic pathways to inform research and drug development endeavors.

Chemical Structure and Properties

Both 4-Propanoyloxy-DMT and 4-AcO-DMT are ester derivatives of psilocin. The core difference lies in the acyl group attached to the 4-hydroxyl position of the indole (B1671886) ring. 4-Propanoyloxy-DMT possesses a propanoyl group, while 4-AcO-DMT has an acetyl group. This seemingly minor structural variation can influence their physicochemical properties, including lipophilicity and metabolic stability, which in turn may affect their pharmacokinetic profiles.

Property4-Propanoyloxy-DMT4-Acetoxy-DMT
IUPAC Name [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate
Synonyms 4-PrO-DMT, O-Propionylpsilocin4-AcO-DMT, O-Acetylpsilocin, Psilacetin
Molecular Formula C₁₅H₂₀N₂O₂C₁₄H₁₈N₂O₂
Molar Mass 260.33 g/mol 246.30 g/mol

Chemical Structures:

G cluster_0 4-Propanoyloxy-DMT cluster_1 4-Acetoxy-DMT 4-Propanoyloxy-DMT_structure 4-Acetoxy-DMT_structure G 4-Propanoyloxy-DMT 4-Propanoyloxy-DMT Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) 4-Propanoyloxy-DMT->Psilocin (4-HO-DMT) Esterase Hydrolysis 4-Acetoxy-DMT 4-Acetoxy-DMT 4-Acetoxy-DMT->Psilocin (4-HO-DMT) Esterase Hydrolysis Inactive Metabolites Inactive Metabolites Psilocin (4-HO-DMT)->Inactive Metabolites Glucuronidation, Oxidation, etc. G A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E G cluster_0 Cell Membrane cluster_1 Intracellular Psilocin Psilocin 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Neuronal Excitability, Gene Expression) Ca2+_Release->Cellular_Response PKC_Activation->Cellular_Response

Comparative

A Comparative Analysis of the Behavioral Effects of 4-Propanoyloxy DMT

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the behavioral effects of 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT), a synthetic tryptamine (B2252...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT), a synthetic tryptamine (B22526) and psilocybin analog, with other classic psychedelics. The information presented is intended to support research and drug development efforts by providing a consolidated overview of preclinical data and methodologies. 4-PrO-DMT is purported to be a prodrug for psilocin (4-HO-DMT), the primary active metabolite of psilocybin, suggesting similar psychoactive effects.[1][2] This guide will delve into the experimental data that validates and characterizes its behavioral profile in comparison to established compounds like psilocybin and 4-Acetoxy-DMT (4-AcO-DMT).

Comparative Behavioral Data

The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the behavioral effects of 4-PrO-DMT and related tryptamines.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism underlying the psychedelic effects of tryptamines.

CompoundAnimal ModelRoute of AdministrationEffective Dose Range (HTR)ED₅₀ (μmol/kg)Peak Effect TimeReference
4-PrO-DMT Mouse (C57BL/6J)Subcutaneous (s.c.)0.3 - 3 mg/kg~1.5 mg/kg (estimated)First 10 minutes[3][4]
Psilocybin Mouse (C57BL/6J)Intraperitoneal (i.p.)0.1 - 3 mg/kg0.68First 10 minutes[5][6][7]
4-AcO-DMT Mouse (C57BL/6J)Intraperitoneal (i.p.)0.3 - 3 mg/kg1.3First 10 minutes[8][9]
Psilocin (4-HO-DMT) Mouse (C57BL/6J)Intraperitoneal (i.p.)0.1 - 1 mg/kg0.45First 10 minutes[8][10]
Locomotor Activity

Psychedelic tryptamines can have varied effects on locomotor activity, often inducing a biphasic response with initial hyperactivity followed by hypoactivity.

CompoundAnimal ModelRoute of AdministrationDose RangeEffect on LocomotionReference
4-PrO-DMT Mouse (C57BL/6J)Subcutaneous (s.c.)3 - 30 mg/kgHypolocomotion (dose-dependent decrease)[3][4]
Psilocybin MouseIntraperitoneal (i.p.)2 mg/kgBiphasic: Initial increase followed by hypoactivity[7][11]
4-AcO-DMT MouseNot specifiedHigher dosesDecreased locomotor activity[12]
Psilocin (4-HO-DMT) MouseNot specified0.3 - 3 mg/kgDecreased distance traveled[10]
Body Temperature

Changes in core body temperature are another physiological effect observed following the administration of serotonergic compounds.

CompoundAnimal ModelRoute of AdministrationDose RangeEffect on Body TemperatureReference
4-PrO-DMT Mouse (C57BL/6J)Subcutaneous (s.c.)3 - 30 mg/kgHypothermia (dose-dependent decrease)[3][4]
Psilocybin MouseNot specifiedNot specifiedCan induce hyperthermia or hypothermia depending on conditions
MPTP (control) Mouse (C57BL/6N & CD-1)Intraperitoneal (i.p.)50 mg/kgHypothermia[13]
Drug Discrimination

Drug discrimination studies in animals are a valuable tool for assessing the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a saline injection.

Training DrugTest CompoundAnimal ModelResultsReference
DOM (hallucinogen)4-AcO-DMT RatFull substitution, indicating similar subjective effects.[14]
PsilocybinDMTRatPartial substitution.
5-MeO-DMTPsilocybinRatFull substitution, primary role of 5-HT2A receptors supported.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice as a behavioral measure of psychedelic potential.

Materials:

  • Test compound (e.g., 4-PrO-DMT) and vehicle (e.g., saline).

  • Male C57BL/6J mice.

  • Observation chambers (e.g., clear cylindrical enclosures).

  • Video recording equipment or a magnetometer system.

Procedure:

  • Animal Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: A specific dose of the test compound or vehicle is administered to the mice via the specified route (e.g., subcutaneous or intraperitoneal injection).

  • Observation Period: Immediately after injection, mice are placed individually into the observation chambers. Their behavior is then recorded for a predetermined period, typically 30 minutes.

  • Data Quantification:

    • Manual Scoring: Trained observers count the number of head twitches for each mouse. A head twitch is characterized by a rapid, convulsive, side-to-side movement of the head.[6]

    • Automated Scoring: For more objective and detailed analysis, a magnetometer-based system can be used. A small magnet is surgically implanted on the mouse's skull. The mouse is then placed in a chamber surrounded by a magnetometer coil that detects the rapid head movements.[16] Alternatively, high-frame-rate video recordings can be analyzed using specialized software to identify and count head twitches.[17]

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED₅₀ value, which is the dose that produces 50% of the maximal response.[18]

Locomotor Activity Measurement

Objective: To assess the effect of the test compound on spontaneous locomotor activity.

Materials:

  • Test compound and vehicle.

  • Mice.

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Animal Acclimation: Animals are habituated to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: Immediately following injection, mice are placed in the center of the open field arena.

  • Data Collection: Locomotor activity, including distance traveled, is automatically recorded by the monitoring system for a set duration (e.g., 60 minutes).

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between the drug-treated and vehicle-treated groups.

Core Body Temperature Measurement

Objective: To measure changes in core body temperature induced by the test compound.

Materials:

  • Test compound and vehicle.

  • Mice.

  • Implantable telemetry probes or rectal thermometers.

Procedure:

  • Probe Implantation (for telemetry): For continuous monitoring, telemetry probes are surgically implanted into the abdominal cavity of the mice, and the animals are allowed to recover.

  • Baseline Measurement: Baseline body temperature is recorded before drug administration.

  • Drug Administration: The test compound or vehicle is administered.

  • Data Collection: Body temperature is measured at specific time points after injection using a rectal thermometer or continuously via the telemetry system.

  • Data Analysis: The change in body temperature from baseline is calculated and compared between treatment groups.

Drug Discrimination Assay

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Materials:

  • Test compound, training drug (e.g., a known hallucinogen like DOM), and vehicle.

  • Rats or mice.

  • Standard two-lever operant conditioning chambers.

  • Reinforcer (e.g., food pellets).

Procedure:

  • Lever Press Training: Animals are first trained to press a lever to receive a food reward.

  • Discrimination Training: Animals are trained to press one of two levers depending on whether they received the training drug or the vehicle. For example, on days when the training drug is administered, responses on the "drug" lever are rewarded. On days when the vehicle is administered, responses on the "vehicle" lever are rewarded. This training continues until the animals reliably press the correct lever.[19]

  • Test Sessions: Once trained, test sessions are conducted with various doses of the test compound (e.g., 4-PrO-DMT).

  • Data Collection: The percentage of responses on the "drug-appropriate" lever is recorded for each dose of the test compound.

  • Data Analysis: If a test compound produces a high percentage of responding on the drug-appropriate lever (typically ≥80%), it is considered to have "full substitution" for the training drug, indicating similar subjective effects.[14]

Mandatory Visualizations

Signaling Pathway of Psychedelic Tryptamines

The primary mechanism of action for psychedelic tryptamines like psilocin (the active metabolite of 4-PrO-DMT) is agonism at the serotonin (B10506) 2A (5-HT2A) receptor. This interaction initiates a cascade of intracellular signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Tryptamine Psychedelic Tryptamine 5-HT2A Receptor 5-HT2A Receptor Psychedelic Tryptamine->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates Downstream Effects Downstream Effects PKC->Downstream Effects Leads to

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Behavioral Analysis

This diagram outlines the general workflow for conducting preclinical behavioral studies of novel psychoactive compounds.

G Start Start Compound Administration Compound Administration Start->Compound Administration Behavioral Assays Behavioral Assays Compound Administration->Behavioral Assays HTR Assay HTR Assay Behavioral Assays->HTR Assay Locomotor Activity Locomotor Activity Behavioral Assays->Locomotor Activity Body Temperature Body Temperature Behavioral Assays->Body Temperature Drug Discrimination Drug Discrimination Behavioral Assays->Drug Discrimination Data Collection Data Collection HTR Assay->Data Collection Locomotor Activity->Data Collection Body Temperature->Data Collection Drug Discrimination->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Comparison & Conclusion Comparison & Conclusion Data Analysis->Comparison & Conclusion

Caption: Preclinical behavioral testing workflow.

References

Validation

A Comparative Guide to the Serotonin Receptor Cross-Reactivity of 4-Propanoyloxy-DMT

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the serotonin (B10506) (5-HT) receptor cross-reactivity of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serotonin (B10506) (5-HT) receptor cross-reactivity of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) with its structural analogs, including its primary active metabolite psilocin (4-HO-DMT), psilocybin, and N,N-dimethyltryptamine (DMT). 4-Propanoyloxy-DMT is a prodrug of psilocin, meaning it is rapidly metabolized in the body to psilocin, which is responsible for its psychoactive effects.[1] Consequently, its pharmacological profile is largely dictated by the receptor binding characteristics of psilocin.

The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A (5-HT2A) receptor.[2][3] However, their interaction with a wider array of serotonin receptor subtypes contributes to their unique pharmacological profiles. This guide summarizes the binding affinities of these compounds at various 5-HT receptors, providing a comparative overview for research and drug development purposes.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, nM) of 4-Propanoyloxy-DMT, psilocin, psilocybin, and DMT for a range of human serotonin receptors. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Receptor Subtype4-Propanoyloxy-DMT Ki (nM)Psilocin Ki (nM)Psilocybin Ki (nM)DMT Ki (nM)
5-HT1A 206100 - 183>10,000170 - 183
5-HT1B 1,213->10,000-
5-HT1D 338-1,770-
5-HT1E 1,0616205,800-
5-HT2A 9816 - 1732,80075 - 1200
5-HT2B 464.6480-
5-HT2C 1,03214 - 311>10,000360 - 2630
5-HT5A 2,3601,200--
5-HT6 4,2061,000>10,000-
5-HT7 2,826630>10,000-

Data for 4-Propanoyloxy-DMT and comparative values for psilocin and psilocybin are primarily sourced from Glatfelter et al., 2023.[4] DMT and additional psilocin/psilocybin data are compiled from multiple sources.[5][6][7] A "-" indicates that data was not available or not reported in the cited studies. Values >10,000 nM are generally considered to indicate no significant binding affinity.

As the data indicates, 4-Propanoyloxy-DMT and its active metabolite psilocin exhibit a broad affinity for multiple serotonin receptors.[4] While the primary psychedelic effects are attributed to agonism at the 5-HT2A receptor, interactions with other receptors, such as the 5-HT1A receptor, may modulate the overall pharmacological effects.[1][4] Notably, 4-hydroxy compounds like psilocin generally show higher affinity across 5-HT receptors compared to their 4-acetoxy or 4-propionoxy analogues.[4] Psilocybin itself shows very low affinity for most serotonin receptors, which is consistent with its role as a prodrug that is converted to the more active psilocin.[6]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand displacement assays . This is a standard in vitro technique to characterize the interaction of a ligand with a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-Propanoyloxy-DMT) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity for that receptor.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand: A specific high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]ketanserin for the 5-HT2A receptor).[4]

  • Test Compound: The unlabeled compound whose binding affinity is to be determined (e.g., 4-Propanoyloxy-DMT).

  • Reference Compound: An unlabeled compound with a known, high affinity for the target receptor, used as a positive control (e.g., clozapine (B1669256) for the 5-HT2A receptor).[4]

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A constant concentration of the cell membrane preparation and the radioligand are incubated in the buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of 4-Propanoyloxy-DMT.

experimental_workflow cluster_assay Assay cluster_analysis Analysis membranes Cell Membranes (with target receptor) incubation Incubation at Equilibrium membranes->incubation radioligand Radioligand (e.g., [3H]ketanserin) radioligand->incubation test_compound Test Compound (e.g., 4-PrO-DMT) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis IC50 Determination counting->data_analysis ki_calculation Ki Calculation (Cheng-Prusoff) data_analysis->ki_calculation

Caption: Workflow for a radioligand displacement assay.

signaling_pathway cluster_prodrug Prodrug Activation cluster_receptor_interaction Receptor Interaction cluster_cellular_response Cellular Response prodrug 4-Propanoyloxy-DMT active_metabolite Psilocin (4-HO-DMT) prodrug->active_metabolite Metabolism (in vivo) receptor_5ht2a 5-HT2A Receptor active_metabolite->receptor_5ht2a Primary Agonist other_receptors Other 5-HT Receptors (e.g., 5-HT1A, 5-HT2C) active_metabolite->other_receptors Agonist downstream_signaling Downstream Signaling Cascades receptor_5ht2a->downstream_signaling other_receptors->downstream_signaling pharmacological_effects Pharmacological Effects downstream_signaling->pharmacological_effects

Caption: Simplified signaling pathway of 4-Propanoyloxy-DMT.

References

Comparative

A Comparative Analysis of the In Vivo Potency of 4-Propanoyloxy-DMT and DMT

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo potency of two psychoactive tryptamines: 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DM...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of two psychoactive tryptamines: 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT) and N,N-Dimethyltryptamine (DMT). The comparison is based on preclinical data from rodent models, a standard for assessing the psychoactive potential of serotonergic compounds.

Executive Summary

4-Propanoyloxy-DMT, a prodrug of the potent psychedelic psilocin, demonstrates a significantly higher in vivo potency compared to DMT in rodent models. This difference is primarily attributed to their distinct metabolic pathways and resulting pharmacokinetics. While both compounds elicit psychedelic-like effects through the activation of the serotonin (B10506) 2A (5-HT2A) receptor, the available data from head-twitch response (HTR) studies in mice indicate that 4-Propanoyloxy-DMT is effective at lower doses.

Data Presentation: In Vivo Potency Comparison

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potency of substances in humans.[1][2] The median effective dose (ED50) in the HTR assay represents the dose required to produce a half-maximal response.

CompoundAnimal ModelAssayED50 (mg/kg)Notes
4-Propanoyloxy-DMT Mouse (C57BL/6J)Head-Twitch Response (HTR)~0.11-0.3 (inferred)4-PrO-DMT is a prodrug of psilocin.[3] Its potency is inferred from the ED50 of psilocin, which is reported to be in the range of 0.11-0.3 mg/kg.[1][4] 4-PrO-DMT itself has been shown to induce HTR in a dose range of 0.3-3 mg/kg.[3]
DMT Mouse (C57BL/6J)Head-Twitch Response (HTR)1.54The HTR to DMT is notably weaker compared to other psychedelics and can be strain-dependent.[1]

Note: A direct, side-by-side study determining the ED50 of 4-Propanoyloxy-DMT in the HTR assay was not available. The potency is inferred based on its metabolic conversion to psilocin.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side rotational head movement induced by the activation of 5-HT2A receptors in the medial prefrontal cortex.

Animals: Male C57BL/6J mice are commonly used for this assay due to their consistent response.[2]

Procedure:

  • Acclimation: Mice are habituated to the testing environment, typically a clear cylindrical observation chamber, for a designated period before drug administration.

  • Drug Administration: The test compound (4-Propanoyloxy-DMT or DMT) or vehicle is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation Period: Immediately following injection, the number of head twitches is recorded for a specified duration, often 30-60 minutes.

  • Quantification: Head twitches can be counted manually by a trained observer or automatically using a head-mounted magnet and a magnetometer system that detects the rapid head movements.[5]

  • Data Analysis: The total number of head twitches is recorded for each animal at different doses of the compound. A dose-response curve is then generated to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Mandatory Visualization

Signaling Pathway of 5-HT2A Receptor Activation

Psychedelic tryptamines like DMT and the active metabolite of 4-Propanoyloxy-DMT, psilocin, primarily exert their effects by acting as agonists at the serotonin 2A (5-HT2A) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand DMT / Psilocin 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds to Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

Caption: 5-HT2A receptor signaling cascade initiated by tryptamine (B22526) agonists.

Experimental Workflow for In Vivo Potency Assessment

The following diagram illustrates the typical workflow for determining the in vivo potency of a compound using the mouse head-twitch response assay.

Experimental Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Preparation Drug Preparation (4-PrO-DMT / DMT) Start->Drug_Preparation Drug_Administration Drug Administration (s.c. or i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation->Drug_Administration Behavioral_Observation Behavioral Observation (Record Head Twitches) Drug_Administration->Behavioral_Observation Data_Quantification Data Quantification Behavioral_Observation->Data_Quantification Dose_Response_Analysis Dose-Response Analysis Data_Quantification->Dose_Response_Analysis ED50_Determination ED50 Determination Dose_Response_Analysis->ED50_Determination End End ED50_Determination->End

Caption: Workflow for assessing in vivo potency via the head-twitch response assay.

References

Validation

A Comparative Analysis of 4-Propanoyloxy DMT: Examining Foundational Research in Psychedelic Science

For Researchers, Scientists, and Drug Development Professionals The landscape of psychedelic research is rapidly evolving, with growing interest in analogues of classic compounds like psilocybin. One such molecule, 4-Pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychedelic research is rapidly evolving, with growing interest in analogues of classic compounds like psilocybin. One such molecule, 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT or 4-PrO-DMT), has recently been the subject of foundational preclinical investigation. This guide provides a comprehensive comparison of 4-Propanoyloxy DMT with its alternatives, based on the initial wave of scientific findings. As of late 2025, the primary body of research on this compound is from a single comprehensive study, and the scientific community awaits independent replication of these findings to further solidify our understanding.

At a Glance: 4-Propanoyloxy DMT in Context

4-Propanoyloxy DMT is a synthetic tryptamine (B22526) that is structurally similar to psilocybin and 4-Acetoxy-DMT (psilacetin).[1] It is hypothesized to be a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][2] This suggests that upon ingestion, it is converted in the body to psilocin, which then exerts its effects on the brain. The initial preclinical data indicates that 4-Propanoyloxy DMT produces psilocybin-like effects in animal models.[2][3]

Comparative Quantitative Data

The following tables summarize the key quantitative findings from the foundational research on 4-Propanoyloxy DMT, comparing it to psilocin, psilocybin, and 4-Acetoxy-DMT where data is available.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-Propanoyloxy DMT 1804603801,200
Psilocin (4-HO-DMT)1405924220
Psilocybin (4-PO-DMT)>10,0002,7004,6003,300
4-Acetoxy-DMT1601,1004702,200

Data extracted from Glatfelter et al., 2023.[2]

Table 2: In Vivo Effects in Mice (Subcutaneous Administration)
CompoundAssayEffective Dose RangePeak Effect
4-Propanoyloxy DMT Head-Twitch Response (HTR)0.3 - 3 mg/kgInduces significant head-twitches, indicative of 5-HT2A receptor agonism.[2][3]
4-Propanoyloxy DMT Locomotor Activity3 - 30 mg/kgDose-dependent decrease in movement, suggesting 5-HT1A receptor-mediated effects.[2][3]
4-Propanoyloxy DMT Body Temperature3 - 30 mg/kgDose-dependent hypothermia, also indicative of 5-HT1A receptor agonism.[2][3]

Data extracted from Glatfelter et al., 2023.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on 4-Propanoyloxy DMT.

Synthesis of 4-Propanoyloxy DMT

A plausible synthesis route for 4-Propanoyloxy DMT involves the acylation of psilocin (4-hydroxy-N,N-dimethyltryptamine). While a specific, detailed protocol for the propionyl ester is not widely published, a general procedure based on the synthesis of similar acyl esters is as follows:

  • Starting Material: Begin with psilocin (4-hydroxy-N,N-dimethyltryptamine).

  • Acylation: Dissolve psilocin in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.

  • Reagent Addition: Add a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, to the solution. A non-nucleophilic base, like triethylamine (B128534) or pyridine, is typically added to neutralize the acidic byproduct.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is then washed with water and brine to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-Propanoyloxy DMT.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to various receptors.

  • Membrane Preparation: Cell membranes expressing the target serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells or brain tissue.

  • Assay Buffer: A buffer solution is prepared, typically containing Tris-HCl and other salts to maintain a physiological pH and ionic environment.[4]

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and varying concentrations of the test compound (e.g., 4-Propanoyloxy DMT).[5]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.[4]

  • Separation: The bound and unbound radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered indicative of hallucinogenic potential.

  • Animal Preparation: Male C57BL/6J mice are used for the study. For automated detection, a small magnet may be surgically implanted on the skull of the mice under anesthesia. The animals are allowed to recover for at least a week before the experiment.[6]

  • Drug Administration: 4-Propanoyloxy DMT or a vehicle control is administered to the mice, typically via subcutaneous injection.[2]

  • Observation Chamber: Immediately after injection, the mice are placed individually into an observation chamber. For automated detection, the chamber is surrounded by a magnetometer coil.[6]

  • Data Recording: Head twitches are recorded for a specified period, usually 30-60 minutes. This can be done by a trained observer or automatically by the magnetometer system which detects the movement of the implanted magnet.[6]

  • Data Analysis: The number of head twitches is counted and analyzed to determine the dose-response relationship of the test compound.

Visualizing the Science

The following diagrams illustrate the proposed mechanisms and experimental workflows related to 4-Propanoyloxy DMT research.

Signaling_Pathway 4-PrO-DMT 4-PrO-DMT Esterases Esterases 4-PrO-DMT->Esterases Hydrolysis Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) Esterases->Psilocin (4-HO-DMT) 5-HT2A_Receptor 5-HT2A Receptor Psilocin (4-HO-DMT)->5-HT2A_Receptor Agonist 5-HT1A_Receptor 5-HT1A Receptor Psilocin (4-HO-DMT)->5-HT1A_Receptor Agonist Psychedelic_Effects Psychedelic Effects (Head-Twitch Response) 5-HT2A_Receptor->Psychedelic_Effects Anxiolytic_Effects Anxiolytic/Other Effects (↓Locomotion, ↓Temp) 5-HT1A_Receptor->Anxiolytic_Effects

Caption: Proposed metabolic and signaling pathway of 4-Propanoyloxy DMT.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Synthesis Synthesis of 4-Propanoyloxy DMT Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Receptor_Affinity Determine Receptor Binding Affinity (Ki) Binding_Assay->Receptor_Affinity Behavioral_Data Analyze Behavioral & Physiological Effects Receptor_Affinity->Behavioral_Data Correlate in vitro and in vivo data Animal_Model Mouse Model (C57BL/6J) Drug_Admin Subcutaneous Administration Animal_Model->Drug_Admin HTR_Assay Head-Twitch Response Assay Drug_Admin->HTR_Assay Locomotor_Assay Locomotor Activity Assay Drug_Admin->Locomotor_Assay Temp_Assay Body Temperature Measurement Drug_Admin->Temp_Assay HTR_Assay->Behavioral_Data Locomotor_Assay->Behavioral_Data Temp_Assay->Behavioral_Data

Caption: Experimental workflow for the preclinical evaluation of 4-Propanoyloxy DMT.

References

Comparative

A Comparative Guide to Validated Analytical Methods for 4-Propanoyloxy DMT Detection

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 4-Propanoyloxy-N,N-dimethyltryptamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT), also known as 4-AcO-DMT or psilacetin. As a synthetic tryptamine (B22526) and a suspected prodrug of psilocin, accurate and reliable analytical methods are crucial for research, clinical studies, and forensic applications. This document outlines the performance of various techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for 4-Propanoyloxy DMT detection is dependent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of commonly employed analytical techniques based on available literature.

Method Analyte(s) Linearity Range Accuracy (Bias %) Precision (Imprecision %) Limit of Detection (LOD) Limit of Quantitation (LOQ) Matrix
LC-MS/MS 4-Propanoyloxy DMT, Psilocin0.5–100 ng/mL[1][2][3]±20%[1][2][3]<20%[1][2][3]Not explicitly stated for 4-Propanoyloxy DMT0.5 ng/mL (as part of a tryptamine panel)[1][2][3]Plasma[1][2][3]
HPLC 4-Acetoxy DMTNot SpecifiedNot SpecifiedNot Specified0.015 ppm0.044 ppmNot Specified
GC-MS General Tryptamines50–1000 ng/mLNot SpecifiedNot Specified5–10 ng/mLNot SpecifiedBlood, Urine
qNMR Psilocybin, PsilocinNot ApplicableHighHigh0.06 mM (Psilocybin)0.16 mM (Psilocybin)Mushroom Extracts[4]

Note: Quantitative data for GC-MS and qNMR specific to 4-Propanoyloxy DMT were not available in the reviewed literature. The data presented for GC-MS is for a panel of designer tryptamines, and for qNMR, it is for the related compounds psilocybin and psilocin. These values are included to provide an estimate of the expected performance of these techniques.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of 4-Propanoyloxy DMT and its metabolites in biological matrices.

Sample Preparation:

  • Acidify plasma samples with ascorbic acid.

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple reaction monitoring (MRM) with at least two transitions per analyte for confirmation.

Chromatographic Conditions:

  • Column: A C18 or phenyl-hexyl reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile with formic acid).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely accessible method for the quantification of 4-Propanoyloxy DMT in non-biological samples.

Sample Preparation:

  • For solid samples, dissolve a known quantity in a suitable solvent such as methanol or a water/methanol mixture.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for tryptamines (e.g., around 220 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of a wide range of compounds, including tryptamines. Derivatization is often required for polar analytes like 4-Propanoyloxy DMT to improve their volatility and chromatographic properties.

Sample Preparation:

  • Perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • Derivatize the analyte using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile trimethylsilyl (B98337) (TMS) derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry:

  • Ionization: Electron ionization (EI).

  • Analysis Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

While no specific validated method for the quantitative analysis of 4-Propanoyloxy DMT using qNMR was found, the methodology for related tryptamines like psilocybin and psilocin can be adapted. qNMR is a powerful tool for the absolute quantification of substances without the need for a calibration curve, relying on an internal standard of known purity and concentration.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

Data Analysis:

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte based on the ratio of the integrals, the known concentration of the internal standard, and the number of protons contributing to each signal.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the analytical methods described.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample acidify Acidify with Ascorbic Acid start->acidify precipitate Protein Precipitation (Acetonitrile) acidify->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC supernatant->inject Transfer separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) ionize->detect quantify Quantification detect->quantify

LC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Solid Sample dissolve Dissolve in Solvent start->dissolve inject Inject into HPLC dissolve->inject Transfer separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Liquid-Liquid Extraction start->extract derivatize Derivatization (e.g., Silylation) extract->derivatize inject Inject into GC derivatize->inject Transfer separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (MS) ionize->detect quantify Quantification detect->quantify

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing start Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow

References

Validation

Comparative Analysis of Receptor Binding Profiles for 4-Propanoyloxy-DMT and Its Analogs

This guide provides a comparative analysis of the receptor binding affinities of 4-propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) and its structural analogs. The primary focus is on their interactions with serotonin (B1...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the receptor binding affinities of 4-propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) and its structural analogs. The primary focus is on their interactions with serotonin (B10506) (5-HT) receptors, which are central to their pharmacological effects. This document is intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to 4-Substituted Tryptamines

4-Propanoyloxy-DMT (4-PrO-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin, the psychoactive component in certain mushrooms.[1][2] Like 4-acetoxy-DMT (4-AcO-DMT or psilacetin), 4-PrO-DMT is widely considered to be a prodrug for psilocin (4-hydroxy-DMT), the pharmacologically active metabolite.[1][2][3] Upon ingestion, the propanoyloxy or acetoxy group is believed to be hydrolyzed, yielding psilocin.[2][4] The psychedelic effects of these compounds are primarily mediated by their agonist activity at serotonin 2A (5-HT2A) receptors.[1][4][5][6][7] Understanding the comparative receptor binding profiles of these analogs is crucial for elucidating their distinct pharmacological nuances and therapeutic potential.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, inhibition constant in nM) for 4-PrO-DMT and its key analogs across a range of serotonin receptors. A lower Ki value indicates a higher binding affinity. The data reveals that tryptamines with a 4-hydroxy substitution generally exhibit higher affinity for 5-HT receptors compared to their 4-acetoxy or 4-propionoxy counterparts.[1][5] However, the overall target profiles remain similar.[1][5]

Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-PrO-DMT 130 nM450 nM110 nM360 nM
4-AcO-DMT (Psilacetin) 220 nM460 nM130 nM500 nM
4-HO-DMT (Psilocin) 130 nM130 nM4.7 nM110 nM
Psilocybin >10,000 nM>10,000 nM4,600 nM>10,000 nM

Data sourced from a 2023 study by Glatfelter et al. published in ACS Pharmacology & Translational Science. The study determined receptor binding profiles for a range of tryptamine psychedelics.[1][6]

Experimental Protocols

The receptor binding data presented was obtained through competitive radioligand binding assays. The general methodology for these experiments is outlined below.

Protocol: Radioligand Competition Binding Assay for 5-HT Receptors

  • Receptor Preparation:

    • Cloned human serotonin receptors (e.g., 5-HT1A, 5-HT2A) are expressed in stable cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells.[8]

    • Cell membranes containing the receptors of interest are harvested. This involves cell lysis and centrifugation to isolate the membrane fraction. The final membrane preparation is homogenized in an appropriate buffer (e.g., HEPES buffer).[8]

  • Assay Execution:

    • The assay is typically performed in a 96-well microplate format.[8][9]

    • Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled competitor compound (e.g., 4-PrO-DMT).[8][9][10]

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8][10]

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filter mats (e.g., GF/B or GF/C).[8][9] The filters trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.[9]

  • Data Analysis:

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Below is a diagram illustrating the general workflow of this experimental procedure.

G cluster_assay Assay Incubation cluster_analysis Separation & Analysis receptor Receptor Source (e.g., Cloned h5-HT2A in CHO cell membranes) mix Combine receptor, radioligand, and varying concentrations of test compound in 96-well plate. receptor->mix radioligand Radioligand (e.g., [3H]ketanserin) radioligand->mix competitor Test Compound (e.g., 4-PrO-DMT) competitor->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count calculate Data Analysis (Calculate IC50 and Ki values) count->calculate

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathway of the 5-HT2A Receptor

The primary target for the psychedelic effects of 4-substituted tryptamines is the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq alpha subunit.[10][11] The activation of this pathway leads to a cascade of intracellular events.

  • Agonist Binding: An agonist, such as psilocin (the active metabolite of 4-PrO-DMT), binds to the 5-HT2A receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gq protein. The Gq alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits.

  • PLC Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and the increased intracellular Ca2+ concentration work together to activate protein kinase C (PKC).

  • Cellular Response: PKC proceeds to phosphorylate various intracellular proteins, leading to a wide range of downstream cellular responses that are thought to underpin the psychoactive effects of these compounds.

This signaling cascade is depicted in the diagram below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Psilocin) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Downstream Cellular Responses pkc->response Phosphorylates targets

Fig. 2: The 5-HT2A receptor Gq signaling pathway.

References

Comparative

A Comparative Analysis of 4-Propanoyloxy-DMT and its Active Metabolite, Psilocin

An Objective Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison between 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) and its parent compound, 4-hydroxy-N,N-dimethyltry...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between 4-Propanoyloxy-N,N-dimethyltryptamine (4-PrO-DMT) and its parent compound, 4-hydroxy-N,N-dimethyltryptamine (Psilocin or 4-HO-DMT). 4-PrO-DMT is a synthetic tryptamine (B22526) and a propionyl ester prodrug of psilocin, the primary psychoactive metabolite responsible for the effects of psilocybin mushrooms.[1][2] This analysis focuses on the structural, pharmacokinetic, and pharmacodynamic differences, supported by available experimental data, to inform research and development in the field of serotonergic psychedelics.

Chemical Structure and Physicochemical Properties

The core structural difference is the substitution at the 4-position of the indole (B1671886) ring. Psilocin possesses a hydroxyl (-OH) group, whereas 4-PrO-DMT has a propanoyloxy (-O-CO-CH₂CH₃) group. This esterification significantly alters the molecule's polarity and is key to its function as a prodrug.

Property4-Propanoyloxy-DMT (4-PrO-DMT)Psilocin (4-HO-DMT)
Molecular Formula C₁₅H₂₀N₂O₂[3]C₁₂H₁₆N₂O
Molar Mass 260.337 g/mol [2]204.27 g/mol
Chemical Structure
Key Functional Group Propanoyloxy EsterHydroxyl

Pharmacokinetic Profile: A Prodrug's Journey

The primary distinction between the two compounds lies in their pharmacokinetics. 4-PrO-DMT is not directly active; it requires in-vivo hydrolysis to release the active metabolite, psilocin.[2][4]

Absorption and Metabolism: Following administration, 4-PrO-DMT is believed to be rapidly hydrolyzed by esterase enzymes in the gut, blood, and liver, converting it into psilocin.[5] This is analogous to the dephosphorylation of psilocybin into psilocin.[6][7][8] This conversion is essential for the compound's psychoactive effects, as psilocin is the molecule that readily crosses the blood-brain barrier and interacts with serotonin (B10506) receptors.[9]

While specific pharmacokinetic data for 4-PrO-DMT is limited, the profile of psilocin (derived from psilocybin) is well-documented. After oral administration of psilocybin, psilocin reaches peak plasma concentrations (Tmax) in 1.8 to 4 hours.[5][6] The elimination half-life of psilocin is approximately 1 to 3 hours.[1][5][6][7][10] The prodrug strategy may offer a slightly delayed onset and potentially altered duration of effects compared to direct administration of psilocin, a hypothesis that requires further clinical investigation.

Parameter (for Psilocin from Psilocybin)Value
Bioavailability (Oral) 52.7 ± 20.4%[6]
Time to Peak (Tmax) 1.8 - 4 hours[5][6]
Elimination Half-Life (t½) 1.5 - 4 hours[1][5][6][7]
Primary Metabolism Dephosphorylation (for Psilocybin), Glucuronidation, Oxidation (MAO, ALDH)[1][7]

Pharmacodynamics: The Central Role of the 5-HT₂ₐ Receptor

Once converted, the resulting psilocin from 4-PrO-DMT shares the exact same mechanism of action as psilocin from any other source. Its psychedelic effects are primarily mediated by its activity as a partial agonist at the serotonin 2A (5-HT₂ₐ) receptor.[11][12][13][14]

Studies on tryptamine analogs show that O-acetylation (a similar modification to O-propionylation) reduces 5-HT₂ₐ receptor potency in vitro by about 10-20 fold.[15] However, this reduced in vitro potency does not translate to in vivo effects, where acetylated and hydroxylated tryptamines show similar behavioral potency. This supports the hypothesis that these esterified compounds act as prodrugs, being efficiently converted to their more active 4-hydroxy counterparts in the body.[15]

Psilocin exhibits high affinity for the 5-HT₂ₐ receptor and also binds to other serotonin receptors, which contributes to its overall pharmacological profile.[13]

Table of Receptor Binding Affinities (Ki, nM) for Psilocin

Receptor Binding Affinity (Ki, nM)
5-HT₂ₐ ~6 nM[9]
5-HT₂C ~14 nM[9]
5-HT₁ₐ ~100 nM[9]

| 5-HT₂B | High Affinity[16] |

Signaling Pathway

The binding of psilocin to the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/G₁₁ signaling cascade.[17][11][12][18] This pathway is central to its psychoactive effects. The diagram below illustrates this key intracellular signaling process.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂ₐ Receptor G_protein Gαq/G₁₁ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Psilocin Psilocin (Active Metabolite) Psilocin->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

References

Validation

A Comparative Guide to the In Vitro and In Vivo Profile of 4-Propanoyloxy DMT

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the available in vitro and in vivo data for 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT or 4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro and in vivo data for 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT or 4-PrO-DMT), a synthetic tryptamine (B22526) and a structural analog of psilocybin. As a prodrug of psilocin, understanding its pharmacological profile is crucial for preclinical and clinical research. This document summarizes key experimental data to facilitate objective evaluation against alternative compounds.

In Vitro Data: Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of 4-Propanoyloxy DMT for various serotonin (B10506) (5-HT) and other non-serotonin receptors. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity. For comparison, data for its active metabolite, psilocin (4-HO-DMT), are also included where available from the same study.

Target Receptor4-Propanoyloxy DMT Ki (nM)Psilocin (4-HO-DMT) Ki (nM)
Serotonin Receptors
5-HT1A130160
5-HT1B1,100470
5-HT1D340130
5-HT1E1,200430
5-HT2A2306.1
5-HT2B4.60.9
5-HT2C2,100130
5-HT5A>10,0001,100
5-HT61,200220
5-HT72,60049
Non-Serotonin Receptors
Adrenergic α2A4,8001,800
Adrenergic α2B1,100480
Adrenergic α2C4,2001,200
Dopamine D1>10,000>10,000
Dopamine D2>10,000>10,000
Dopamine D3>10,0009,800
Histamine H11,1003,100
Muscarinic M1>10,000>10,000
Muscarinic M2>10,000>10,000
Muscarinic M3>10,0008,900
Muscarinic M4>10,000>10,000
Muscarinic M5>10,000>10,000
Sigma σ1>10,000>10,000
Sigma σ2>10,000>10,000
Transporters
Serotonin (SERT)2,3004,300
Dopamine (DAT)>10,000>10,000
Norepinephrine (NET)>10,000>10,000

Data extracted from Glatfelter et al., 2023.

In Vivo Data: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the potential psychedelic-like effects of compounds. The following table summarizes the dose-dependent effects of 4-Propanoyloxy DMT on the HTR in mice.

Dose (mg/kg, s.c.)Mean HTR CountsStandard Error of Mean (SEM)
0 (Vehicle)0.20.2
0.11.80.8
0.38.22.1
1.015.52.5
3.012.33.6

Data extracted from Glatfelter et al., 2023.

The ED50 (the dose that produces 50% of the maximal effect) for the head-twitch response induced by 4-Propanoyloxy DMT was determined to be 0.46 mg/kg .

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Propanoyloxy DMT for a wide range of CNS receptors and transporters.

Methodology: The receptor binding assays were performed by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP), and the detailed protocols are available in their assay protocol book. A summary of the general procedure is as follows:

  • Compound Preparation: 4-Propanoyloxy DMT was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations for the assay.

  • Membrane Preparation: Cloned human receptors were expressed in cell lines (e.g., HEK293 cells). The cells were harvested, and cell membranes containing the target receptors were prepared by homogenization and centrifugation.

  • Competitive Binding Assay: A fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor) was incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (4-Propanoyloxy DMT).

  • Incubation and Filtration: The mixture was incubated to allow for competitive binding between the radioligand and the test compound to the receptors. After reaching equilibrium, the mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the amount of bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 4-Propanoyloxy DMT by quantifying the head-twitch response in mice.

Methodology:

  • Animals: Male C57BL/6J mice were used for the study. The animals were housed under controlled environmental conditions with a standard light-dark cycle and had ad libitum access to food and water.

  • Drug Administration: 4-Propanoyloxy DMT was dissolved in a suitable vehicle (e.g., saline) and administered to the mice via subcutaneous (s.c.) injection at various doses. A control group received the vehicle only.

  • Behavioral Observation: Immediately after injection, individual mice were placed in an observation chamber. The number of head twitches, characterized by a rapid, convulsive rotational movement of the head, was manually counted by trained observers for a specified period (e.g., 30 minutes).

  • Data Analysis: The total number of head twitches for each mouse was recorded. The data were then analyzed to determine the dose-response relationship. The ED50 value was calculated using non-linear regression analysis of the dose-response curve.

Correlation of In Vitro and In Vivo Data

The in vitro binding data reveals that 4-Propanoyloxy DMT has a significantly lower affinity for the 5-HT2A receptor (Ki = 230 nM) compared to its active metabolite, psilocin (Ki = 6.1 nM). This is consistent with its role as a prodrug. In vivo, 4-Propanoyloxy DMT is readily metabolized to psilocin, which then acts as a potent agonist at the 5-HT2A receptor, leading to the observed dose-dependent increase in the head-twitch response. The potent in vivo activity of 4-Propanoyloxy DMT, despite its weaker in vitro binding to the 5-HT2A receptor, strongly supports the hypothesis that it is efficiently converted to psilocin in the body.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of 4-Propanoyloxy DMT and the general workflow of the in vitro and in vivo experiments described.

cluster_metabolism In Vivo Metabolism cluster_signaling 5-HT2A Receptor Signaling 4-Propanoyloxy DMT 4-Propanoyloxy DMT Esterases Esterases 4-Propanoyloxy DMT->Esterases Hydrolysis Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) 5-HT2A Receptor 5-HT2A Receptor Psilocin (4-HO-DMT)->5-HT2A Receptor Agonist Esterases->Psilocin (4-HO-DMT) Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation IP3 & DAG IP3 & DAG PLC->IP3 & DAG Activation Downstream Effects Downstream Effects IP3 & DAG->Downstream Effects Leads to

Caption: Metabolic conversion of 4-Propanoyloxy DMT to psilocin and subsequent 5-HT2A signaling.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Compound Dilution Compound Dilution Competitive Binding Competitive Binding Compound Dilution->Competitive Binding Receptor Membrane Prep Receptor Membrane Prep Receptor Membrane Prep->Competitive Binding Filtration & Counting Filtration & Counting Competitive Binding->Filtration & Counting Data Analysis (Ki) Data Analysis (Ki) Filtration & Counting->Data Analysis (Ki) Dose Preparation Dose Preparation Animal Dosing (s.c.) Animal Dosing (s.c.) Dose Preparation->Animal Dosing (s.c.) Behavioral Observation (HTR) Behavioral Observation (HTR) Animal Dosing (s.c.)->Behavioral Observation (HTR) Data Collection Data Collection Behavioral Observation (HTR)->Data Collection Data Analysis (ED50) Data Analysis (ED50) Data Collection->Data Analysis (ED50)

Caption: Experimental workflows for in vitro receptor binding and in vivo HTR assays.

Comparative

A Comparative Review of Synthetic Tryptamine Research Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacological properties of several synthetic tryptamine (B22526) research compounds. The following ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of several synthetic tryptamine (B22526) research compounds. The following analysis is based on experimental data from peer-reviewed scientific literature, focusing on receptor binding affinities, functional activity, and pharmacokinetic profiles. This document is intended for informational purposes for research and drug development professionals.

Introduction to Synthetic Tryptamines

Synthetic tryptamines are a class of compounds structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Many of these compounds exhibit high affinity for various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[1][2] Due to their diverse pharmacological profiles, synthetic tryptamines are valuable tools for neuroscience research, aiding in the elucidation of serotonergic system function and the development of novel therapeutics for psychiatric and neurological disorders. This guide focuses on a selection of commonly researched synthetic tryptamines: α-methyltryptamine (AMT), 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), N,N-dipropyltryptamine (DPT), N,N-diisopropyltryptamine (DiPT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT).

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The interaction of synthetic tryptamines with serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, is critical to their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of the selected compounds at these key receptors. Lower Ki and EC50 values indicate higher potency.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Synthetic Tryptamines

Compound5-HT1A5-HT2A5-HT2CSerotonin Transporter (SERT)
AMT Moderate AffinityModerate Affinity-High Affinity (Inhibitor)[3]
4-AcO-DMT 202[4]356 (as Psilocin)[4]--
DPT 100 (IC50)[5][6]374[4]Lower than DMT[4]-
DiPT Weak Activity[1]Moderate Affinity290[1]Weak Inhibitor[1]
5-MeO-DMT <10[7]>1000[7]-Inhibitor (IC50 = 2184)
5-MeO-MiPT 5816313003300 (Inhibitor)

Table 2: Functional Activity (EC50, nM) at the 5-HT2A Receptor

CompoundEC50 (nM)Efficacy (Relative to 5-HT)
DPT Similar to DMTHigher than DMT[4]
DiPT 2380 (at 5-HT2C)Full Agonist (at 5-HT2C)[1]
4-AcO-DMT 109 (as Psilocin)[4]Partial Agonist (as Psilocin)[4]
5-MeO-MiPT -Full Agonist

Note: Functional activity data is often presented using different assays (e.g., calcium flux, IP-1 formation), which can influence the absolute values. The efficacy is often compared to the endogenous ligand, 5-HT.

Pharmacokinetic Profiles

The onset, duration, and overall effect of a research compound are heavily influenced by its pharmacokinetic properties. While comprehensive human pharmacokinetic data for all these compounds is limited, some general characteristics have been reported.

Table 3: Overview of Pharmacokinetic Parameters

CompoundTypical Route of AdministrationOnset of ActionDuration of ActionKey Metabolic Pathways
AMT Oral3-4 hours[3]12-24 hours[3]Monoamine Oxidase (MAO) Inhibition
4-AcO-DMT Oral20-60 minutes4-6 hoursDeacetylation to psilocin
DPT Oral, Intramuscular20-60 minutes2-4 hours-
DiPT Oral, Smoked20-60 minutes4-8 hours[1]-
5-MeO-DMT Inhalation, InsufflationSeconds to minutes30-90 minutesO-demethylation (by CYP2D6), Deamination (by MAO-A)[7][8]
5-MeO-MiPT Oral, Smoked15-45 minutes4-6 hours[9][10]-

Note: Onset and duration are approximate and can be influenced by dose, route of administration, and individual metabolism.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust scientific inquiry. Below are generalized protocols for two key assays used to characterize the compounds in this guide.

Radioligand Binding Assay for 5-HT Receptors

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand known to bind to that receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in the assay binding buffer.[11]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

In Vitro Calcium Flux Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR), such as the 5-HT2A receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium concentration.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) by incubating them in a loading medium containing the dye. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.[12]

  • Baseline Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.

  • Compound Addition and Signal Detection:

    • Add varying concentrations of the test compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • The change in fluorescence is used to determine the cellular response.

    • Plot the peak fluorescence response against the compound concentration.

    • Use a sigmoidal dose-response curve fit to calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).

Visualized Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Tryptamine Synthetic Tryptamine Tryptamine->5HT2A Agonist Binding

Caption: Simplified 5-HT2A receptor signaling pathway via Gq activation.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Vacuum Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

The synthetic tryptamines reviewed here exhibit diverse pharmacological profiles, with significant variations in their affinities for serotonin receptor subtypes and their functional activities. Compounds like 5-MeO-DMT show high affinity for the 5-HT1A receptor, while others, such as the psilocin metabolite of 4-AcO-DMT, are potent 5-HT2A receptor agonists.[4][7] Furthermore, some tryptamines, like AMT, also interact significantly with monoamine transporters, adding another layer of complexity to their mechanism of action.[3] These differences in receptor interaction profiles likely underlie the varied physiological and behavioral effects observed in preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to compare these compounds and select appropriate tools for their specific research questions in the field of serotonergic neurotransmission and drug discovery.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Propanoyloxy-DMT: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of 4-Propanoyloxy-DMT is not only a matter of laboratory safety but also of regulatory compliance. As a synthetic tryptamine (B22526) a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 4-Propanoyloxy-DMT is not only a matter of laboratory safety but also of regulatory compliance. As a synthetic tryptamine (B22526) and an analog of psilocin, this compound must be managed as hazardous chemical waste. Adherence to established protocols is essential to ensure the safety of personnel and the protection of the environment.

Disposal of 4-Propanoyloxy-DMT, like other chemical waste generated in a laboratory, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1] It is crucial to follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as procedures can vary based on local regulations.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to prevent injury, minimize environmental health hazards, and meet regulatory requirements.[2] Do not dispose of chemicals in sinks or regular trash cans.[2][3] Intentionally evaporating chemicals in a fume hood for disposal is also prohibited.[2]

**Step-by-Step Disposal Protocol for 4-Propanoyloxy-DMT
  • Waste Identification and Classification:

    • 4-Propanoyloxy-DMT should be classified as a non-halogenated organic waste.

    • It is critical to determine if the waste is "hazardous" or "extremely hazardous" based on institutional and local regulations.[4]

  • Container Selection and Management:

    • Primary Container: Use a leak-proof container with a secure screw-on cap that is chemically compatible with 4-Propanoyloxy-DMT and any solvents used.[3][4][5] Glass or plastic bottles are often suitable, with plastic being preferred to minimize the risk of breakage.[1] Do not fill liquid waste containers more than 80% to allow for expansion.[2]

    • Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]

    • Keep waste containers closed except when adding waste.[3][4]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag provided by your EHS department.[1]

    • The label must include:

      • The full chemical name: "4-Propanoyloxy-DMT" (avoiding abbreviations or formulas).[2][3]

      • The concentration and all constituents if it is a mixture.[2]

      • The words "Hazardous Waste".[1][3]

      • The date of waste generation.[1]

      • The principal investigator's name and contact information.[1]

      • The laboratory or room number.[1]

  • Segregation and Storage:

    • Segregate 4-Propanoyloxy-DMT waste from other waste streams. It should be stored with non-halogenated organics.[2]

    • Incompatible wastes, such as acids and bases, must be stored separately to prevent dangerous reactions.[4][5]

    • Designate a specific hazardous waste storage area within the laboratory.[4]

  • Disposal of Empty Containers:

    • Empty containers that held 4-Propanoyloxy-DMT must be triple-rinsed with a suitable solvent.[3]

    • The rinsate must be collected and treated as hazardous waste.[3]

    • After triple-rinsing and air-drying, and once free of any hazardous residue, the original labels should be removed or defaced, and the container can then be disposed of in the regular laboratory trash or recycling.[3][5]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.[1][5]

    • Do not allow waste to accumulate in the laboratory.[5]

Quantitative Data Summary
ParameterGuidelineSource
Liquid Waste Container Fill LevelDo not exceed 80% capacity[2]
Secondary Containment VolumeMust hold 110% of the primary container's volume[4]
Residual Amount in "Empty" ContainersLess than 3% of the original volume[5]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of 4-Propanoyloxy-DMT waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Final Disposal A 4-Propanoyloxy-DMT Waste Generated B Select Chemically Compatible Primary Container with Screw Cap A->B C Place Primary Container in Secondary Containment B->C D Affix EHS Hazardous Waste Tag C->D E Record Full Chemical Name, Concentration, and Date D->E F Store in Designated Hazardous Waste Area E->F G Segregate as Non-Halogenated Organic Waste F->G H Container Approaching 80% Full? G->H I Schedule Waste Pickup with EHS H->I Yes J Continue to Add Waste; Keep Container Closed H->J No J->H

References

Handling

Personal protective equipment for handling 4-Propanoyloxy DMT

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 4-Propanoyloxy DMT (4-PrO-DMT), a synthetic tryptamine (B2252...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Propanoyloxy DMT (4-PrO-DMT), a synthetic tryptamine (B22526) that is a prodrug of psilocin.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Propanoyloxy DMT, this guidance incorporates safety protocols for the closely related and structurally similar compound, 4-acetoxy DMT, along with best practices for handling potent psychoactive compounds in a laboratory setting.

Chemical and Physical Properties

While specific quantitative data for 4-Propanoyloxy DMT is not fully available, the following table summarizes its known properties and those of the analogous compound 4-acetoxy DMT.

Property4-Propanoyloxy DMT4-acetoxy DMT (hydrochloride)
CAS Number 1373882-11-1[2][3]2748484-99-1[4]
Molecular Formula C₁₅H₂₀N₂O₂[1][2]C₁₄H₁₈N₂O₂ • HCl[4]
Molar Mass 260.337 g·mol⁻¹[1]282.8 g/mol [4]
Purity ≥98%≥90%[4]
Formulation A 10 mg/ml solution in acetonitrile[2]A solution in acetonitrile[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2]DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml[4]
Storage -20°C[2]-20°C[4]
Stability ≥ 4 years[2]≥ 3 years[4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classification of 4-acetoxy DMT, 4-Propanoyloxy DMT should be handled as a hazardous substance.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment:

  • Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet the ASTM D6978 standard are required.[7]

  • Gown: A disposable, back-closing gown made of polyethylene-coated polypropylene (B1209903) or another laminate material resistant to chemical permeation should be worn.[7] Standard cloth lab coats are not sufficient.

  • Eye and Face Protection: Chemical splash goggles and a face shield, or a full-face respirator, are necessary to protect against splashes and aerosols.[7][8]

  • Respiratory Protection: For operations that may generate aerosols or dust, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.[6]

  • Head and Shoe Covers: Disposable head, hair, and shoe covers should be used to prevent contamination.[7][9]

Experimental Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling 4-Propanoyloxy DMT in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Required PPE (Gloves, Gown, Eye Protection, etc.) Prepare Work Area 2. Prepare Ventilated Workspace (Fume Hood or BSC) Don PPE->Prepare Work Area Assemble Materials 3. Assemble All Necessary Equipment and Reagents Prepare Work Area->Assemble Materials Weigh/Measure 4. Carefully Weigh or Measure Compound Assemble Materials->Weigh/Measure Perform Experiment 5. Conduct Experimental Procedures Weigh/Measure->Perform Experiment Decontaminate 6. Decontaminate Surfaces and Equipment Perform Experiment->Decontaminate Segregate Waste 7. Segregate and Label All Waste Streams Decontaminate->Segregate Waste Doff PPE 8. Doff PPE in Correct Order Segregate Waste->Doff PPE Dispose Waste 9. Dispose of Waste According to Institutional Procedures Doff PPE->Dispose Waste

Caption: Safe handling workflow for 4-Propanoyloxy DMT.

Disposal Plan

Proper disposal of 4-Propanoyloxy DMT and any contaminated materials is critical to ensure safety and regulatory compliance. As a controlled substance analog, it must be disposed of following institutional and regulatory guidelines for hazardous chemical waste.

Disposal Procedures:

  • Unused Compound: Pure, unused 4-Propanoyloxy DMT should not be disposed of in regular trash or down the drain. It must be collected by an environmental health and safety (EHS) office for proper disposal, likely through incineration.[10]

  • Contaminated Materials: All disposable items that have come into contact with 4-Propanoyloxy DMT, such as gloves, gowns, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 4-Propanoyloxy DMT should be collected in a clearly labeled, sealed waste container.

  • Decontamination: Work surfaces and non-disposable equipment should be decontaminated with an appropriate solvent. The cleaning materials should then be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the chemical name.

The following diagram illustrates the decision-making process for the disposal of materials associated with 4-Propanoyloxy DMT.

Start Waste Generated Contact Contact with 4-Propanoyloxy DMT? Start->Contact Regular_Trash Dispose in Regular Trash Contact->Regular_Trash No Liquid_Waste Liquid or Solid? Contact->Liquid_Waste Yes Hazardous_Waste Segregate as Hazardous Waste Collect_Liquid Collect in Sealed Liquid Waste Container Liquid_Waste->Collect_Liquid Liquid Collect_Solid Collect in Lined Solid Waste Container Liquid_Waste->Collect_Solid Solid EHS_Pickup Arrange for EHS Waste Pickup Collect_Liquid->EHS_Pickup Collect_Solid->EHS_Pickup

Caption: Waste disposal decision tree for 4-Propanoyloxy DMT.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propanoyloxy DMT
Reactant of Route 2
Reactant of Route 2
4-Propanoyloxy DMT
© Copyright 2026 BenchChem. All Rights Reserved.